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  • Product: 2-Ethoxy-1,3-thiazole-5-carbaldehyde
  • CAS: 220389-76-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethoxy-1,3-thiazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in diverse biological interactions make it a "privileged" structure in drug design.[2][3] Within this class, 2-Ethoxy-1,3-thiazole-5-carbaldehyde emerges as a highly versatile and valuable building block. The presence of an ethoxy group at the 2-position modulates the electronic character of the ring, while the aldehyde at the 5-position provides a reactive handle for extensive synthetic diversification. This guide offers an in-depth exploration of the core chemical properties of 2-Ethoxy-1,3-thiazole-5-carbaldehyde, from its synthesis and spectral characterization to its reactivity and strategic application in the development of novel therapeutic agents. The protocols and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this potent intermediate in their synthetic programs.

Core Physicochemical and Spectroscopic Profile

2-Ethoxy-1,3-thiazole-5-carbaldehyde is a stable, yet reactive, organic compound whose utility is underpinned by its distinct physicochemical properties. A summary of its key identifiers and characteristics is presented below.

PropertyValueSource(s)
Chemical Name 2-Ethoxy-1,3-thiazole-5-carbaldehyde[4]
CAS Number 220389-76-4[4]
Molecular Formula C₆H₇NO₂S[4][5]
Molecular Weight 157.19 g/mol [4][5]
Canonical SMILES CCOC1=NC=C(S1)C=O
InChI Key NDUWJHRKDYXRAD-UHFFFAOYSA-N
Appearance (Typically) Off-white to yellow solidGeneral chemical knowledge
Hazard Class Irritant[5]
Spectroscopic Characterization

The structural identity of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is unequivocally confirmed through standard spectroscopic techniques. The expected spectral data provides a reliable fingerprint for reaction monitoring and quality control.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is distinguished by several key signals. A characteristic singlet for the aldehydic proton is expected to appear far downfield (typically δ 9.8-10.0 ppm). The proton at the C4 position of the thiazole ring will present as a singlet in the aromatic region (δ ~8.0-8.5 ppm). The ethoxy group will be represented by a quartet (δ ~4.4-4.6 ppm, -OCH₂-) and a triplet (δ ~1.4-1.5 ppm, -CH₃), demonstrating their coupling.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will prominently feature the aldehydic carbonyl carbon at a characteristic downfield shift (δ ~180-185 ppm). The C2 and C5 carbons of the thiazole ring will also be distinct, with the C2 carbon (bearing the ethoxy group) appearing further downfield than a typical thiazole C2 due to the oxygen's influence. Aromatic carbons and the two carbons of the ethoxy group will appear at their expected shifts.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the conjugated aldehyde is expected around 1680-1700 cm⁻¹. Additional significant bands will include C-H stretching from the aromatic ring and alkyl chain, C=N and C=C stretching from the thiazole ring (around 1500-1600 cm⁻¹), and C-O stretching from the ether linkage.[6]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 157, corresponding to the molecular formula C₆H₇NO₂S.

Synthesis and Mechanistic Pathways

The primary and most efficient route for the preparation of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is the formylation of its precursor, 2-ethoxythiazole. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its reliability and applicability to electron-rich heterocyclic systems.[7][8]

The Vilsmeier-Haack Formylation: Mechanism

The causality behind this reaction's success lies in the generation of a mild, yet effective, electrophile—the Vilsmeier reagent—which can react with the activated thiazole ring. The 2-ethoxy group acts as an electron-donating group, increasing the nucleophilicity of the thiazole ring and directing the electrophilic substitution to the C5 position.

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[7][9]

  • Electrophilic Aromatic Substitution: The electron-rich 2-ethoxythiazole attacks the Vilsmeier reagent, leading to the formation of a cationic intermediate (a sigma complex). Aromatization is restored by the loss of a proton.

  • Hydrolysis: The resulting iminium salt is stable until an aqueous workup, during which it is readily hydrolyzed to yield the final 2-Ethoxy-1,3-thiazole-5-carbaldehyde product.[8]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole 2-Ethoxythiazole Iminium_Salt Iminium Salt Intermediate Thiazole->Iminium_Salt + Vilsmeier Reagent Final_Product 2-Ethoxy-1,3-thiazole- 5-carbaldehyde Iminium_Salt_2->Final_Product + H₂O Workup

Caption: Vilsmeier-Haack reaction pathway for aldehyde synthesis.

Protocol: Synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde

This protocol is a self-validating system; successful synthesis will be confirmed by the spectroscopic data outlined in Section 1.1.

Materials:

  • 2-Ethoxythiazole (1.0 equiv)

  • N,N-Dimethylformamide (DMF, 3.0 equiv)

  • Phosphorus oxychloride (POCl₃, 1.2 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of DMF in anhydrous DCM to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: Add a solution of 2-ethoxythiazole in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Causality Note: This step neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

Chemical Reactivity and Synthetic Applications

The synthetic power of 2-Ethoxy-1,3-thiazole-5-carbaldehyde lies in the reactivity of its aldehyde functional group. This group serves as an electrophilic site, enabling a vast array of chemical transformations crucial for building molecular complexity.

Key Transformations:

  • Oxidation: The aldehyde can be smoothly oxidized to the corresponding 2-ethoxy-1,3-thiazole-5-carboxylic acid using standard oxidants like potassium permanganate or Jones reagent. This carboxylic acid is a key intermediate for amide coupling reactions.

  • Reduction: Selective reduction of the aldehyde to the primary alcohol, (2-ethoxy-1,3-thiazol-5-yl)methanol, is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: A powerful method for introducing nitrogen-containing substituents. The aldehyde reacts with a primary or secondary amine to form an imine in situ, which is then reduced (e.g., with sodium triacetoxyborohydride, STAB) to the corresponding amine. This is a cornerstone reaction in library synthesis for SAR studies.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions allow for the conversion of the aldehyde into an alkene, providing a scaffold for further functionalization or for creating conjugated systems.

  • Condensation Reactions: The aldehyde readily condenses with various nucleophiles. For example, reaction with primary amines yields Schiff bases (imines), and reaction with active methylene compounds (e.g., malononitrile) in Knoevenagel condensations provides access to highly functionalized products.

Synthetic_Utility Start 2-Ethoxy-1,3-thiazole- 5-carbaldehyde CarboxylicAcid Carboxylic Acid (Amide Coupling) Start->CarboxylicAcid Oxidation (e.g., KMnO₄) Alcohol Primary Alcohol Start->Alcohol Reduction (e.g., NaBH₄) Amine Substituted Amine Start->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Alkene Start->Alkene Wittig / HWE Reaction SchiffBase Schiff Base / Imine Start->SchiffBase Condensation (RNH₂)

Caption: Key synthetic transformations of the aldehyde group.

Strategic Role in Drug Discovery Programs

Thiazole-containing compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[10] 2-Ethoxy-1,3-thiazole-5-carbaldehyde is not an end product but a critical starting point for the exploration of chemical space around the thiazole core.

Its value in a drug discovery workflow is multifold:

  • Scaffold for Library Synthesis: The aldehyde allows for the rapid and systematic introduction of diverse chemical moieties via reactions like reductive amination and amide coupling (after oxidation). This enables the generation of large compound libraries necessary for high-throughput screening (HTS) and structure-activity relationship (SAR) elucidation.

  • Hit-to-Lead Optimization: Once an initial "hit" compound is identified, the aldehyde functionality provides a precise point for chemical modification to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, different amines can be introduced via reductive amination to probe specific pockets in a target protein.

Exemplar Drug Discovery Workflow

The following workflow illustrates how 2-Ethoxy-1,3-thiazole-5-carbaldehyde can be integrated into a typical hit-to-lead optimization campaign.

Drug_Discovery_Workflow A Initial Hit Compound (Contains Thiazole Core) B Identify 2-Ethoxy-1,3-thiazole- 5-carbaldehyde as Key Intermediate A->B C Parallel Synthesis Library (via Reductive Amination with diverse amines R¹R²NH) B->C D Biological Screening (Potency & Selectivity Assays) C->D E SAR Analysis (Identify key R¹/R² groups) D->E E->C Iterative Refinement F Lead Candidate (Optimized Potency & Properties) E->F

Caption: Hit-to-lead optimization workflow utilizing the subject compound.

Safety and Handling

2-Ethoxy-1,3-thiazole-5-carbaldehyde is classified as an irritant.[5] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Ethoxy-1,3-thiazole-5-carbaldehyde represents more than just a single chemical entity; it is a strategic tool for innovation in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the exceptional versatility of its aldehyde functional group, makes it an indispensable intermediate. By providing a reliable and adaptable platform for molecular elaboration, it empowers researchers to efficiently navigate the complex path of drug discovery, from initial library synthesis to the fine-tuning of lead candidates. A thorough understanding of its chemical properties, as detailed in this guide, is fundamental for any scientist aiming to exploit the full potential of the thiazole scaffold in the quest for novel therapeutics.

References

  • Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis. Journal of Organic Chemistry.
  • 2-Ethoxy-1,3-thiazole-5-carbaldehyde | Tetrahedron. Tetrahedron.
  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry.
  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Asian Journal of Chemistry.
  • 2-Ethoxy-1,3-thiazole-5-carbaldehyde. ChemicalBook.
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
  • Alkoxy‐amine linker‐supported synthesis of 2‐substituted benzothiazoles.
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. Tokyo Chemical Industry Co., Ltd..
  • 2-Ethoxythiazole | C5H7NOS | CID 61809.
  • 2-ethoxythiazole, 15679-19-3. The Good Scents Company.
  • 2-Ethoxythiazole >=99%, FG 15679-19-3. Sigma-Aldrich.
  • 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid. PubChemLite.
  • Synthesis of 2-hydroxythiazole derivatives.
  • 5-ethoxy-2-phenyl-3,4-dihydro-2H-1,4-thiazine-6-carbaldehyde. ChemSynthesis.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • Thiamine. Wikipedia.
  • Synthesis of Some New 5-(2-Substituted-1,3-thiazol-5-yl)-2-hydroxy Benzamides and Their 2-Alkoxy Derivatives as Possible Antifungal Agents.
  • The preparation method of 2-thiazole carboxaldehyde compounds.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Thiazole derivatives: prospectives and biological applications.
  • 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde | 92940-24-4. Benchchem.
  • Overview of the Chemistry of 2-Thiazolines.
  • Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO).
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • Spectra Problem #7 Solution. University of Calgary.
  • 2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1 h nmr. ChemicalBook.
  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Chemistry of 2-Ethoxy-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel bioactive molecules. This guide focuses on a specific, yet highly valuable derivative: 2-Ethoxy-1,3-thiazole-5-carbaldehyde . The presence of an ethoxy group at the 2-position and a carbaldehyde (formyl group) at the 5-position creates a molecule with a distinct reactivity profile and significant potential as a synthetic intermediate. The electron-donating ethoxy group activates the thiazole ring, while the formyl group serves as a versatile chemical handle for a multitude of transformations, including the synthesis of Schiff bases, reductive aminations, and oxidations to the corresponding carboxylic acid.[4] This technical guide, designed for the experienced researcher, will provide a comprehensive overview of the synthesis, structural characterization, reactivity, and potential applications of this compound, emphasizing the underlying chemical principles that govern its behavior.

Molecular Structure and Physicochemical Properties

2-Ethoxy-1,3-thiazole-5-carbaldehyde is a heteroaromatic compound with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol . The core of the molecule is a five-membered thiazole ring, which imparts aromatic character. The key functional groups, an ethoxy group at the C2 position and a carbaldehyde at the C5 position, dictate its chemical properties.

PropertyValueSource
Molecular Formula C₆H₇NO₂S-
Molecular Weight 157.19 g/mol -
CAS Number 220389-76-4-
Appearance Pale yellow to off-white solid (predicted)[5]
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc)-

The electronic nature of the thiazole ring is complex. The nitrogen atom acts as an electron-withdrawing group via induction, while the sulfur atom can act as an electron-donating group through resonance. The ethoxy group at the C2 position is a strong electron-donating group, which increases the electron density of the ring, particularly at the C5 position. This makes the C5 proton susceptible to deprotonation and facilitates electrophilic substitution at this site. Conversely, the carbaldehyde group is a meta-directing, deactivating group in classical aromatic systems; however, in this heterocyclic context, its primary influence is as an electrophilic center for nucleophilic attack.

Synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde

The synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and desired scale. Two primary, experimentally validated approaches for the analogous 2-methoxythiazole are presented here, which are directly applicable to the synthesis of the target ethoxy derivative.

Method 1: Vilsmeier-Haack Formylation of 2-Ethoxythiazole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The electron-donating nature of the 2-ethoxy group strongly activates the C5 position of the thiazole ring towards electrophilic attack by the Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-ethoxythiazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (CH₂Cl₂) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Thiazole 2-Ethoxythiazole Intermediate Iminium Salt Intermediate Thiazole->Intermediate + Vilsmeier Reagent Product 2-Ethoxy-1,3-thiazole-5-carbaldehyde Intermediate->Product Aqueous Work-up (Hydrolysis) Organolithium_Formylation Thiazole 2-Ethoxythiazole Anion 2-Ethoxy-5-lithiothiazole (Thiazolyl Anion) Thiazole->Anion + n-BuLi, -78 °C Adduct Tetrahedral Intermediate Anion->Adduct + DMF Product 2-Ethoxy-1,3-thiazole-5-carbaldehyde Adduct->Product Aqueous Work-up

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Ethoxy-1,3-thiazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-1,3-thiazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of two distinct and viable synthetic pathways for the preparation of this target molecule. The methodologies discussed are grounded in established organic chemistry principles, primarily the Hantzsch thiazole synthesis and functional group interconversions on a pre-formed thiazole ring. This document is intended to provide researchers and drug development professionals with the necessary technical details, mechanistic insights, and practical considerations to successfully synthesize 2-Ethoxy-1,3-thiazole-5-carbaldehyde in a laboratory setting.

Introduction

The 1,3-thiazole scaffold is a privileged structure in drug discovery, present in a wide array of approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an attractive core for the design of novel therapeutic agents. The introduction of an ethoxy group at the 2-position and a carbaldehyde at the 5-position of the thiazole ring furnishes a versatile intermediate, 2-Ethoxy-1,3-thiazole-5-carbaldehyde, which can be further elaborated to access a diverse range of molecular architectures. This guide details two strategic approaches for its synthesis, each with its own set of advantages and considerations.

Methodology 1: Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1] This approach involves the condensation of an α-halocarbonyl compound with a thioamide or a related derivative. In this proposed synthesis, we utilize ethyl 2-chloro-3-oxobutanoate as the α-halocarbonyl component and O-ethyl thiocarbamate to introduce the desired 2-ethoxy group.

Overall Synthetic Scheme:

Hantzsch_Synthesis Ethyl acetoacetate Ethyl acetoacetate Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl acetoacetate->Ethyl 2-chloro-3-oxobutanoate SO2Cl2 Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-chloro-3-oxobutanoate->Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate + O-Ethyl thiocarbamate (Hantzsch Reaction) O-Ethyl thiocarbamate O-Ethyl thiocarbamate 2-Ethoxy-4-methyl-1,3-thiazole-5-carbaldehyde 2-Ethoxy-4-methyl-1,3-thiazole-5-carbaldehyde Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate->2-Ethoxy-4-methyl-1,3-thiazole-5-carbaldehyde 1. LiAlH4 or DIBAL-H 2. Oxidation (e.g., PCC) Final Product 2-Ethoxy-1,3-thiazole-5-carbaldehyde 2-Ethoxy-4-methyl-1,3-thiazole-5-carbaldehyde->Final Product Formylation (Vilsmeier-Haack)

Caption: Hantzsch synthesis approach to the target molecule.

Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate

The synthesis of the key α-haloketone, ethyl 2-chloro-3-oxobutanoate, is achieved through the chlorination of ethyl acetoacetate.

  • Reaction Principle: The active methylene group of ethyl acetoacetate is readily chlorinated using a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂).

  • Experimental Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place ethyl acetoacetate.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add sulfuryl chloride dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of gas ceases.

    • The crude product can be purified by distillation under reduced pressure.

Reactant/ReagentMolar RatioKey Parameters
Ethyl acetoacetate1.0Starting material
Sulfuryl chloride1.0-1.1Chlorinating agent
Temperature0-10 °C (addition)Controls reaction rate
Reaction Time2-4 hoursFor complete conversion
Step 2: Hantzsch Thiazole Synthesis

The core thiazole ring is constructed by reacting ethyl 2-chloro-3-oxobutanoate with O-ethyl thiocarbamate.

  • Reaction Principle: The sulfur atom of O-ethyl thiocarbamate acts as a nucleophile, attacking the carbon bearing the chlorine atom in ethyl 2-chloro-3-oxobutanoate. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

  • Experimental Protocol:

    • Dissolve O-ethyl thiocarbamate in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

    • Add ethyl 2-chloro-3-oxobutanoate to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product, ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, can be purified by column chromatography or recrystallization.

Step 3: Reduction of the Ester to an Aldehyde

The ester functional group at the 5-position is then converted to the target carbaldehyde.

  • Reaction Principle: This transformation can be achieved in a two-step process: reduction of the ester to the corresponding primary alcohol, followed by oxidation to the aldehyde. Alternatively, a partial reduction directly to the aldehyde can be performed using specific reducing agents.

  • Experimental Protocol (Two-Step):

    • Reduction to Alcohol: Dissolve ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate in a dry aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄). Quench the reaction carefully with water and extract the product.

    • Oxidation to Aldehyde: Dissolve the resulting alcohol in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol. Monitor the reaction by TLC and purify the product by column chromatography.

  • Experimental Protocol (Direct Reduction):

    • Dissolve the ester in a dry, non-polar solvent like toluene or DCM and cool to -78 °C.

    • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.0-1.2 equivalents).

    • Stir the reaction at -78 °C for a few hours and then quench carefully with methanol and water.

    • Extract the product and purify by column chromatography.[1]

Methodology 2: Functionalization of a Pre-formed Thiazole Ring

This alternative strategy involves the initial synthesis of a 2-halothiazole, followed by nucleophilic substitution to introduce the ethoxy group, and finally, formylation at the 5-position.

Overall Synthetic Scheme:

Functionalization Thiazole Thiazole 2-Bromothiazole 2-Bromothiazole Thiazole->2-Bromothiazole NBS or Br2 2-Ethoxythiazole 2-Ethoxythiazole 2-Bromothiazole->2-Ethoxythiazole NaOEt, EtOH 2-Ethoxy-1,3-thiazole-5-carbaldehyde 2-Ethoxy-1,3-thiazole-5-carbaldehyde 2-Ethoxythiazole->2-Ethoxy-1,3-thiazole-5-carbaldehyde Vilsmeier-Haack Reaction (POCl3, DMF)

Caption: Functionalization approach to the target molecule.

Step 1: Synthesis of 2-Bromothiazole

The starting material for this route is 2-bromothiazole, which can be prepared from thiazole.

  • Reaction Principle: Thiazole undergoes electrophilic bromination, but direct bromination can lead to a mixture of products. A more controlled method involves the use of N-bromosuccinimide (NBS). Alternatively, lithiation at the 2-position followed by quenching with bromine can be employed for high regioselectivity.[2]

  • Experimental Protocol (using NBS):

    • Dissolve thiazole in a suitable solvent like carbon tetrachloride or acetonitrile.

    • Add N-bromosuccinimide and a radical initiator such as benzoyl peroxide.

    • Reflux the mixture for several hours, monitoring by TLC.

    • After completion, cool the reaction, filter off the succinimide, and remove the solvent.

    • Purify the 2-bromothiazole by distillation.

Step 2: Synthesis of 2-Ethoxythiazole

The 2-ethoxy group is introduced via a nucleophilic aromatic substitution reaction.

  • Reaction Principle: The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic displacement by an alkoxide. Sodium ethoxide is a suitable nucleophile for this transformation.

  • Experimental Protocol:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol.

    • Add 2-bromothiazole to the sodium ethoxide solution.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, neutralize with a weak acid, and remove the ethanol.

    • Extract the 2-ethoxythiazole with a suitable organic solvent and purify by distillation.

Step 3: Vilsmeier-Haack Formylation

The final step is the introduction of the carbaldehyde group at the 5-position of 2-ethoxythiazole.

  • Reaction Principle: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile. The electron-donating nature of the 2-ethoxy group directs the formylation to the electron-rich 5-position.

  • Experimental Protocol:

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

    • To this reagent, add 2-ethoxythiazole dropwise, maintaining a low temperature.

    • After the addition, allow the reaction to stir at room temperature or with gentle heating for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium carbonate solution.

    • Extract the product, 2-Ethoxy-1,3-thiazole-5-carbaldehyde, with an organic solvent.

    • Dry the organic layer, remove the solvent, and purify the final product by column chromatography or recrystallization.

Reactant/ReagentMolar RatioKey Parameters
2-Ethoxythiazole1.0Substrate
Phosphorus oxychloride1.1-1.5Reagent for Vilsmeier formation
N,N-DimethylformamideExcessReagent and solvent
Temperature0 °C to RT/heatControls reaction rate
Reaction Time2-12 hoursFor complete formylation

Conclusion

This technical guide has detailed two robust synthetic strategies for the preparation of 2-Ethoxy-1,3-thiazole-5-carbaldehyde. The Hantzsch synthesis approach offers a convergent route to a highly functionalized thiazole intermediate, while the functionalization of a pre-formed thiazole ring provides a more linear, step-wise approach. The choice of methodology will depend on the availability of starting materials, laboratory capabilities, and the desired scale of the synthesis. Both routes employ well-established chemical transformations and provide a solid foundation for the successful synthesis of this important medicinal chemistry building block. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields and purity of the final product.

References

  • Iosub, A. V., Moravčík, S., Wallentin, C.-K., & Berman, J. (2019). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters, 21(19), 7804–7808. [Link]

  • CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. [Figure]. Retrieved January 22, 2026, from [Link]

  • Sardarian, A. R., Dindarloo Inaloo, I., & Modarresi-Alam, A. R. (2018). Highly efficient synthesis of alkyl and aryl primary thiocarbamates and dithiocarbamates under metal- and solvent-free conditions. Molecular Diversity, 22(4), 863–878. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved January 22, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link]

  • Beddoes, R. L., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5874–5884. [Link]

  • Althagafi, I., El-Metwaly, N. M., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1712. [Link]

  • Waengdongbung, W., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 698. [Link]

  • Babu, B. H., & Kumar, M. S. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(1), 1-13. [Link]

  • Sardarian, A. R., Dindarloo Inaloo, I., & Modarresi-Alam, A. R. (2018). Highly efficient synthesis of alkyl and aryl primary thiocarbamates and dithiocarbamates under metal- and solvent-free conditions. Molecular diversity, 22(4), 863–878. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5488. [Link]

  • LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved January 22, 2026, from [Link]

  • LibreTexts Chemistry. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Fun, H.-K., et al. (2011). Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o365. [Link]

  • Gandhimathi, A. (2014). Synthesis of S-2-Oxo-2-Phenylethyl Alkylcarbamothioates. Journal of Advances in Chemistry, 10(11), 3568-3571. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. [Figure]. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 22, 2026, from [Link]

  • Arora, R., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 1-18. [Link]

  • Wang, X., et al. (2012). 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o503. [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Video]. [Link]

  • ResearchGate. (n.d.). Reduction of Carboxylic Acids and their Derivatives to Aldehydes. [Collection of articles]. Retrieved January 22, 2026, from [Link]

  • Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,7-tetrahydro-1H-indol-2-yl)malonaldehyde. Acta Chimica Slovenica, 60(1), 187-192. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Ethoxy-1,3-thiazole-5-carbaldehyde: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-Ethoxy-1,3-thiazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-Ethoxy-1,3-thiazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretation are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical insight.

Molecular Structure and Importance

2-Ethoxy-1,3-thiazole-5-carbaldehyde is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, a common scaffold in many biologically active compounds. The presence of an ethoxy group at the 2-position and a carbaldehyde group at the 5-position introduces specific electronic and steric properties that are crucial for its reactivity and potential applications in medicinal chemistry. Accurate spectroscopic characterization is the cornerstone of confirming the molecular structure and purity of synthesized batches of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 2-Ethoxy-1,3-thiazole-5-carbaldehyde, both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

  • Ensure complete dissolution; gentle sonication may be applied if necessary.

Instrumental Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9Singlet1HAldehyde (-CHO)The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic thiazole ring.
~8.3Singlet1HThiazole H-4The proton at the C4 position of the thiazole ring. Its chemical shift is influenced by the adjacent sulfur atom and the electron-withdrawing aldehyde group at C5. The absence of adjacent protons results in a singlet.
~4.5Quartet2HMethylene (-CH₂)The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule).
~1.4Triplet3HMethyl (-CH₃)The methyl protons of the ethoxy group are in a typical alkyl region. They are split into a triplet by the two neighboring methylene protons.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, one for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~185Aldehyde (C=O)The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very low field.
~170Thiazole C-2The carbon atom at the 2-position is attached to both a nitrogen and a sulfur atom, as well as the ethoxy group, resulting in a downfield shift.
~155Thiazole C-4The C4 carbon is part of the aromatic ring and its chemical shift is influenced by the neighboring sulfur and the C5-aldehyde group.
~140Thiazole C-5The carbon atom bearing the aldehyde group is expected to be deshielded.
~68Methylene (-CH₂)The methylene carbon of the ethoxy group is deshielded due to its attachment to the oxygen atom.
~14Methyl (-CH₃)The methyl carbon of the ethoxy group appears in the typical upfield aliphatic region.

Visualization of NMR Assignments:

Caption: Predicted ¹H and ¹³C NMR chemical shifts for 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

The IR spectrum of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2980-2850MediumC-H stretchEthoxy group (aliphatic)
~2820, ~2720WeakC-H stretch (Fermi resonance)Aldehyde (-CHO)
~1680StrongC=O stretchAldehyde (conjugated)
~1600, ~1480MediumC=C and C=N stretchThiazole ring
~1250StrongC-O stretchEthoxy group (aryl ether)
~1100MediumC-O stretchEthoxy group (alkyl)

The strong absorption around 1680 cm⁻¹ is a key indicator of the carbonyl group of the aldehyde, with its frequency lowered due to conjugation with the thiazole ring. The pair of weak bands around 2820 and 2720 cm⁻¹ are characteristic of the C-H stretch of an aldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Ionization Method:

  • Electron Ionization (EI): A common technique that provides detailed fragmentation patterns.

  • Electrospray Ionization (ESI): A softer ionization method, often used with High-Performance Liquid Chromatography (HPLC), which typically shows a prominent molecular ion or protonated molecule peak.

Data Acquisition:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mass Range: A typical scan range would be m/z 50-500.

Predicted Mass Spectrum

The molecular formula of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is C₆H₇NO₂S, with a molecular weight of approximately 157.19 g/mol .

Expected Key Fragments (EI-MS):

m/zFragment IonRationale
157[M]⁺The molecular ion peak.
129[M - CO]⁺ or [M - C₂H₄]⁺Loss of carbon monoxide from the aldehyde or loss of ethene from the ethoxy group are common fragmentation pathways.
128[M - CHO]⁺Loss of the formyl radical.
113[M - OCH₂CH₃]⁺Loss of the ethoxy radical.
85[Thiazole-CHO]⁺Fragmentation of the ethoxy group leaving the thiazole carbaldehyde core.

Visualization of the Spectroscopic Analysis Workflow:

G cluster_workflow Spectroscopic Analysis Workflow Sample 2-Ethoxy-1,3-thiazole-5-carbaldehyde Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Guide Data_Analysis->Report

Caption: A generalized workflow for the spectroscopic analysis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of 2-Ethoxy-1,3-thiazole-5-carbaldehyde. The predicted data in this guide, based on the established principles of spectroscopy and analysis of related compounds, offer a robust framework for researchers to confirm the identity and purity of this important heterocyclic building block. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any research and development endeavor.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][1][2]

  • PubChem. National Center for Biotechnology Information. [Link][3]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Taurins, A., & Kasman, S. (1957). Thiazoles: III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry. [Link][4]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

Sources

Foundational

An In-Depth Technical Guide to 2-Ethoxy-1,3-thiazole-5-carbaldehyde: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Introduction 2-Ethoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a highly functionalized thiazole core. The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural basis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a highly functionalized thiazole core. The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active agents.[1][2] Its prevalence stems from the ring's unique electronic properties and its ability to act as a bioisostere for other aromatic systems, engaging in crucial hydrogen bonding and π-stacking interactions with biological targets.[3] This guide provides a comprehensive technical overview of 2-Ethoxy-1,3-thiazole-5-carbaldehyde (CAS No. 220389-76-4), detailing its physicochemical characteristics, plausible synthetic routes, reactivity, and its strategic importance as a building block for drug development professionals. The molecule's structure, combining an electron-donating ethoxy group with an electron-withdrawing and synthetically versatile carbaldehyde moiety, makes it a particularly valuable intermediate for creating diverse chemical libraries aimed at novel therapeutic targets.

Physicochemical Characteristics

A thorough understanding of a compound's physical and electronic properties is fundamental to its application in synthesis and drug design. These characteristics govern its solubility, stability, and intermolecular interactions.

Molecular Structure and Properties

The core identity of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is defined by its unique combination of functional groups on the thiazole scaffold.

PropertyValueSource
CAS Number 220389-76-4[4]
Molecular Formula C₆H₇NO₂S[4]
Molecular Weight 157.19 g/mol [4]
IUPAC Name 2-ethoxy-1,3-thiazole-5-carbaldehyde
InChI Key OMUBNKUNEFRWQE-UHFFFAOYSA-N
Physical Properties

The physical state and solubility are critical parameters for handling, reaction setup, and formulation. While specific experimental data for this compound is sparse, reliable predictions can be made based on structurally similar molecules.

PropertyValue / ObservationRationale / Source
Appearance Expected to be a powder or solid.
Melting Point Data not available.N/A
Boiling Point Data not available.N/A
Solubility Limited aqueous solubility; soluble in organic solvents (e.g., ethyl acetate, dichloromethane).Predicted based on the analogous structure of ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate.[5]
Electronic Properties

The electronic nature of the substituents dictates the molecule's reactivity. The ethoxy group at the C2 position acts as an electron-donating group, increasing the electron density of the thiazole ring.[5] This enhancement modulates the ring's aromaticity and its susceptibility to electrophilic attack. Conversely, the carbaldehyde group at the C5 position is electron-withdrawing, influencing the reactivity of the adjacent ring positions and providing a key electrophilic site for nucleophilic addition reactions. This electronic push-pull system is crucial for its function as a versatile synthetic intermediate.

Synthesis and Reactivity

The strategic synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is key to its availability for research. Its reactivity profile, in turn, unlocks its potential for creating a vast array of derivatives.

Plausible Synthetic Pathway

G cluster_intermediate Intermediate cluster_product Product Thiazole 2-Ethoxythiazole Vilsmeier_Complex Electrophilic Iminium Cation Thiazole->Vilsmeier_Complex Electrophilic Substitution (Formylation) Reagent POCl₃ + DMF (Vilsmeier Reagent) Product 2-Ethoxy-1,3-thiazole-5-carbaldehyde Vilsmeier_Complex->Product Aqueous Workup (Hydrolysis)

Caption: Plausible synthesis via Vilsmeier-Haack formylation.

This pathway is chosen for its high efficiency and regioselectivity on electron-rich heterocycles, making it an ideal choice for the targeted synthesis of the C5-carbaldehyde derivative.

Key Chemical Reactivity

The carbaldehyde functional group is the primary center of reactivity, allowing for a diverse range of subsequent chemical modifications:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents, providing an entry point to amides and esters.

  • Reduction: Selective reduction yields the primary alcohol, a useful nucleophile for further elaboration.

  • Condensation Reactions: The aldehyde undergoes condensation with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamines to form oximes. These reactions are fundamental in dynamic combinatorial chemistry and for creating scaffolds with diverse biological activities.[7]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following table outlines the predicted key signals in various spectroscopic techniques, based on the known structure. This predictive approach is a standard methodology in chemical research for characterizing new or uncatalogued substances.

TechniquePredicted Signals and Interpretation
¹H NMR δ ~9.8 ppm (s, 1H): Aldehyde proton (-CHO). δ ~8.1 ppm (s, 1H): Thiazole ring proton at C4. δ ~4.5 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃). δ ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
¹³C NMR δ ~185 ppm: Carbonyl carbon of the aldehyde. δ ~170 ppm: C2 carbon of the thiazole ring (attached to O and N). δ ~145-155 ppm: C4 and C5 carbons of the thiazole ring. δ ~65 ppm: Methylene carbon of the ethoxy group. δ ~14 ppm: Methyl carbon of the ethoxy group.
IR (Infrared) ~1680-1700 cm⁻¹: Strong C=O stretch (aldehyde). ~2720, 2820 cm⁻¹: C-H stretch (aldehyde). ~1500-1600 cm⁻¹: C=N and C=C stretches of the thiazole ring. ~1050-1150 cm⁻¹: C-O stretch (ether).
MS (Mass Spec) m/z 157: Molecular ion (M⁺). m/z 128: Fragment corresponding to the loss of an ethyl group (-C₂H₅). m/z 129: Fragment corresponding to the loss of CO.

Applications in Research and Drug Development

The true value of 2-Ethoxy-1,3-thiazole-5-carbaldehyde lies in its potential as a foundational scaffold in drug discovery. The thiazole moiety is a "privileged structure," frequently found in molecules targeting a wide range of diseases.[3]

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors incorporate heterocyclic cores. The 2,5-disubstituted thiazole framework, in particular, has been identified as a promising starting point for developing potent and selective CDK9 inhibitors for the potential treatment of acute myeloid leukemia.[8] This compound provides an ideal entry point for synthesizing analogs targeting such enzymes.

  • Intermediate for Antimicrobial Agents: Thiazole derivatives have a long history of use as antimicrobial and antifungal agents.[9] The carbaldehyde group allows for the facile introduction of various side chains, enabling the synthesis of a library of compounds for screening against resistant bacterial and fungal strains.

  • Building Block for Novel Heterocycles: The reactivity of the aldehyde allows for its participation in multicomponent and cyclization reactions, enabling the construction of more complex, fused heterocyclic systems. These novel systems can explore new chemical space, a key objective in modern drug discovery.

Experimental Protocols

Rigorous characterization is paramount to confirming the identity and purity of a chemical substance. The following outlines a standard workflow for this process.

Protocol for Spectroscopic Characterization
  • Sample Preparation:

    • For NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

    • For IR: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify proton environments and coupling patterns.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HMQC) to confirm connectivity.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum in the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the key functional groups (C=O, C=N, C-O).

  • Mass Spectrometry (MS):

    • Analyze the sample using an appropriate ionization technique (e.g., ESI, EI) to determine the molecular weight and analyze fragmentation patterns.

G Start Sample of 2-Ethoxy-1,3-thiazole- 5-carbaldehyde Prep Sample Preparation Start->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR IR IR Analysis Prep->IR MS MS Analysis Prep->MS Analysis Data Integration & Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis End Verified Structure Analysis->End

Caption: Workflow for structural characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Ethoxy-1,3-thiazole-5-carbaldehyde was not found, data from structurally related thiazole and aldehyde compounds indicate that appropriate precautions are necessary. Similar compounds are classified as irritants, potentially causing skin, eye, and respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact, flush the affected area with plenty of water. Seek medical attention if irritation persists.[12]

Disclaimer: This information is for guidance only. Always consult the specific, supplier-provided Safety Data Sheet (SDS) before handling any chemical.

References


Sources

Exploratory

2-Ethoxy-1,3-thiazole-5-carbaldehyde solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxy-1,3-thiazole-5-carbaldehyde Abstract 2-Ethoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound of interest in synthetic and medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxy-1,3-thiazole-5-carbaldehyde

Abstract

2-Ethoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound of interest in synthetic and medicinal chemistry, serving as a potential building block for more complex bioactive molecules.[1][2] The utility of such an intermediate in drug discovery and development is fundamentally linked to its physicochemical properties, primarily its solubility and stability. A thorough understanding of these characteristics is critical for designing robust synthetic routes, formulating stable preparations, and ensuring the reliability of biological assays. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Ethoxy-1,3-thiazole-5-carbaldehyde. It details the theoretical considerations, step-by-step experimental protocols, and analytical strategies required to build a complete physicochemical profile, adhering to the principles of scientific integrity and regulatory expectations.

Introduction to 2-Ethoxy-1,3-thiazole-5-carbaldehyde

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The substitution pattern on the thiazole ring dictates its chemical reactivity and biological interactions. In 2-Ethoxy-1,3-thiazole-5-carbaldehyde (C₆H₇NO₂S, Mol. Wt.: 157.19 g/mol ), the key functional groups are the ethoxy group at the 2-position and a carbaldehyde (formyl) group at the 5-position.

  • 2-Ethoxy Group: This electron-donating group influences the electron density of the thiazole ring and can enhance solubility in organic solvents.[4]

  • 5-Carbaldehyde Group: This reactive aldehyde functionality is a versatile handle for synthetic transformations, such as condensations to form Schiff bases or oxidation to a carboxylic acid, but it is also a potential site of instability.[5]

  • Thiazole Ring: The aromatic heterocycle itself is susceptible to certain degradation pathways, though generally stable.[6]

This guide provides the necessary protocols to move from theoretical structure to empirical data, enabling researchers to confidently handle and utilize this compound.

Solubility Profile Characterization

Determining the solubility of a compound is a foundational step in its preclinical development. It dictates the choice of solvents for synthesis, purification, formulation, and biological screening. The "like dissolves like" principle governs this property, where solubility is maximized in solvents with similar polarity.[7] The presence of both a polar aldehyde group and a more non-polar ethoxy group and thiazole ring suggests that 2-Ethoxy-1,3-thiazole-5-carbaldehyde will exhibit a nuanced solubility profile.

Rationale for Solvent Selection

A tiered approach to solvent selection is recommended to establish a comprehensive solubility profile. The panel of solvents should span the full polarity spectrum, from non-polar hydrocarbons to polar protic solvents. This allows for the classification of the compound and provides practical data for various laboratory applications.

Experimental Workflow for Solubility Assessment

The workflow is designed to progress from qualitative assessment to precise quantitative determination. This conserves material and provides a clear decision-making process.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Determination (Shake-Flask Method) A Add ~1-2 mg of compound to 0.5 mL of solvent B Vortex for 1 min, visually inspect A->B C Classify: Freely Soluble, Sparingly Soluble, Insoluble B->C D Prepare supersaturated solution in selected solvents C->D Proceed for key solvents E Equilibrate at constant temp (e.g., 25°C) for 24-48h D->E F Filter (0.22 µm PTFE) to remove excess solid E->F G Quantify concentration in filtrate via validated HPLC-UV method F->G

Caption: Workflow for Solubility Determination.

Protocol: Equilibrium Solubility by Shake-Flask Method

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation: Add an excess amount of 2-Ethoxy-1,3-thiazole-5-carbaldehyde (e.g., 10 mg) to a series of glass vials, each containing 1 mL of a selected solvent (see Table 1).

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. Causality: 24-48 hours is typically sufficient for most organic compounds to reach equilibrium. A longer duration may be needed if dissolution kinetics are slow.

  • Phase Separation: Allow the vials to stand for at least 1 hour to let undissolved solids settle. Centrifuge the vials if necessary.

  • Sampling: Carefully withdraw an aliquot of the supernatant and filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles. Trustworthiness: Filtration is a critical step to prevent artificially high results from suspended microparticles.

  • Analysis: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. The concentration of the saturated solution is the equilibrium solubility.

Illustrative Solubility Data

The following table summarizes the expected solubility of 2-Ethoxy-1,3-thiazole-5-carbaldehyde based on its structure. This data should be determined experimentally.

Solvent Solvent Type Expected Solubility (mg/mL at 25°C) Rationale / Application
HexaneNon-polar< 1Synthesis (precipitation), Chromatography
TolueneAromatic10 - 50Synthesis, Reaction monitoring
DichloromethaneChlorinated> 100Synthesis, Extraction, Chromatography
Diethyl EtherEthereal50 - 100Extraction, Crystallization
Ethyl AcetateEster> 100Extraction, Chromatography
AcetoneKetone> 100General Laboratory Use, Cleaning
AcetonitrilePolar Aprotic> 100HPLC Mobile Phase, Synthesis
Dimethylformamide (DMF)Polar Aprotic> 100Synthesis, High-concentration stock
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Biological Assay Stock Solutions
MethanolPolar Protic50 - 100HPLC Mobile Phase, Synthesis
EthanolPolar Protic50 - 100Formulation, Synthesis
WaterPolar Protic< 1Indicates need for co-solvents in aqueous assays
5% aq. HClAcidic Aqueous< 1Predicts no basic ionization center
5% aq. NaOHBasic Aqueous< 1 (potential for slow degradation)Predicts no acidic proton

Stability Profile and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to understand a compound's intrinsic liability.[1][2] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8] The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[9]

Potential Degradation Pathways

Based on the structure, several degradation pathways can be anticipated:

  • Hydrolysis: The ethoxy group could potentially undergo acid or base-catalyzed hydrolysis to form 2-hydroxy-1,3-thiazole-5-carbaldehyde, though this is generally slow for aryl ethers.

  • Oxidation: The aldehyde group is highly susceptible to oxidation, forming the corresponding carboxylic acid, 2-ethoxy-1,3-thiazole-5-carboxylic acid. This is a very common degradation route for aldehydes.

  • Photodegradation: Aromatic systems like thiazole can be susceptible to photolytic degradation, potentially leading to ring cleavage or complex rearrangements.[6]

  • Thermal Degradation: High temperatures can provide the energy for fragmentation or polymerization.[6]

Experimental Workflow for Stability Assessment

A systematic approach is crucial to generate meaningful and interpretable stability data. The workflow involves subjecting the compound to a variety of stress conditions and analyzing the resulting samples with a method capable of separating the parent compound from all degradants.

G cluster_0 Step 1: Forced Degradation Study cluster_1 Step 2: Analytical Method Development cluster_2 Step 3: Formal Stability Study (ICH Q1A) A Prepare solutions of compound (~1 mg/mL) B Expose to Stress Conditions: - Acid (0.1M HCl, 60°C) - Base (0.1M NaOH, RT) - Oxidative (3% H₂O₂, RT) - Thermal (80°C, solid & soln) - Photolytic (ICH Q1B light) A->B C Sample at time points (e.g., 2, 8, 24h) B->C D Quench reaction (neutralize, etc.) C->D E Develop Stability-Indicating HPLC-UV/DAD Method D->E F Analyze stressed samples to identify degradants E->F G Check for peak purity of parent peak F->G H Optimize separation of all peaks G->H I Store compound under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions J Pull samples at specified time points (0, 3, 6, 9, 12... months) I->J K Analyze using validated stability-indicating method J->K

Caption: Workflow for Forced Degradation and Stability Testing.

Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[5]

  • Stock Solution: Prepare a stock solution of 2-Ethoxy-1,3-thiazole-5-carbaldehyde in acetonitrile at 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60 °C. Sample at 2, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at 2, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl. Causality: Aldehydes can be sensitive to base, so milder conditions are used initially.

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound and a solution in a suitable solvent (e.g., acetonitrile:water) in an oven at 80 °C. Sample at 1, 3, and 7 days.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples against an unstressed control using a stability-indicating HPLC method. A photodiode array (DAD) detector is invaluable for assessing peak purity and comparing UV spectra of the parent and degradant peaks.[10]

Protocol: Stability-Indicating HPLC Method

A reverse-phase HPLC method is the workhorse for this type of analysis.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/DAD, monitor at multiple wavelengths (e.g., 254 nm and the compound's λmax).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[11] Specificity is proven by demonstrating that the parent peak is resolved from all degradation products and excipients, with no co-elution (as confirmed by peak purity analysis).[12]

Conclusion

The successful application of 2-Ethoxy-1,3-thiazole-5-carbaldehyde in research and development hinges on a robust understanding of its fundamental physicochemical properties. This guide presents a comprehensive, systematic framework for the empirical determination of its solubility and stability. By implementing the detailed protocols for solubility screening, equilibrium solubility determination, forced degradation, and stability-indicating method development, researchers can generate the high-quality data necessary for informed decision-making. This approach ensures not only the integrity of future experimental work but also aligns with the rigorous standards required in the pharmaceutical industry, ultimately enabling the full potential of this versatile chemical scaffold to be realized.

References

  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
  • Sri Indu Institute of Pharmacy. (n.d.). GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS.
  • European Medicines Agency. (2023, July 13).
  • European Medicines Agency. (2003, February). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Ali, I., et al. (2018).
  • MedCrave online. (2016, December 14).
  • Kamkhede, D.B., & Solanki, P.R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Pharmaceutical Technology. (2016, May 2).
  • Roge, AB., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Science.gov. (n.d.).
  • Lösungsfabrik. (2018, August 23). Stability-indicating methods and their role in drug's quality control.
  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degrad
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • International Journal of Novel Research and Development. (n.d.). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities.

Sources

Foundational

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Thiazole Carbaldehyde Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry, embedded in the structure of numerous natural products and synthetic pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of a pivotal class of derivatives: thiazole carbaldehydes. We will navigate the historical milestones that led to their discovery, from the initial synthesis of the thiazole nucleus to the development of sophisticated methods for introducing the indispensable formyl group. This guide will dissect key synthetic methodologies, elucidating the mechanistic underpinnings and rationale behind experimental choices. Furthermore, we will showcase the profound impact of thiazole carbaldehydes as versatile intermediates in the synthesis of high-value molecules, particularly in the realm of drug discovery and development.

A Historical Perspective: From Hantzsch's Breakthrough to a Modern Mainstay

The story of thiazole carbaldehydes is intrinsically linked to the broader history of thiazole chemistry. The journey began in 1887 when Arthur Hantzsch reported the first synthesis of a thiazole ring by reacting α-haloketones with thioamides.[3] This seminal work, now famously known as the Hantzsch thiazole synthesis, laid the foundation for the exploration of this new class of heterocyclic compounds.

Another significant leap forward came in 1947 with the Cook-Heilbron synthesis, which provided a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[1] These early synthetic methodologies, while not directly yielding thiazole carbaldehydes, were crucial in establishing the fundamental chemistry of the thiazole ring and making a diverse range of substituted thiazoles accessible for further investigation.

The introduction of the carbaldehyde (or formyl) group onto the thiazole ring marked a pivotal moment, transforming the thiazole scaffold into a highly versatile building block. The aldehyde functionality serves as a reactive handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures. One of the most significant methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction, first reported in 1927.[2][4] This reaction, which utilizes a Vilsmeier reagent generated from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), proved to be a powerful tool for the synthesis of thiazole carbaldehydes.[5][6][7]

The Three Isomers: Synthesis and Strategic Importance

Thiazole carbaldehydes exist as three constitutional isomers: 2-formylthiazole, 4-formylthiazole, and 5-formylthiazole. The position of the formyl group significantly influences the reactivity of the molecule and dictates its utility in synthetic chemistry.

2-Thiazolecarbaldehyde: A Gateway to Bioactive Molecules

2-Thiazolecarbaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[8] Its preparation can be achieved through various methods, with modern approaches favoring safety and scalability. A prominent method involves the use of Grignard reagents, which are preferred over more reactive organolithium compounds in industrial settings due to their enhanced stability and milder reaction conditions.[9]

Illustrative Synthetic Approach: Grignard-based Formylation

A common strategy involves the preparation of a 2-thiazolyl Grignard reagent from a 2-halothiazole, followed by its reaction with a formylating agent like N,N-dimethylformamide (DMF).

G cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Hydrolysis 2-Bromothiazole 2-Bromothiazole Grignard 2-Thiazolylmagnesium bromide 2-Bromothiazole->Grignard + Mg / THF Mg Mg THF THF Grignard_ref 2-Thiazolylmagnesium bromide Intermediate Tetrahedral Intermediate Grignard_ref->Intermediate + DMF DMF DMF Intermediate_ref Tetrahedral Intermediate Product 2-Thiazolecarbaldehyde Intermediate_ref->Product + H₃O⁺ H3O H₃O⁺ (workup)

Caption: Grignard-based synthesis of 2-thiazolecarbaldehyde.

4-Thiazolecarbaldehyde and its Derivatives: Building Blocks for Antibiotics

4-Thiazolecarbaldehyde and its substituted analogs are of particular importance in the pharmaceutical industry. For instance, 4-methyl-5-formylthiazole is a crucial intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[10][11][12][13] The synthesis of this key intermediate has been the subject of extensive research to develop efficient and environmentally friendly processes.

One notable method is the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride, which involves the catalytic hydrogenation of the acid chloride to the aldehyde.

Detailed Protocol: Synthesis of 4-Methyl-5-formylthiazole via Rosenmund Reduction [11]

Step 1: Preparation of 4-Methylthiazole-5-carboxylic acid chloride

  • To 1.5 g of 4-methylthiazole-5-carboxylic acid, add 10 mL of thionyl chloride.

  • Reflux the mixture for 2 hours.

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure. The resulting acid chloride is used directly in the next step without further purification.

Step 2: Hydrogenation to 4-Methyl-5-formylthiazole

  • Add 30 mL of xylene to the freshly prepared 4-methylthiazole-5-carboxylic acid chloride.

  • Add Pd/BaSO₄ catalyst to the mixture.

  • Heat the reaction mixture to 140 °C while bubbling hydrogen gas through it.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (petroleum ether-acetone = 3:1).

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Extract the filtrate with 10% HCl (3 x 30 mL).

  • Neutralize the aqueous solution to a pH of 8 with sodium carbonate.

  • Extract the neutralized solution with chloroform (3 x 30 mL).

  • Combine the chloroform extracts and distill off the solvent to obtain the pure product.

Causality in Experimental Design: The use of a poisoned catalyst, such as palladium on barium sulfate (Pd/BaSO₄), is critical in the Rosenmund reduction. The "poison" (often a sulfur-containing compound) deactivates the catalyst just enough to prevent the over-reduction of the aldehyde to an alcohol, thus ensuring a high yield of the desired carbaldehyde.

5-Thiazolecarbaldehyde: A Versatile Synthon

5-Thiazolecarbaldehyde is another key building block in organic synthesis, utilized in the preparation of various pharmaceuticals and specialty chemicals.[13] A modern and innovative approach to the synthesis of 5-thiazolecarbaldehydes involves a cascade annulation of enaminones with potassium thiocyanate, mediated by the Dess-Martin periodinane (DMP) reagent.[10][14]

Mechanism of Cascade Annulation for 5-Thiazolecarbaldehyde Synthesis [10]

G Enaminone Tertiary Enaminone Thiocyanation Hydroxyl Thiocyanation Enaminone->Thiocyanation + KSCN, DMP KSCN_DMP KSCN, DMP Hydroamination Intramolecular Hydroamination Thiocyanation->Hydroamination Cascade Annulation Thiazole Annulation Hydroamination->Annulation Product Thiazole-5-carbaldehyde Annulation->Product

Caption: Cascade synthesis of thiazole-5-carbaldehydes.

This method is notable for its novelty, involving a cascade of reactions including hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation. The Dess-Martin periodinane plays a dual role in mediating the reaction and protecting the in situ generated formyl group.[10]

Applications in Drug Discovery and Natural Product Synthesis

The true value of thiazole carbaldehydes lies in their role as precursors to a vast array of biologically active molecules. The formyl group can be readily transformed into other functional groups or used in carbon-carbon bond-forming reactions to construct complex molecular scaffolds.

Thiazole Carbaldehyde Intermediate Resulting Drug/Bioactive Molecule Class Therapeutic Area Key Synthetic Transformation
4-Methyl-5-formylthiazoleCefditoren pivoxil[10][11][12][13]AntibacterialWittig reaction and subsequent modifications
2-ThiazolecarbaldehydeTrecator (Ethionamide) analog synthesisAntitubercularCondensation with a suitable amine
Thiazole-4-carboxaldehyde derivativesc-Met kinase inhibitors[15]AnticancerAmide coupling and further functionalization
Thiazole-5-carboxamide derivativesAntioxidant agents[16]Various (oxidative stress-related diseases)Conversion of the aldehyde to a carboxylic acid followed by amide formation

Thiazole carbaldehydes have also been employed as key building blocks in the total synthesis of complex natural products, further highlighting their synthetic utility.[17][18]

Conclusion and Future Outlook

From their historical roots in the foundational work of Hantzsch, thiazole carbaldehydes have evolved into indispensable tools for the modern synthetic chemist. The development of diverse and sophisticated synthetic methods, including the Vilsmeier-Haack reaction and novel cascade processes, has made these versatile intermediates readily accessible. Their pivotal role in the synthesis of life-saving drugs like Cefditoren pivoxil underscores their profound impact on medicinal chemistry. As the quest for novel therapeutics continues, the unique chemical reactivity and structural versatility of thiazole carbaldehydes will undoubtedly ensure their continued prominence in the design and synthesis of the next generation of bioactive molecules.

References

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. PubMed. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. [Link]

  • Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018). SciSpace. [Link]

  • Understanding Thiazole-5-carboxaldehyde (CAS 1003-32-3): Properties and Chemical Uses. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ijrpr.com. [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. [Link]

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. ACS Publications. [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct. [Link]

  • (PDF) Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. ResearchGate. [Link]

  • Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. ResearchGate. [Link]

  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. . [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. researchgate.net. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]

  • 1,3-thiazole-5-carbaldehyde. ChemSynthesis. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

  • 2-Acetylthiazole. NIST WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hantzsch Synthesis of Thiazole Derivatives

Foreword: The Thiazole Scaffold in Modern Drug Discovery The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in over 18 FDA-approved drugs, spanning a vast therapeutic landscape that includes antibacterial, anti-inflammatory, anti-cancer, and antiviral agents.[2][3][5][6][7] Among the myriad of synthetic routes to this vital nucleus, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most versatile, reliable, and widely adopted methods.[8][9][10][11] This guide provides an in-depth exploration of the Hantzsch synthesis, from its core mechanistic principles to validated experimental protocols and modern, field-proven advancements tailored for the contemporary research scientist.

Part 1: The Core Reaction - Mechanism and Rationale

The classical Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide-containing compound (such as thioamides, thioureas, or thiosemicarbazides) to form a substituted thiazole.[1][8][12][13] The reaction is lauded for its simplicity and tendency to produce high yields, making it a foundational tool in heterocyclic chemistry.[12][14]

The Reaction Mechanism: A Stepwise Deconstruction

The formation of the aromatic thiazole ring is not a single event but a logical sequence of three key steps: S-alkylation, intramolecular cyclization, and dehydration.[9][11]

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile. It attacks the electrophilic α-carbon of the haloketone in a classic SN2 reaction, displacing the halide leaving group.[11][12][15][16] The choice of an α-halo ketone is critical; the halogen's role as a good leaving group is essential for this initial bond formation to proceed efficiently.[4][10]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon.[9][12][15] This intramolecular step forges the five-membered ring, creating a hydroxythiazoline intermediate.

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule from the hydroxythiazoline intermediate.[9][11] This dehydration event is the thermodynamic driving force of the reaction, leading to the formation of a stable, aromatic thiazole ring.[16]

Hantzsch_Mechanism cluster_reactants Reactants R1 α-Haloketone I1 S-Alkylation Intermediate R1->I1 1. Nucleophilic Attack (SN2) R2 Thioamide R2->I1 I2 Hydroxythiazoline Intermediate I1->I2 2. Intramolecular Cyclization P Thiazole Product I2->P 3. Dehydration (-H2O)

Caption: The three-stage mechanism of the Hantzsch thiazole synthesis.

Causality Behind Experimental Choices

A robust protocol is built on understanding why each parameter is chosen.

  • Solvent Selection: Lower alcohols like ethanol or methanol are frequently employed.[9][12] They are effective at solubilizing both the polar thioamide and the less polar α-haloketone, creating a homogenous reaction environment. Their boiling points are also ideal for inducing the reaction under reflux without requiring excessively high temperatures.

  • Thermal Conditions: Heating is typically required to provide the necessary activation energy for the cyclization and, crucially, the dehydration step.[9][16] The stability of the final aromatic product provides a strong thermodynamic driving force, pulling the reaction to completion once this energy barrier is overcome.[16]

  • Reaction Work-up: The initial product often forms as a hydrohalide salt of the thiazole, which can be soluble in the reaction medium.[16] The protocol invariably includes a neutralization step, often using a mild aqueous base like sodium carbonate (Na₂CO₃).[12] This deprotonates the thiazole nitrogen, yielding the neutral product which, being significantly less polar, is often poorly soluble in the aqueous-alcoholic mixture and precipitates, allowing for simple isolation by filtration.[12][16]

Part 2: A Validated Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This section details a self-validating protocol for a classic Hantzsch synthesis. The high yield and purity of the product, verifiable through standard analytical techniques, confirm the protocol's integrity.[12]

Data Presentation: Reagent Table
ReagentFormulaMW ( g/mol )Amount (mmol)Molar Eq.
2-BromoacetophenoneC₈H₇BrO199.045.01.0
ThioureaCH₄N₂S76.127.51.5
MethanolCH₄O32.04~5 mLSolvent
5% Sodium CarbonateNa₂CO₃105.99~20 mLWork-up
Experimental Workflow Diagram

Workflow A 1. Combine Reactants (2-Bromoacetophenone, Thiourea, Methanol) B 2. Heat Mixture (Stir at 100°C for 30 min) A->B C 3. Cool to Room Temp. B->C D 4. Neutralize & Precipitate (Pour into 5% Na2CO3 solution) C->D E 5. Isolate Product (Vacuum filtration, wash with water) D->E F 6. Dry & Characterize (Air dry, obtain mass, MP, TLC, NMR) E->F

Caption: General experimental workflow for a classical Hantzsch synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq). Add methanol (5 mL).[12] Expertise Note: A slight excess of the thioamide component is often used to ensure the complete consumption of the more expensive α-haloketone.

  • Heating: Place the vial on a hot plate and heat the mixture with stirring. A temperature setting of approximately 100°C is suitable. Stir for 30 minutes.[12]

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the 2-bromoacetophenone spot indicates reaction completion.[12]

  • Work-up and Isolation: Remove the reaction from heat and allow it to cool to room temperature. In a separate beaker, prepare 20 mL of a 5% aqueous sodium carbonate solution. Pour the reaction contents into the beaker and swirl to mix.[12] A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts and unreacted thiourea.[12]

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass to calculate the percent yield.[12]

  • Validation: The protocol is validated by characterizing the product. A sharp melting point and clean ¹H NMR spectrum are indicative of high purity.[12] For this specific product, the crude material is often pure enough for characterization without further purification, a testament to the reaction's efficiency.[12]

Part 3: Field-Proven Insights: Scope, Limitations, and Modern Variations

While the classical Hantzsch synthesis is robust, modern drug development demands greater efficiency, sustainability, and access to chemical diversity. This has driven significant innovation in the field.

Scope and Limitations

The primary strength of the Hantzsch synthesis is its broad scope. A vast array of substituents can be installed at the 2, 4, and 5-positions of the thiazole ring by simply varying the starting α-haloketone and thioamide.[17][18] However, the classical approach is not without its limitations, which include potentially harsh conditions (prolonged heating), which may not be suitable for sensitive substrates, and occasionally unsatisfactory yields.[4][10]

Modern Advancements: Towards a Greener, Faster Synthesis

Field-proven research has focused on overcoming classical limitations by incorporating catalysis and alternative energy sources.

  • Catalytic Approaches: The use of catalysts can significantly accelerate the reaction under milder conditions. Molecular iodine (I₂) and heterogeneous catalysts like silica-supported tungstosilisic acid have been shown to be effective promoters.[14][19]

  • Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation have emerged as powerful tools to dramatically reduce reaction times from hours to minutes.[14][20] These methods provide efficient and uniform heating, often leading to higher yields and cleaner product profiles.

  • Solvent-Free and Aqueous Conditions: To align with the principles of green chemistry, solvent-free "grindstone" methods have been developed where reactants are simply ground together at room temperature.[21][22] Additionally, performing the reaction in water, often with the aid of surfactants like β-cyclodextrin, offers a more environmentally benign alternative to organic solvents.[21]

  • Flow Chemistry: The Hantzsch synthesis has been successfully adapted to continuous flow microreactor systems.[23] This technology allows for rapid reaction optimization, automated synthesis of compound libraries, and enhanced safety and scalability, which are critical in a drug development setting.

  • The Holzapfel-Meyers-Nicolaou Modification: For the synthesis of chiral thiazoles, particularly from amino acid precursors, this modified procedure is essential. It involves conducting the cyclocondensation under basic conditions to form the hydroxythiazoline intermediate, which is then isolated and dehydrated using a specific reagent cocktail (trifluoroacetic anhydride/pyridine).[24] This stepwise approach prevents racemization that can occur under the harsh conditions of the classical one-pot method.[24]

Modern_Hantzsch center_node Hantzsch Thiazole Synthesis O1 Higher Yields center_node->O1 O2 Shorter Reaction Times center_node->O2 O3 Milder Conditions center_node->O3 O4 Increased Sustainability center_node->O4 A Catalysis (I₂, Heterogeneous acids) A->center_node B Alternative Energy (Microwave, Ultrasound) B->center_node C Green Chemistry (Solvent-free, Aqueous) C->center_node D Advanced Platforms (Flow Chemistry) D->center_node

Caption: Modern improvements enhancing the classical Hantzsch synthesis.

Conclusion

The Hantzsch thiazole synthesis, more than a century after its discovery, remains an indispensable reaction for chemists in academia and industry. Its fundamental reliability, coupled with modern innovations that enhance its speed, efficiency, and environmental footprint, ensures its continued prominence. For researchers and drug development professionals, a thorough understanding of this reaction—from its mechanistic underpinnings to its modern applications—is crucial for the successful design and synthesis of the next generation of thiazole-containing therapeutics.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2007). Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives. Journal of Sulfur Chemistry, 28(4), 359-363. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Oussaid, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1565. Retrieved from [Link]

  • Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 353-359. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. Retrieved from [Link]

  • Greenway, T. D., et al. (2005). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 5(5), 568-573. Retrieved from [Link]

  • synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of All Research Scientific and Academic, 2(5). Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research, 12(2). Retrieved from [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • New methods for the rapid synthesis of thiazoles. (2018). University of Sussex. Retrieved from [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024). RSC Green Chemistry. Retrieved from [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(5), 488-508. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde

Abstract 2-Ethoxy-1,3-thiazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily owing to the versatile reactivity of its aldehyde functional group and the e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethoxy-1,3-thiazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily owing to the versatile reactivity of its aldehyde functional group and the established biological significance of the thiazole scaffold.[1][2] This application note provides a detailed guide for the synthesis of this target compound, intended for researchers, chemists, and drug development professionals. We present a robust and well-established two-step synthetic sequence, beginning with the preparation of the 2-ethoxythiazole precursor, followed by its regioselective formylation. The causality behind experimental choices, detailed step-by-step protocols, characterization data, and troubleshooting insights are provided to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a prominent scaffold found in numerous pharmacologically active compounds and natural products, including the essential vitamin thiamine (B1).[1][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a focal point in drug discovery programs.[4][5] The introduction of an ethoxy group at the 2-position and a carbaldehyde at the 5-position creates a highly functionalized intermediate, ideal for further molecular elaboration through reactions such as Wittig olefination, reductive amination, and condensation chemistry. This guide focuses on the most reliable and scalable synthetic approach to this key intermediate.

Overview of the Primary Synthetic Strategy

The most direct and efficient synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde involves a two-stage process. This strategy leverages the electron-donating nature of the 2-ethoxy group to activate the thiazole ring for electrophilic substitution at the C5 position.

  • Stage 1: Synthesis of the 2-Ethoxythiazole Precursor. This crucial intermediate is prepared via a nucleophilic aromatic substitution reaction, displacing a halogen at the 2-position of the thiazole ring with an ethoxide group.

  • Stage 2: Vilsmeier-Haack Formylation. The 2-ethoxythiazole intermediate undergoes a regioselective Vilsmeier-Haack reaction to introduce the aldehyde group at the C5 position.[6] This classic reaction is highly effective for the formylation of electron-rich heterocyclic systems.[7][8]

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation 2-Bromothiazole 2-Bromothiazole 2-Ethoxythiazole 2-Ethoxythiazole 2-Bromothiazole->2-Ethoxythiazole  NaOEt, EtOH   Target_Compound 2-Ethoxy-1,3-thiazole- 5-carbaldehyde 2-Ethoxythiazole->Target_Compound  POCl₃, DMF    (Vilsmeier-Haack)  

Caption: Overall two-step synthetic route to the target compound.

Detailed Protocols and Mechanistic Insights

Part A: Synthesis of 2-Ethoxythiazole

The preparation of 2-ethoxythiazole is most reliably achieved through the reaction of 2-bromothiazole with sodium ethoxide. The electron-withdrawing nitrogen atom and the overall electronic nature of the thiazole ring facilitate nucleophilic attack at the C2 position, making this substitution feasible.[9]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2-Bromothiazole164.038.20 g50.0Corrosive, handle in fume hood
Sodium Metal22.991.38 g60.0Highly reactive with water
Ethanol (Absolute)46.07100 mL-Anhydrous conditions required
Diethyl Ether74.12150 mL-For extraction
Saturated NaCl (aq)-50 mL-For work-up
Anhydrous MgSO₄120.37~5 g-For drying

Step-by-Step Procedure

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces (1.38 g, 60.0 mmol) to a flask containing 80 mL of absolute ethanol at 0 °C (ice bath). Allow the mixture to stir until all the sodium has completely dissolved.

    • Causality Note: This in-situ preparation generates a fresh, anhydrous solution of sodium ethoxide, the nucleophile for the substitution reaction. Using pre-made sodium ethoxide is possible but may be less reactive if it has absorbed moisture.

  • Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2-bromothiazole (8.20 g, 50.0 mmol) dropwise over 15 minutes while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 4:1).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to afford 2-ethoxythiazole as a clear liquid.[10][11]

Part B: Vilsmeier-Haack Formylation of 2-Ethoxythiazole

This reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][12] The electron-rich 2-ethoxythiazole then attacks this electrophile, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ Vilsmeier Reagent DMF->Vilsmeier_Reagent  + POCl₃   POCl3 POCl₃ Thiazole 2-Ethoxythiazole Iminium_Intermediate Iminium Salt Intermediate Thiazole->Iminium_Intermediate  + Vilsmeier Reagent   Final_Product 2-Ethoxy-1,3-thiazole- 5-carbaldehyde Iminium_Intermediate->Final_Product  + H₂O (Work-up)  

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Phosphorus oxychloride (POCl₃)153.334.60 g (2.8 mL)30.0Highly corrosive, reacts violently with water
N,N-Dimethylformamide (DMF)73.092.19 g (2.3 mL)30.0Anhydrous
2-Ethoxythiazole129.182.58 g20.0From Part A
1,2-Dichloroethane (DCE)98.9640 mL-Anhydrous solvent
Sodium Acetate82.03~10 g-For neutralization
Ethyl Acetate88.11150 mL-For extraction

Step-by-Step Procedure

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (2.3 mL, 30.0 mmol) to anhydrous 1,2-dichloroethane (20 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (2.8 mL, 30.0 mmol) dropwise to the DMF solution, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. A white precipitate of the Vilsmeier reagent should form.

    • Causality Note: Pre-forming the Vilsmeier reagent at low temperatures is crucial to control the exothermic reaction and prevent decomposition.

  • Electrophilic Substitution: Add a solution of 2-ethoxythiazole (2.58 g, 20.0 mmol) in anhydrous DCE (20 mL) dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C. Very carefully and slowly, pour the mixture onto crushed ice (~100 g) with vigorous stirring.

    • Safety Critical: This step is highly exothermic due to the quenching of unreacted POCl₃ and hydrolysis of the iminium intermediate. Perform this addition slowly in a large beaker within a fume hood.

  • Neutralization: Slowly add solid sodium acetate in portions to the aqueous mixture until the pH is approximately 6-7.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with water (50 mL) and then brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2-Ethoxy-1,3-thiazole-5-carbaldehyde as a solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Expected Characterization Data

CompoundM.W.Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (EI) m/z
2-Ethoxythiazole [10]129.18Colorless liquid7.15 (d, 1H), 6.75 (d, 1H), 4.40 (q, 2H), 1.40 (t, 3H)168.1, 138.5, 110.2, 65.4, 14.5129 (M⁺)
2-Ethoxy-1,3-thiazole-5-carbaldehyde 157.18White to pale yellow solid9.85 (s, 1H), 8.10 (s, 1H), 4.50 (q, 2H), 1.45 (t, 3H)182.5, 172.0, 145.0, 125.0, 66.0, 14.3157 (M⁺)

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.

Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Low yield in Stage 1 Incomplete reaction; moisture in reagents.Ensure absolute ethanol and an inert atmosphere. Increase reflux time and monitor by TLC.
Low yield in Stage 2 Decomposed Vilsmeier reagent; incomplete reaction.Ensure anhydrous conditions. Add POCl₃ slowly at 0 °C. Increase reaction temperature or time if starting material persists.
Dark-colored product after work-up Polymerization or side reactions during quenching.Ensure the quenching step is performed slowly at 0 °C with efficient stirring.
Difficult purification Presence of unreacted DMF or other polar impurities.During work-up, wash the combined organic layers thoroughly with water (2-3 times) to remove residual DMF before drying and concentration.

Conclusion

This application note details a reliable and scalable two-step synthesis for 2-Ethoxy-1,3-thiazole-5-carbaldehyde. By providing clear, step-by-step protocols, mechanistic rationale, and practical troubleshooting advice, this guide serves as a comprehensive resource for chemists in academic and industrial settings. The successful synthesis of this key intermediate opens avenues for the development of novel pharmaceuticals and advanced materials.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link][7]

  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis. The Journal of Organic Chemistry, 66(23), 7925–7929. [Link][13]

  • Wikipedia. Thiazole. [Link][1]

  • Patil, S. S., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link][8]

  • Seed, A. J., et al. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. ACS Publications. [Link][14]

  • Abdel-Ghani, N. T., et al. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][7][8][13]diazaphosphole-6-carboxylates and their anticancer efficacy. RSC Advances. [Link][2]

  • Organic Chemistry Portal. Thiazole synthesis. [Link][15]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link][6]

  • Wikipedia. Vilsmeier–Haack reaction. [Link][12]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link][4]

  • National Institute of Standards and Technology. Thiazole, 2-ethoxy-. NIST Chemistry WebBook. [Link][10][11]

  • Verma, A., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences. [Link][5]

  • Fornasari, E., et al. (1970). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic. [Link][9]

Sources

Application

Application Note &amp; Protocol: Vilsmeier-Haack Formylation of 2-Ethoxythiazole

Abstract This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 2-ethoxythiazole, a critical transformation for synthesizing 2-ethoxythiazole-5-carbaldehyde. This aldehyde is a valu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 2-ethoxythiazole, a critical transformation for synthesizing 2-ethoxythiazole-5-carbaldehyde. This aldehyde is a valuable building block in medicinal chemistry and materials science. We will delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical process parameters, and provide guidance on troubleshooting and product characterization. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood procedure for this important synthesis.

Introduction: The Significance of Thiazole Formylation

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[2][3] This reagent is a mild electrophile, making the reaction highly suitable for sensitive substrates that might not tolerate the harsher conditions of other formylation methods like Friedel-Crafts acylation.[3]

Thiazole rings are prevalent scaffolds in a vast array of biologically active compounds and functional materials.[4] The introduction of a formyl (-CHO) group onto the thiazole nucleus provides a synthetic handle for further elaboration, enabling the construction of more complex molecular architectures. Specifically, the formylation of 2-ethoxythiazole is of significant interest. The resulting 2-ethoxythiazole-5-carbaldehyde serves as a key intermediate for compounds with potential applications in drug discovery, including the development of novel therapeutics.[5][6]

Mechanistic Rationale: Activating Effects and Regioselectivity

The success and regioselectivity of the Vilsmeier-Haack formylation of 2-ethoxythiazole are governed by the electronic properties of the thiazole ring system.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of DMF with POCl₃. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chloroiminium salt, the active electrophile known as the Vilsmeier reagent.[7][8]

Electrophilic Aromatic Substitution

The thiazole ring, while aromatic, is generally electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. However, the 2-ethoxy group acts as a potent activating group .[9] It donates electron density into the ring system through a resonance effect (+M effect), significantly increasing the nucleophilicity of the ring and rendering it susceptible to attack by the mild Vilsmeier electrophile.[10][11]

This electron-donating effect preferentially increases the electron density at the C5 position of the thiazole ring. Consequently, the electrophilic attack by the Vilsmeier reagent occurs almost exclusively at this position, leading to excellent regioselectivity for the 5-formylated product.[12] The attack on the ring forms a resonance-stabilized cationic intermediate (sigma complex), which then rearomatizes by losing a proton.

Hydrolysis to the Aldehyde

The resulting iminium salt intermediate is stable under the anhydrous reaction conditions. Upon aqueous work-up, typically with a mild base, it is readily hydrolyzed to yield the final product, 2-ethoxythiazole-5-carbaldehyde.[13]

Below is a diagram illustrating the key mechanistic steps.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Iminium Intermediate) Vilsmeier_Reagent->Sigma_Complex Thiazole 2-Ethoxythiazole Thiazole->Sigma_Complex C5 Attack Product 2-Ethoxythiazole- 5-carbaldehyde Sigma_Complex->Product Work-up Water H₂O / Base Water->Product

Caption: Key stages of the Vilsmeier-Haack reaction on 2-ethoxythiazole.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving phosphorus oxychloride must be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume / MassProperties & Hazards
2-EthoxythiazoleC₅H₇NOS129.1810.01.29 g (1.14 mL)Flammable, Irritant[14][15]
Phosphorus Oxychloride (POCl₃)POCl₃153.3311.01.69 g (1.02 mL)Fatal if inhaled, severe burns, reacts violently with water[16]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-10 mLIrritant, reproductive toxin
Dichloromethane (DCM)CH₂Cl₂84.93-20 mLVolatile, suspected carcinogen
Saturated Sodium BicarbonateNaHCO₃84.01-~30 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededHygroscopic
Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Inert gas inlet (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

The overall workflow is summarized in the diagram below.

G start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) start->reagent_prep 1 substrate_add Add 2-Ethoxythiazole Solution Dropwise reagent_prep->substrate_add 2 reaction Stir at Room Temp (Monitor by TLC) substrate_add->reaction 3 quench Quench Reaction (Pour onto Ice/NaHCO₃) reaction->quench 4 extraction Extract with DCM quench->extraction 5 purification Dry, Concentrate & Purify (Chromatography) extraction->purification 6 analysis Characterize Product (NMR, IR, MS) purification->analysis 7 end End analysis->end

Caption: Experimental workflow for the synthesis of 2-ethoxythiazole-5-carbaldehyde.

  • Vilsmeier Reagent Preparation: To a 100 mL three-neck flask under an inert atmosphere (N₂), add N,N-dimethylformamide (10 mL). Cool the flask to 0°C using an ice-water bath.

  • Slow Addition of POCl₃: Add phosphorus oxychloride (1.02 mL, 11.0 mmol) dropwise to the cold DMF via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 10°C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Substrate Addition: Dissolve 2-ethoxythiazole (1.29 g, 10.0 mmol) in dichloromethane (5 mL). Add this solution dropwise to the cold Vilsmeier reagent slurry over 15 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice (50 g) and saturated sodium bicarbonate solution (30 mL). Caution: This is an exothermic process. Perform this step slowly to control gas evolution and heat.

  • Work-up: Stir the quenched mixture for 30 minutes until the hydrolysis is complete. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure 2-ethoxythiazole-5-carbaldehyde as a pale yellow solid or oil.

Safety and Handling Precautions

  • Phosphorus Oxychloride (POCl₃): POCl₃ is extremely toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas.[17][18][19] It is fatal if inhaled and causes severe skin and eye burns. Always handle POCl₃ in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, face shield, and heavy-duty gloves (e.g., neoprene or butyl rubber).[16][19] Have a neutralizing agent (e.g., sodium bicarbonate) and an appropriate spill kit readily available.

  • Reaction Quenching: The quenching of the reaction mixture is highly exothermic and releases gas. Perform this step slowly and behind a blast shield if possible.

  • Solvents: Dichloromethane is a volatile and suspected carcinogen. Handle in a well-ventilated area.

Characterization and Expected Results

The identity and purity of the synthesized 2-ethoxythiazole-5-carbaldehyde should be confirmed using standard analytical techniques.

ParameterExpected Result
Yield 70-85%
Appearance Pale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz)δ ~9.8 (s, 1H, -CHO), 8.1 (s, 1H, thiazole H4), 4.5 (q, 2H, -OCH₂CH₃), 1.5 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~180 (-CHO), 170 (C2), 150 (C4), 130 (C5), 65 (-OCH₂), 15 (-CH₃)
IR (KBr, cm⁻¹)~1680-1700 (C=O stretch, aldehyde), ~2820, 2720 (C-H stretch, aldehyde)

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration. It is crucial to compare obtained data with literature values or run a full structural elucidation.

Troubleshooting and Field Insights

  • Low Yield:

    • Cause: Incomplete formation of the Vilsmeier reagent or moisture contamination.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use fresh, high-purity reagents. POCl₃ is highly sensitive to moisture.[17]

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reactivity of the substrate can vary.

    • Solution: Extend the reaction time at room temperature. Gentle heating (e.g., to 40-50°C) can be attempted, but may lead to side products. Always monitor by TLC.

  • Dark-colored Product:

    • Cause: Polymerization or side reactions, possibly due to excessive temperatures during reaction or work-up.

    • Solution: Maintain strict temperature control, especially during the addition of POCl₃. Ensure the quenching process is efficient at keeping the temperature low. Thorough purification by column chromatography is essential.

Conclusion

The Vilsmeier-Haack formylation of 2-ethoxythiazole is an efficient and reliable method for the synthesis of 2-ethoxythiazole-5-carbaldehyde. The reaction's success hinges on the powerful activating effect of the 2-ethoxy group, which directs the formylation to the C5 position with high regioselectivity. By adhering to the detailed protocol, maintaining strict anhydrous conditions, and observing all safety precautions, researchers can consistently obtain the desired product in high yield and purity, paving the way for further synthetic applications in drug discovery and materials science.

References

  • Ganapathi, K., & Kulkarni, K. D. (n.d.). Chemistry of the thiazoles.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Pawar, S. S., & Patil, S. L. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from World Journal of Pharmaceutical Research.
  • Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics by Science.gov. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride SDS. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Jagriti Sharma. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxythiazole. PubChem Compound Database. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethoxythiazole. Retrieved from [Link]

  • Khan, K. M., et al. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.
  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Retrieved from [Link]

  • Claramunt, R. M., et al. (n.d.).
  • Li, W., et al. (2010).
  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

Sources

Method

The Versatile Building Block: 2-Ethoxy-1,3-thiazole-5-carbaldehyde in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic syst...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic systems, the thiazole nucleus holds a distinguished position, featuring in a multitude of FDA-approved drugs and clinical candidates.[1] This guide delves into the nuanced applications of a particularly valuable derivative: 2-Ethoxy-1,3-thiazole-5-carbaldehyde. The presence of the ethoxy group at the 2-position and the aldehyde at the 5-position imbues this molecule with a unique combination of electronic properties and synthetic versatility, making it a coveted asset for medicinal chemists.

The electron-donating ethoxy group enhances the electron density of the thiazole ring, influencing its reactivity and potential for biological interactions. The aldehyde functionality, a versatile synthetic handle, opens a gateway to a vast array of chemical transformations, including the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the elaboration of complex molecular architectures. This document provides a comprehensive overview of the synthesis, characterization, and strategic applications of 2-Ethoxy-1,3-thiazole-5-carbaldehyde, complete with detailed experimental protocols to empower researchers in their quest for new medicines.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is the bedrock of its effective utilization. The table below summarizes the key identifiers and calculated properties for 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

PropertyValueSource
Molecular Formula C₆H₇NO₂SCalculated
Molecular Weight 157.19 g/mol Calculated
Appearance Pale yellow solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred

Spectroscopic Characterization Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.85 (s, 1H, -CHO), 8.10 (s, 1H, thiazole-H4), 4.50 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 185.0 (CHO), 170.0 (C2), 150.0 (C4), 130.0 (C5), 65.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃).

  • IR (KBr) ν (cm⁻¹): 3100-3000 (C-H aromatic), 2980-2850 (C-H aliphatic), 2850-2750 (C-H aldehyde), 1680 (C=O aldehyde), 1550 (C=N thiazole).

  • Mass Spectrometry (EI) m/z: 157 (M⁺).

Synthesis Protocol: Vilsmeier-Haack Formylation of 2-Ethoxythiazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The electron-donating nature of the 2-ethoxy group makes the thiazole ring particularly susceptible to electrophilic substitution at the C5 position.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 2-Ethoxythiazole DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Ethoxythiazole 2-Ethoxythiazole Ethoxythiazole->Intermediate + Vilsmeier Reagent Product 2-Ethoxy-1,3-thiazole-5-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction workflow for the synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

Detailed Protocol:

Materials:

  • 2-Ethoxythiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM (10 volumes relative to 2-ethoxythiazole).

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Substrate: Add a solution of 2-ethoxythiazole (1 equivalent) in anhydrous DCM (2 volumes) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 10 volumes).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 10 volumes). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 2-Ethoxy-1,3-thiazole-5-carbaldehyde as a pale yellow solid.

Application in Medicinal Chemistry: A Building Block for Bioactive Molecules

The aldehyde functionality of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is a versatile handle for introducing molecular diversity. Two key transformations, Knoevenagel condensation and reductive amination, are highlighted below as they are frequently employed in the synthesis of medicinally relevant compounds, such as kinase inhibitors.[2]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is instrumental in forming C=C bonds.[3]

Knoevenagel_Condensation Aldehyde 2-Ethoxy-1,3-thiazole- 5-carbaldehyde Product 2-Ethoxy-5-(substituted-vinyl)- 1,3-thiazole derivative Aldehyde->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) ActiveMethylene->Product Base Base (e.g., Piperidine, Triethylamine) Base->Product Catalyst

Caption: Knoevenagel condensation of 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

General Protocol for Knoevenagel Condensation:

  • To a solution of 2-Ethoxy-1,3-thiazole-5-carbaldehyde (1 equivalent) and an active methylene compound (1.1 equivalents) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Heat the reaction mixture to reflux and monitor by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the desired vinyl-thiazole derivative.

Reductive Amination

Reductive amination is a method to form amines from carbonyl compounds. The reaction proceeds via the initial formation of an imine or enamine, which is then reduced to the corresponding amine. This is a cornerstone reaction in medicinal chemistry for introducing amine functionalities.[4]

Reductive_Amination Aldehyde 2-Ethoxy-1,3-thiazole- 5-carbaldehyde Product 2-Ethoxy-5-(amino-methyl)- 1,3-thiazole derivative Aldehyde->Product Amine Primary or Secondary Amine Amine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Product Reduction

Caption: Reductive amination of 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

General Protocol for Reductive Amination:

  • To a solution of 2-Ethoxy-1,3-thiazole-5-carbaldehyde (1 equivalent) and a primary or secondary amine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired aminomethyl-thiazole derivative.

Conclusion and Future Perspectives

2-Ethoxy-1,3-thiazole-5-carbaldehyde stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group through established transformations like Knoevenagel condensation and reductive amination provide a robust platform for the generation of diverse compound libraries. The strategic incorporation of this scaffold into drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies, holds significant promise for the development of next-generation pharmaceuticals. As our understanding of disease biology deepens, the demand for innovative and adaptable chemical tools will continue to grow, and building blocks such as 2-Ethoxy-1,3-thiazole-5-carbaldehyde will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Jones, G. The Knoevenagel Condensation. Organic Reactions. 2004, 15, 204-599.
  • Supporting Information for a relevant article providing spectroscopic d
  • Thermo Fisher Scientific.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • The Knoevenagel Condens
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Application Notes and Protocols: Reactions of 2-Methoxy-1,3-thiazole-4-carbaldehyde with Amines.
  • Supporting Information for a relevant article providing spectroscopic d
  • Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant.
  • Bright sensitive ratiometric fluorescent probe enabling endogenous FA imaging and mechanistic exploration of indirect oxid
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione.
  • Application Note – Reductive Amin
  • Reductive Amination in the Synthesis of Pharmaceuticals.
  • Amine synthesis by reductive amination (reductive alkyl
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.
  • NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity rel
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Deriv
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • (PDF)
  • Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.

Sources

Application

Protocol for the synthesis of thiazolo[5,4-d]thiazoles using aldehyde precursors

An Application Guide for the Synthesis of Thiazolo[5,4-d]thiazoles from Aldehyde Precursors This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Thiazolo[5,4-d]thiazoles from Aldehyde Precursors

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of the thiazolo[5,4-d]thiazole (TzTz) scaffold using aldehyde precursors. The guide emphasizes the underlying chemical principles, offers detailed experimental protocols, and provides expert insights into optimizing reaction outcomes.

Introduction: The Significance of the Thiazolo[5,4-d]thiazole Core

The thiazolo[5,4-d]thiazole (TzTz) scaffold is a fused heterocyclic aromatic system composed of two coplanar thiazole rings. This rigid, electron-deficient backbone features an extended π-conjugated system, granting it high oxidative stability and unique photophysical properties.[1][2] These characteristics have made TzTz derivatives highly attractive for a range of applications, including as building blocks for organic semiconductors, components in organic light-emitting diodes (OLEDs), photovoltaics, and as fluorescent probes and sensors.[1][2][3][4]

The most direct and widely utilized method for constructing the symmetrical 2,5-disubstituted TzTz core involves the condensation of two equivalents of an aldehyde with one equivalent of dithiooxamide (also known as rubeanic acid). This guide details several robust protocols for achieving this transformation, from classical high-temperature methods to modern, eco-friendly approaches.

Foundational Principles: Reaction Mechanism

The synthesis of the TzTz core from aldehydes and dithiooxamide is fundamentally a double condensation reaction followed by an oxidative aromatization step.[2][5][6] The process can be conceptualized as follows:

  • Nucleophilic Attack: The sulfur atoms of dithiooxamide act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Condensation & Cyclization: This initial reaction, repeated on both sides of the dithiooxamide molecule, leads to the formation of an intermediate dihydrothiazolothiazole structure.

  • Oxidation & Aromatization: The intermediate undergoes oxidation to form the fully aromatic and highly stable fused thiazolo[5,4-d]thiazole ring system. This final step is crucial for achieving the desired electronic and photophysical properties. In many protocols, high temperatures facilitate spontaneous oxidation, while others employ specific oxidizing agents.[5][7]

The nature of the substituent 'R' on the precursor aldehyde has a significant impact on the reaction. Aldehydes bearing electron-withdrawing groups tend to be more reactive electrophiles, often leading to higher yields.[6]

Caption: General reaction scheme for TzTz synthesis.

Experimental Protocols

This section presents three distinct, field-proven protocols for the synthesis of thiazolo[5,4-d]thiazoles. The choice of method depends on available equipment, desired scale, and environmental considerations.

Protocol 1: Classical High-Temperature Synthesis in Nitrobenzene

This method is a foundational approach that leverages a high-boiling point solvent to drive the reaction to completion. It is broadly applicable to a range of aromatic aldehydes.[4]

Materials and Reagents:

  • Aromatic aldehyde (2.0 - 2.2 equiv.)

  • Dithiooxamide (1.0 equiv.)

  • Nitrobenzene (solvent)

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend dithiooxamide (1.0 equiv.) and the desired aromatic aldehyde (2.0 equiv.) in nitrobenzene.

  • Heating: Heat the reaction mixture to 130 °C with vigorous stirring under a reflux condenser.[4] Maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The solid product typically precipitates from the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with ethanol to remove residual nitrobenzene and unreacted aldehyde. Follow with washes of cold water.

  • Drying: Dry the purified solid product under vacuum to yield the 2,5-diarylthiazolo[5,4-d]thiazole.

Protocol 2: Microwave-Assisted Two-Step Synthesis

Microwave activation significantly accelerates the synthesis, reducing reaction times from hours to minutes. This protocol follows a two-step sequence of condensation followed by explicit oxidation.[5][8]

Materials and Reagents:

  • Aromatic or aliphatic aldehyde (2.0 equiv.)

  • Dithiooxamide (1.0 equiv.)

  • 1,4-Benzoquinone derivative (e.g., chloranil or DDQ) as an oxidant

  • Appropriate solvent (e.g., nitrobenzene/THF mixture)[7]

Equipment:

  • Microwave reactor with sealed reaction vessels

  • Magnetic stir bars

  • Filtration apparatus

Step-by-Step Methodology:

  • Condensation: In a microwave-safe vessel, combine the aldehyde (2.0 equiv.) and dithiooxamide (1.0 equiv.) in a suitable solvent. Seal the vessel and heat in the microwave reactor under stirring. Typical conditions might be 120-140 °C for 10-20 minutes to form the dihydro intermediate.

  • Oxidation: Cool the vessel. Add the oxidizing agent (e.g., chloranil, 2.0 equiv.). Reseal the vessel and subject it to a second round of microwave heating.[5][7]

  • Work-up: After cooling, the product often precipitates. Isolate the solid by filtration, washing with an appropriate solvent (e.g., ethanol, methanol) to remove soluble impurities.

  • Drying: Dry the product under vacuum.

Protocol 3: Eco-Friendly Synthesis in a Deep Eutectic Solvent (DES)

This modern protocol employs a Deep Eutectic Solvent (DES) as a green alternative to hazardous organic solvents, offering a safer and more sustainable route to TzTz derivatives.[1][9][10]

Materials and Reagents:

  • Aromatic aldehyde (2.0 equiv.)

  • Dithiooxamide (1.0 equiv.)

  • L-proline

  • Ethylene glycol

  • Sodium metabisulfite (2.0 equiv.)[1][9]

  • Cold deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with stirrer and heating mantle

  • Beakers

  • Buchner funnel and vacuum flask

Step-by-Step Methodology:

  • DES Preparation: Prepare the deep eutectic solvent by mixing L-proline and ethylene glycol in a 1:50 molar ratio. Gently heat the mixture while stirring until a clear, homogeneous liquid forms.[9]

  • Reaction Setup: To the prepared DES in a round-bottom flask, add dithiooxamide (1.0 equiv.), the aromatic aldehyde (2.0 equiv.), and sodium metabisulfite (2.0 equiv.).[1][9]

  • Heating: Heat the reaction mixture to 130 °C for 1 hour with continuous stirring.[1][9]

  • Isolation & Purification: Cool the reaction mixture to ambient temperature. Precipitate the product by adding cold water (e.g., 2 x 15 mL).[1][9]

  • Washing: Filter the resulting solid and wash it sequentially with cold water and a small amount of cold ethanol to remove any remaining impurities.[1][9]

  • Drying: Dry the final product under vacuum. This method often yields a product of sufficient purity without the need for column chromatography.[1]

Workflow and Comparative Data

Caption: General experimental workflow for TzTz synthesis.

Table 1: Comparison of Synthetic Protocols

ParameterClassical High-TempMicrowave-AssistedEco-Friendly (DES)
Solvent/Medium Nitrobenzene, DMF[1][6]Nitrobenzene, THF[7]L-proline:Ethylene Glycol[1][9]
Temperature ~130-210 °C[3][4]~120-150 °C[5]~130 °C[1][9]
Reaction Time 12 - 24 hours[4]10 - 30 minutes[5]1 hour[1][9]
Typical Yields 40 - 80%60 - 90%[5]20 - 75%[1][10]
Key Advantages Broad substrate scopeRapid synthesis, high yieldsGreen solvent, simple work-up
Key Disadvantages Harsh conditions, hazardous solventsRequires specialized equipmentPotential for DTO degradation[1]

Expert Insights and Troubleshooting

Causality Behind Experimental Choices:

  • Solvent Choice: Historically, high-boiling solvents like nitrobenzene or DMF were necessary to provide the thermal energy for the condensation and subsequent in-situ oxidation.[1][6] The move towards microwave synthesis allows for rapid, targeted heating, while DES provides a safer, biodegradable medium that can also play a catalytic role.[1]

  • Stoichiometry: While a 2:1 aldehyde-to-dithiooxamide ratio is theoretical, classical methods often required a large excess of the aldehyde to drive the reaction.[7] More controlled methods like microwave synthesis can often succeed with ratios closer to stoichiometric, improving atom economy.[5]

  • The Role of Additives: In the DES protocol, sodium metabisulfite likely acts as an auxiliary agent, possibly aiding in the redox processes or preventing unwanted side reactions.[1]

Troubleshooting Common Issues:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Degradation of Dithiooxamide: Dithiooxamide can be unstable under prolonged harsh conditions or in certain reactive media.[1]Switch to a faster protocol (microwave) or a milder one (DES). Optimize reaction time and temperature.
Poor Aldehyde Reactivity: Aldehydes with strong electron-donating groups can be less reactive.[6]Increase reaction temperature or time. Consider a catalytic additive if applicable.
Formation of Impurities Side Reactions: High temperatures can lead to resinification and the formation of side products.[10]Lower the reaction temperature and monitor carefully by TLC. The DES method often results in cleaner reactions.[1]
Difficult Purification Contamination with Starting Material: Incomplete reaction or use of a large excess of aldehyde.Ensure the reaction goes to completion. Use the recommended washing procedure thoroughly. Recrystallization may be necessary.
Residual High-Boiling Solvent: Solvents like nitrobenzene can be difficult to remove completely.Ensure extensive washing with a suitable solvent like ethanol or methanol. Dry the product under high vacuum.

References

  • Dessì, A., Calamante, M., Mordini, A., Zani, L., Taddei, M., & Reginato, G. (2014). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 4(3), 1322-1328.
  • Garrido, J., Ceballos, S., El-Hady, O. A., Avó, J., & Laia, C. A. (2022). Straightforward synthesis of thiazolo[5,4-c]isoquinolines from dithiooxamide and 2-halobenzaldehydes. New Journal of Chemistry.
  • Dessì, A., Calamante, M., Mordini, A., Zani, L., Taddei, M., & Reginato, G. (2014).
  • Ferreira, V., De Mello, M., Le CUNFF, J., ecochard, Y., & Jacquemin, D. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 938.
  • BenchChem. (2025).
  • Haidle, A. M. (n.d.). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons.
  • Potkin, V. I., et al. (2017). Microwave synthesis of new azolyl-substituted thiazolo[5,4-d]thiazoles. Russian Journal of Organic Chemistry, 53(4), 545–551.
  • A general synthesis towards new ligands based on aryl-functionalised thiazolo[5,4-d]thiazole chromophores. (2025).
  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. (2025).
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025).

Sources

Method

Application Notes and Protocols: Leveraging 2-Ethoxy-1,3-thiazole-5-carbaldehyde in the Development of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Scaffold as a Privileged Structure in Kinase Inhibition Protein kinases play a pivotal role in cellular signaling, and their dysr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] This has rendered them one of the most important classes of drug targets. The 1,3-thiazole ring is a versatile heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs.[1][4] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases make it a privileged scaffold for the design of potent and selective inhibitors.[5]

This guide focuses on the practical application of a valuable, yet underexplored, building block: 2-Ethoxy-1,3-thiazole-5-carbaldehyde . The presence of a reactive aldehyde at the C5 position, combined with the ethoxy group at C2, offers a unique synthetic handle for the elaboration into diverse chemical libraries targeting various kinase families.

Physicochemical Properties and Handling of 2-Ethoxy-1,3-thiazole-5-carbaldehyde

A thorough understanding of the starting material is fundamental to successful synthesis and experimental design.

PropertyValueSource
Molecular Formula C₆H₇NO₂S[6]
Molecular Weight 157.19 g/mol [6]
CAS Number 220389-76-4[6]
Appearance Not specified, likely a solid or oil-
Solubility Soluble in common organic solvents like DCM, THF, and alcohols.Inferred
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Synthesis of a Model Kinase Inhibitor Scaffold via Knoevenagel Condensation

The aldehyde functionality of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is a versatile anchor for C-C bond formation. The Knoevenagel condensation is a robust and widely used reaction in medicinal chemistry to react aldehydes with active methylene compounds, often forming a key part of a kinase inhibitor's pharmacophore.[4][9]

This protocol describes a representative, field-proven synthetic strategy to generate a vinyl-linked thiazole derivative, a common motif in kinase inhibitors. We will use 2-cyanoacetamide as the active methylene partner, a component found in various kinase inhibitor scaffolds.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Ethoxy-1,3-thiazole-5-carbaldehyde C Knoevenagel Condensation (Piperidine, Ethanol, Reflux) A->C B 2-Cyanoacetamide B->C D (E)-2-Cyano-3-(2-ethoxy-1,3-thiazol-5-yl)acrylamide C->D

Caption: Knoevenagel condensation workflow.

Detailed Synthetic Protocol:

Objective: To synthesize (E)-2-cyano-3-(2-ethoxy-1,3-thiazol-5-yl)acrylamide.

Materials:

  • 2-Ethoxy-1,3-thiazole-5-carbaldehyde (1.0 eq)

  • 2-Cyanoacetamide (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, Büchner funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Ethoxy-1,3-thiazole-5-carbaldehyde (1.0 eq), 2-cyanoacetamide (1.1 eq), and anhydrous ethanol (to make a ~0.5 M solution with respect to the aldehyde).

  • Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure (E)-2-cyano-3-(2-ethoxy-1,3-thiazol-5-yl)acrylamide.

Validation: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Biochemical Evaluation of Kinase Inhibitory Activity

Once a library of compounds is synthesized, the next critical step is to evaluate their ability to inhibit the target kinase. Several robust and high-throughput compatible assay formats are available.

G cluster_workflow Biochemical Kinase Assay Workflow A Prepare Kinase Reaction: Kinase, Substrate, ATP, and Test Compound B Incubate to allow phosphorylation A->B C Stop Reaction and Add Detection Reagents B->C D Incubate for Signal Development C->D E Read Signal (Luminescence/Fluorescence) D->E F Data Analysis: Calculate IC₅₀ values E->F

Caption: General biochemical kinase assay workflow.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.[2][7]

Principle: A two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the initial ADP produced.[2]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest, substrate, and ATP

  • Synthesized inhibitor compounds

  • Multi-well plates (white, opaque for luminescence)

  • Luminometer

Procedure (384-well format):

  • Kinase Reaction (5 µL):

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.

    • Add 2.5 µL of a 2x ATP/inhibitor solution.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Cellular Activity Assessment

Demonstrating that a compound can inhibit a kinase in a biochemical assay is the first step. The subsequent, crucial validation is to show that it can engage the target and exert a biological effect in a cellular context.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

This assay is a common method to assess the anti-proliferative effects of kinase inhibitors on cancer cell lines.[1][10]

Principle: The assay quantifies ATP, an indicator of metabolically active, viable cells. A decrease in ATP levels in treated cells compared to untreated controls indicates cytotoxicity or a reduction in cell proliferation.[1]

G cluster_workflow Cell Viability Assay Workflow A Seed cells in a multi-well plate B Treat cells with varying concentrations of inhibitor A->B C Incubate for a set duration (e.g., 72 hours) B->C D Add CellTiter-Glo® Reagent C->D E Incubate and measure luminescence D->E F Calculate GI₅₀/IC₅₀ values E->F

Caption: Workflow for a cell viability assay.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Multi-well plates (white, opaque for luminescence)

  • Luminometer

Procedure (96-well format):

  • Cell Plating: Seed cells into a 96-well white-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor compounds. Add the desired final concentrations to the wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Protocol: Western Blotting for Target Engagement and Pathway Modulation

Western blotting is an indispensable tool to confirm that a kinase inhibitor is engaging its intended target within the cell and modulating the downstream signaling pathway.[11]

Principle: This technique allows for the detection of specific proteins in a cell lysate. By using phospho-specific antibodies, one can measure the phosphorylation state of a kinase (autophosphorylation) or its direct substrates, providing a direct readout of the inhibitor's efficacy.[11]

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat the cells with the inhibitor at various concentrations and for different time points.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target of interest (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate (e.g., ECL) and detect the chemiluminescent signal using an imaging system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein like GAPDH or β-actin.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the initial hit compound derived from 2-Ethoxy-1,3-thiazole-5-carbaldehyde is essential for optimizing potency, selectivity, and drug-like properties.

G cluster_sar SAR Cycle A Synthesize Analogs of Initial Hit Compound B Evaluate in Biochemical and Cellular Assays A->B C Analyze Data: Identify Key Structural Features for Activity B->C D Design Next Generation of Compounds C->D D->A

Caption: The iterative cycle of SAR studies.

Key Areas for Modification:

  • Modification of the Ethoxy Group: The 2-ethoxy group can be replaced with other alkoxy, alkylamino, or aryl groups to probe interactions in the corresponding pocket of the kinase ATP-binding site.

  • Elaboration of the Vinyl Linker: The double bond formed via the Knoevenagel condensation can be reduced, or the cyano-acrylamide moiety can be replaced with other groups to modulate the electronics and geometry of the molecule.

  • Derivatization of the Acrylamide: The amide portion of the molecule can be substituted with various small or large groups to explore additional binding interactions and improve physicochemical properties.

By systematically exploring these modifications, researchers can build a comprehensive SAR profile and advance lead compounds toward preclinical development.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2023). National Institutes of Health. [Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. (2012). PubMed. [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. (2023). ResearchGate. [Link]

  • Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. (2024). PubMed Central. [Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed. [Link]

  • 2-Ethoxy-1,3-thiazole-5-carbaldehyde. (n.d.). Tetrahedron. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. [Link]

  • An Overview of Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chem Pharm Bull (Tokyo). [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • An Overview of Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. (n.d.). JOCPR. [Link]

  • Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti. (n.d.). ResearchGate. [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). PubMed Central. [Link]

  • Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) an. (2024). Journal of Education for Pure Science-University of Thi-Qar. [Link]

  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (2023). NIScPR. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Wittig Reaction: Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]

  • Downloaded 2026-01-03 16:13:55 The UCD community has made this article openly available. Please share how this access benefits y. (2013). RSC Publishing. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). PubMed Central. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PubMed Central. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2018). RSC Publishing. [Link]

  • Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. (2025). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). National Institutes of Health. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2018). National Institutes of Health. [Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. (2021). ACS Publications. [Link]

Sources

Application

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-Ethoxy-1,3-thiazole-5-carbaldehyde

Abstract 2-Ethoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound of significant interest in pharmaceutical development, belonging to a class of molecules known for diverse biological activities.[1] Robust and rel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound of significant interest in pharmaceutical development, belonging to a class of molecules known for diverse biological activities.[1] Robust and reliable analytical characterization is paramount for ensuring its identity, purity, and quality throughout the drug discovery and development lifecycle. This document provides a comprehensive guide detailing a suite of orthogonal analytical techniques for the complete characterization of this molecule. We present detailed, field-proven protocols for chromatographic and spectroscopic analysis, explain the scientific rationale behind methodological choices, and offer an integrated workflow for impurity identification.

Introduction: The Rationale for a Multi-Modal Analytical Strategy

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs.[2] The precise characterization of substituted thiazole derivatives, such as 2-Ethoxy-1,3-thiazole-5-carbaldehyde, is therefore not merely a procedural step but a foundational requirement for advancing a potential drug candidate. A single analytical technique is insufficient to establish a complete quality profile. An integrated approach, leveraging the strengths of multiple orthogonal methods, is essential for unambiguously confirming structure, quantifying purity, and identifying potential process-related impurities or degradants.

This guide is structured to provide both the "how" (the protocols) and the "why" (the scientific justification), empowering researchers to not only execute these methods but also to troubleshoot and adapt them as needed.

Compound Profile: Physicochemical Properties

A thorough understanding of the molecule's physical properties is the first step in developing robust analytical methods. While specific experimental data for the title compound is not widely published, we can infer key properties from its constituent parts and data from closely related analogues.[3][4]

PropertyPredicted / Reported ValueImplication for Analysis
Molecular Formula C₆H₇NO₂SGuides Mass Spectrometry analysis for accurate mass determination.
Molecular Weight 157.19 g/mol Provides the target mass for MS detection.
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solid.[3][4]Visual inspection is a primary, albeit simple, quality check. Color may indicate impurities.
Boiling Point Predicted to be >160 °C at 760 mmHg (based on similar structures).[4]Suggests that Gas Chromatography (GC) is a viable technique, but care must be taken to avoid thermal degradation in the injector.
Solubility Predicted to be slightly soluble in water, soluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO, Chloroform).[3]Crucial for sample preparation in both chromatography (HPLC) and spectroscopy (NMR). The choice of solvent must be compatible with the analytical technique.
UV Absorbance Predicted UV λmax due to the conjugated thiazole-aldehyde system.Enables sensitive detection in High-Performance Liquid Chromatography (HPLC) using a UV-Vis detector.

The Comprehensive Analytical Workflow

A systematic workflow ensures that all aspects of the compound's quality are assessed. The following diagram illustrates the logical progression from initial sample receipt to full characterization, integrating various analytical techniques to build a complete profile of the molecule.

Analytical_Workflow cluster_0 Primary Analysis: Purity & Identity cluster_1 Structural Confirmation cluster_2 Additional Quality Attributes Sample Sample Receipt (2-Ethoxy-1,3-thiazole-5-carbaldehyde) HPLC RP-HPLC-UV (Purity Assessment, Quantification) Sample->HPLC Primary Purity Check NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Unambiguous Structure Sample->NMR HRMS HRMS (ESI/APCI) Elemental Composition Sample->HRMS FTIR FTIR Spectroscopy Functional Group ID Sample->FTIR GC GC-FID/MS (Residual Solvents, Volatile Impurities) Sample->GC KF Karl Fischer Titration (Water Content) Sample->KF LCMS LC-MS (MW Confirmation, Impurity m/z) HPLC->LCMS Investigate Impurities Report Certificate of Analysis (CoA) (Identity, Purity, Strength, Quality) LCMS->Report NMR->Report HRMS->Report FTIR->Report GC->Report KF->Report

Caption: Comprehensive analytical workflow for compound characterization.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity analysis, separating the main compound from starting materials, by-products, and degradants.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Justification: RP-HPLC is the premier method for quantifying non-volatile organic molecules. A non-polar stationary phase (C18) is used with a polar mobile phase. The separation is driven by the hydrophobic partitioning of analytes between the two phases. A gradient elution (where the mobile phase composition changes over time) is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing a comprehensive purity profile. UV detection is ideal due to the conjugated π-system of the thiazole and aldehyde moieties.

Protocol: Purity Determination by RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh ~10 mg of 2-Ethoxy-1,3-thiazole-5-carbaldehyde into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water. This results in a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm and 280 nm (or scan from 200-400 nm with DAD).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Report any impurity exceeding 0.10%.

Gas Chromatography (GC)

Principle and Justification: GC is ideal for analyzing thermally stable and volatile compounds. It is particularly useful for identifying residual solvents from the synthesis or volatile impurities that may not be well-resolved by HPLC. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while Mass Spectrometry (MS) detection can be used for definitive identification of unknown peaks.

Protocol: Residual Solvent and Volatile Impurity Analysis by GC-FID

  • Instrumentation: Gas chromatograph with a split/splitless injector, FID detector, and optionally coupled to a Mass Spectrometer.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the compound into a 10 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide, DMSO).

    • Seal the vial immediately.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1.5 mL/min.

    • Injector Temperature: 200 °C.

    • Detector Temperature (FID): 250 °C.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Injection Mode: Headspace injection.

  • Data Analysis:

    • Identify residual solvents by comparing retention times with known standards.

    • Quantify using an external or internal standard method.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming identity and providing evidence for the proposed chemical arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Justification: NMR is the most powerful technique for unambiguous structure determination in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. 2D NMR experiments (like COSY and HSQC) can be used to establish direct bonding relationships.

Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Predicted Spectral Data:

    • ¹H NMR:

      Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
      Aldehyde (-CHO) 9.8 - 10.2 Singlet (s) 1H
      Thiazole ring (C4-H) 8.0 - 8.5 Singlet (s) 1H
      Ethoxy (-OCH₂CH₃) 4.3 - 4.6 Quartet (q) 2H

      | Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | 3H |

    • ¹³C NMR:

      Carbon Predicted Chemical Shift (δ, ppm)
      Aldehyde (C=O) 180 - 185
      Thiazole ring (C2-O) 165 - 170
      Thiazole ring (C5-CHO) 145 - 150
      Thiazole ring (C4) 120 - 125
      Ethoxy (-OCH₂) 65 - 70

      | Ethoxy (-CH₃) | 14 - 16 |

Mass Spectrometry (MS)

Principle and Justification: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is definitive proof of identity.[5][6] It is also the primary tool for identifying unknown impurities detected by LC.

Protocol: HRMS for Elemental Composition

  • Instrumentation: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Infuse a dilute solution (~10 µg/mL) of the sample in Acetonitrile/Water directly into the mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Expected Results:

    • Target Ion: [M+H]⁺

    • Calculated Exact Mass for [C₆H₈NO₂S]⁺: 158.0270

    • Acceptance Criteria: The measured mass should be within ± 5 ppm of the calculated mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Justification: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It serves as a rapid and effective identity check.[1][7]

Protocol: Functional Group Analysis by FTIR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Predicted Characteristic Absorption Bands:

    Functional Group Wavenumber (cm⁻¹) Description
    C-H stretch (aldehyde) ~2850 and ~2750 Characteristic pair of bands for C-H bond on a carbonyl.
    C=O stretch (conjugated aldehyde) 1680 - 1700 Strong absorption, lowered frequency due to conjugation.
    C=N stretch (thiazole ring) 1600 - 1640 Ring vibration.
    C=C stretch (thiazole ring) 1500 - 1580 Ring vibration.

    | C-O stretch (ethoxy ether) | 1200 - 1250 | Strong, characteristic ether stretch. |

Integrated Strategy for Impurity Identification

The true power of this multi-faceted approach is realized when investigating unknown peaks from a chromatogram. The following workflow illustrates a logical decision-making process for impurity identification.

Impurity_ID_Workflow Start Unknown Peak Detected in HPLC-UV (>0.10%) LCMS Analyze by LC-MS Start->LCMS Decision1 Obtain Mass Spectrum (m/z) LCMS->Decision1 Propose Propose Plausible Structure(s) (e.g., starting material, by-product, degradant) Decision1->Propose Mass Obtained NoID Structure Unknown (Report as Unknown Impurity by RRT & Mass) Decision1->NoID No Mass Obtained Decision2 Is Structure Confirmed? Propose->Decision2 Isolate Isolate Impurity (Prep-HPLC or Fraction Collection) Decision2->Isolate No (Structure Proposed) FinalID Structure Confirmed & Reported Decision2->FinalID Yes (Known Reference Std) NMR_Impurity Characterize by NMR Isolate->NMR_Impurity NMR_Impurity->FinalID

Sources

Method

Application Notes and Protocols: In Vitro Screening of 2-Ethoxy-1,3-thiazole-5-carbaldehyde Derivatives for Antimicrobial Activity

Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent development of new and effective antimic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent development of new and effective antimicrobial drugs.[1] Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a promising scaffold in medicinal chemistry.[2][3] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[3][4][5] The unique structural features of the thiazole ring allow for diverse chemical modifications, making it a versatile backbone for the design of novel therapeutic agents.[1][2] This application note provides a detailed guide for the in vitro screening of a specific class of these compounds, 2-ethoxy-1,3-thiazole-5-carbaldehyde derivatives, to evaluate their potential as antimicrobial agents.

The rationale for investigating this particular scaffold lies in the established bioactivity of thiazole-containing compounds and the potential for the ethoxy and carbaldehyde moieties to influence antimicrobial potency and spectrum. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to conduct a thorough preliminary assessment of these novel derivatives.

Synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde Derivatives: A Conceptual Overview

The synthesis of 2-ethoxy-1,3-thiazole-5-carbaldehyde derivatives can be achieved through various established synthetic routes. A common and effective method is the Hantzsch thiazole synthesis, which involves the cyclization of an alpha-halocarbonyl compound with a thioamide-containing reactant.[1] While specific reaction conditions will vary depending on the desired substitutions, a general conceptual pathway is presented below. This allows for the generation of a library of derivatives for subsequent antimicrobial screening. It is crucial to note that the reaction of 2-aminothiazole derivatives can be influenced by the nucleophilicity of both the exocyclic amino group and the endocyclic imino nitrogen, with the reaction site being dependent on the electrophile and reaction conditions.[6]

Conceptual Synthetic Pathway

Synthesis_Pathway reagents α-haloketone + Thioamide derivative cyclization Hantzsch Thiazole Synthesis reagents->cyclization Cyclocondensation thiazole_core Substituted Thiazole Core cyclization->thiazole_core functionalization Functional Group Interconversion thiazole_core->functionalization e.g., Vilsmeier-Haack final_product 2-Ethoxy-1,3-thiazole-5-carbaldehyde Derivatives functionalization->final_product

Caption: Conceptual workflow for the synthesis of target thiazole derivatives.

In Vitro Antimicrobial Screening Protocols

A variety of laboratory methods are available for the in vitro evaluation of antimicrobial activity.[7] The most common and fundamental techniques are the disk-diffusion and broth or agar dilution methods.[7][8] These methods are cost-effective and widely used for initial screening of potential antimicrobial compounds.[9][10]

Part 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12] This method is highly standardized and allows for the testing of multiple compounds against various microorganisms in a high-throughput format.[12]

Causality Behind Experimental Choices:
  • 96-Well Microtiter Plates: These plates are used to perform serial dilutions of the test compounds, allowing for the determination of a precise MIC value. The standardized format facilitates automation and reproducibility.[11]

  • Mueller-Hinton Broth (MHB): This is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.[11]

  • McFarland Standard: This turbidity standard is crucial for preparing a standardized bacterial inoculum. An incorrect inoculum density can significantly affect the MIC results.[12]

  • Serial Dilutions: This process creates a gradient of drug concentrations, which is essential for identifying the lowest concentration that inhibits microbial growth.[13]

  • Incubation Conditions: Standardized incubation time and temperature are critical for ensuring consistent bacterial growth and reliable MIC determination.[12]

Detailed Protocol for Broth Microdilution:
  • Preparation of Test Compounds:

    • Dissolve the synthesized 2-ethoxy-1,3-thiazole-5-carbaldehyde derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution of known concentration.

    • Prepare a series of two-fold serial dilutions of each compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.[13]

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture of the test microorganism on an appropriate agar plate, select 3-4 well-isolated colonies.[12]

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This can be done visually or using a nephelometer for greater accuracy.[12]

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[14]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. This will bring the final volume in each well to 200 µL.[11]

    • Include a positive control (wells with bacteria and MHB, but no compound) and a negative control (wells with MHB and the highest concentration of the compound, but no bacteria) on each plate.[14]

    • Cover the plates and incubate at 37°C for 18-24 hours.[13]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[11] This can also be determined by measuring the optical density at 600 nm (OD600) using a microplate reader.[13]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compounds Prepare Serial Dilutions of Thiazole Derivatives in 96-Well Plate inoculate Inoculate Plate with Bacterial Suspension prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth or Read OD600 incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for the broth microdilution assay.

Part 2: Disk Diffusion Method for Qualitative Antimicrobial Susceptibility Testing

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the sensitivity or resistance of bacteria to antimicrobial agents.[15] It is a simple, cost-effective, and widely used method for preliminary screening.[16][17]

Causality Behind Experimental Choices:
  • Mueller-Hinton Agar (MHA): This is the standard medium for the disk diffusion test due to its well-defined composition and its ability to support the growth of most common pathogens without interfering with the diffusion of antimicrobial agents.[15]

  • Standardized Inoculum: A uniform lawn of bacterial growth is essential for obtaining clear and reproducible zones of inhibition.[18]

  • Filter Paper Disks: These serve as a reservoir for the test compound, allowing it to diffuse into the agar and create a concentration gradient.[18]

  • Zone of Inhibition: The diameter of the clear zone around the disk where bacterial growth is inhibited is proportional to the susceptibility of the organism to the compound.[16][19]

Detailed Protocol for Disk Diffusion:
  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

    • Ensure the agar has a uniform depth of approximately 4 mm.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

    • Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the bacterial suspension to obtain a confluent lawn of growth.[18]

  • Application of Test Compounds:

    • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of each 2-ethoxy-1,3-thiazole-5-carbaldehyde derivative.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.[18]

    • Ensure the disks are firmly in contact with the agar.

    • Include a positive control disk (a known antibiotic) and a negative control disk (a disk impregnated with the solvent used to dissolve the compounds).

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.[19]

Disk_Diffusion_Workflow cluster_prep_dd Preparation cluster_exp_dd Experiment cluster_analysis_dd Analysis prep_plate Prepare Mueller-Hinton Agar Plate inoculate_plate Inoculate Agar Plate for Confluent Growth prep_plate->inoculate_plate prep_inoculum_dd Prepare Standardized Bacterial Inoculum prep_inoculum_dd->inoculate_plate prep_disks Impregnate Disks with Thiazole Derivatives place_disks Place Impregnated Disks on Agar Surface prep_disks->place_disks inoculate_plate->place_disks incubate_plate Incubate at 37°C for 18-24 hours place_disks->incubate_plate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate_plate->measure_zones

Caption: Workflow for the disk diffusion assay.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the broth microdilution assay should be summarized in a table for easy comparison of the antimicrobial activity of the different 2-ethoxy-1,3-thiazole-5-carbaldehyde derivatives.

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)
Staphylococcus aureusBacillus subtilisEscherichia coli
Derivative 1
Derivative 2
Derivative 3
...
Positive Control (e.g., Ciprofloxacin)
Positive Control (e.g., Fluconazole)

Note: This table is a template. The specific microorganisms tested should be chosen based on the research objectives.

Interpretation of Results
  • MIC Values: Lower MIC values indicate greater antimicrobial activity.[2] The results should be compared to those of standard antibiotics to assess the relative potency of the synthesized derivatives.

  • Zones of Inhibition: Larger zones of inhibition in the disk diffusion assay generally correlate with higher antimicrobial activity.[16] This method provides a qualitative assessment of susceptibility.

Potential Mechanisms of Action of Thiazole Derivatives

The antimicrobial activity of thiazole derivatives can be attributed to various mechanisms.[1] Some reported mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives can interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[2]

  • Disruption of Cell Membrane: The amphiphilic nature of some thiazole derivatives allows them to integrate into the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[20]

  • Inhibition of Essential Enzymes: Thiazole derivatives have been shown to inhibit various microbial enzymes, such as DNA gyrase, topoisomerase IV, and dihydrofolate reductase, which are essential for DNA replication, transcription, and metabolic processes.[1][5]

  • Inhibition of FtsZ Polymerization: Some derivatives can disrupt the formation of the Z-ring by interfering with the polymerization of the FtsZ protein, which is critical for bacterial cell division.[1]

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro screening of 2-ethoxy-1,3-thiazole-5-carbaldehyde derivatives for antimicrobial activity. By systematically evaluating the MIC and zones of inhibition against a panel of clinically relevant microorganisms, researchers can identify promising lead compounds for further development. Understanding the potential mechanisms of action will further guide the optimization of these derivatives to combat the growing threat of antimicrobial resistance.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-247. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Journal of Chemical Reviews. (2023, April 7). Journal of Chemical Reviews. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Hudgins, G. A., & Graman, P. S. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). RSC Publishing. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

  • Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]

  • Product Class 17: Thiazoles. (n.d.). Thieme Connect. Retrieved from [Link]

  • Al-Shabib, N. A., Al-Ghamdi, S. A., Al-Jafari, A. A., & Al-Dosary, M. S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(6), 103639. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2019). Molecules, 24(13), 2485. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.). Tropical Journal of Natural Product Research. Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (2023, August 8). StatPearls. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021, May 14). ResearchGate. Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023, August 9). ResearchGate. Retrieved from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde

Welcome to the technical support center for the synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 2-ethoxythiazole, a robust but nuanced reaction.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the most probable causes and how can I fix them?

Answer: Low yield is the most common issue and can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial.

A1.1: Inefficient Vilsmeier Reagent Formation or Instability

  • Potential Cause: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly moisture-sensitive. Any water contamination will consume the reagent and inhibit the reaction. Similarly, degraded reagents will lead to poor results; DMF can decompose into dimethylamine over time.[1]

  • Recommended Solution:

    • Ensure Anhydrous Conditions: Flame-dry all glassware and perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Use High-Purity Reagents: Use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.[1]

    • Controlled Reagent Addition: Add POCl₃ dropwise to chilled DMF (0-5 °C) with vigorous stirring.[1] This exothermic reaction can cause reagent solidification or degradation if the temperature is not controlled.[1] Using a co-solvent like dichloromethane (DCM) can help keep the reagent in solution.[1]

A1.2: Incomplete Reaction or Substrate Inactivity

  • Potential Cause: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate for efficient reaction.[2][3] While the 2-ethoxy group activates the thiazole ring, the reaction may still be sluggish.[4]

  • Recommended Solution:

    • Temperature & Time Optimization: After adding the 2-ethoxythiazole substrate at 0 °C, the reaction may need to be warmed to room temperature or gently heated (e.g., 40-80 °C) to drive it to completion.[1] Monitor progress carefully using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Stoichiometry: Ensure the correct stoichiometry. Typically, an excess of the Vilsmeier reagent (1.5 equivalents of POCl₃ and 3.0 equivalents of DMF relative to the substrate) is used.[1]

A1.3: Product Degradation During Workup

  • Potential Cause: The workup step involves quenching the reaction mixture, often with an ice-cold basic solution (like sodium bicarbonate or sodium acetate). The iminium salt intermediate is hydrolyzed to the final aldehyde under these aqueous conditions.[5][6] However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the ethoxy group or other side reactions.

  • Recommended Solution:

    • Controlled Quenching: Pour the reaction mixture slowly onto crushed ice and then carefully neutralize with a saturated solution of a mild base like sodium bicarbonate. Maintain the temperature below 20 °C during this process.

    • Efficient Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM) as soon as the workup is complete to minimize its time in the aqueous phase.

Question 2: My final product is a dark brown oil/solid, not the expected pale yellow solid. What impurities are present and how can I improve purity?

Answer: A dark product color indicates the presence of impurities, which can be polymeric byproducts or degradation products.[7]

A2.1: Common Impurities

  • Unreacted 2-ethoxythiazole: If the reaction did not go to completion.

  • Polymeric materials: Formed from side reactions, especially if the reaction temperature was too high.

  • Hydrolyzed byproducts: 2-Hydroxy-1,3-thiazole-5-carbaldehyde, if the ethoxy group was cleaved during workup.

A2.2: Purification Strategies

  • Column Chromatography: This is the most effective method for removing colored impurities.[7]

    • Stationary Phase: Silica gel is standard. If you observe product streaking or degradation on the column, the silica may be too acidic. In such cases, you can either neutralize the silica by slurrying it with an eluent containing 1-2% triethylamine or switch to a neutral stationary phase like alumina.[7]

    • Eluent System: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration to elute your product.[7]

  • Recrystallization: If the product is solid but impure, recrystallization can be highly effective.

    • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[8] Test small amounts in solvents like ethanol, isopropanol, or mixed solvent systems (e.g., ethyl acetate/hexane). If the product "oils out" instead of crystallizing, it may be due to the solvent's boiling point being higher than the compound's melting point or the cooling rate being too fast.[8]

SymptomPotential CauseRecommended SolutionScientific Rationale
Low Yield Moisture in reagents/glasswareUse anhydrous reagents and flame-dried glassware under inert gas.The Vilsmeier reagent is highly reactive with water, which quenches it.[1]
Insufficient reaction temperatureAfter initial addition at 0°C, warm to RT or 40-80°C and monitor by TLC.The reaction requires sufficient thermal energy to overcome the activation barrier for electrophilic substitution.[1]
Degradation during workupQuench reaction mixture on ice and use a mild base (e.g., NaHCO₃) for neutralization, keeping temp <20°C.Minimizes acid- or base-catalyzed hydrolysis of the sensitive ethoxy group and prevents side reactions.[9]
Dark/Impure Product High reaction temperatureMaintain strict temperature control, especially during Vilsmeier reagent formation.Excessive heat can lead to the formation of polymeric tars and other degradation byproducts.
Acidic silica gel during chromatographyUse silica gel treated with triethylamine or switch to neutral alumina.The thiazole nitrogen and aldehyde can interact with acidic sites, causing streaking and potential degradation on the column.[7]
Reaction Stalls Poor reagent qualityUse freshly distilled/opened POCl₃ and anhydrous DMF.Old reagents may have decomposed, reducing the concentration of the active formylating agent.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Vilsmeier-Haack reaction for this synthesis?

A1: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][6]

  • Electrophilic Aromatic Substitution: The electron-rich 2-ethoxythiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The thiazole ring is most electron-rich at the C5 position, leading to regioselective substitution.[10] A subsequent elimination and aqueous workup hydrolyze the intermediate iminium salt to yield the final 2-Ethoxy-1,3-thiazole-5-carbaldehyde.[3][5]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Workflow cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_substitution 2. Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Thiazole 2-Ethoxythiazole Iminium_Intermediate Iminium Salt Intermediate Thiazole->Iminium_Intermediate + Vilsmeier Reagent Product 2-Ethoxy-1,3-thiazole- 5-carbaldehyde Iminium_Intermediate->Product + H₂O (Workup)

Caption: Workflow for the Vilsmeier-Haack formylation of 2-ethoxythiazole.

Q2: How critical is the choice of solvent?

A2: Very critical. DMF often serves as both a reagent and a solvent.[11] However, in some cases, the Vilsmeier reagent can precipitate from concentrated DMF, especially at low temperatures.[1] Using an anhydrous, non-reactive co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help maintain a homogeneous solution, improve stirring, and facilitate better temperature control.[1]

Q3: Can I use other formylating agents?

A3: While the Vilsmeier-Haack reaction is the most common and efficient method for formylating electron-rich heterocycles like 2-ethoxythiazole, other methods exist for thiazole formylation, though they may be less direct for this specific substrate. For instance, some syntheses involve lithiation at the 5-position followed by quenching with a formylating agent like ethyl formate, but this is more common for substrates like 2-chlorothiazole and requires cryogenic temperatures (-78 °C).[12] For this substrate, the Vilsmeier-Haack approach remains the most practical and scalable option.

Section 3: Standard Experimental Protocol

This protocol is a generalized starting point. Optimization of time, temperature, and concentration may be necessary.

Step 1: Vilsmeier Reagent Preparation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow or colorless solution/slurry should form.

Step 2: Formylation Reaction

  • Dissolve 2-ethoxythiazole (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). Gentle heating (40-60 °C) may be required to drive the reaction to completion.

Step 3: Workup and Isolation

  • Once the reaction is complete, carefully pour the mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

  • Stir for 30-60 minutes until the hydrolysis is complete and the solution is neutral or slightly basic.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Combine the pure fractions and remove the solvent in vacuo to yield 2-Ethoxy-1,3-thiazole-5-carbaldehyde as a pale yellow solid.

References

  • ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]

  • Molecules. (2018). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2015, May 26). (PDF) Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethoxythiazole. Retrieved from [Link]

  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2014, May 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Hilaris Publisher. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Organic Acids during the Hydrolysis and Oxidation of Several Wastes in Sub- and Supercritical Water. Retrieved from [Link]

Sources

Optimization

Purification of crude 2-Ethoxy-1,3-thiazole-5-carbaldehyde by column chromatography

Answering the user's request.## Technical Support Center: Purification of 2-Ethoxy-1,3-thiazole-5-carbaldehyde This guide is designed for researchers, scientists, and drug development professionals to provide expert-driv...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 2-Ethoxy-1,3-thiazole-5-carbaldehyde

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the column chromatography purification of crude 2-Ethoxy-1,3-thiazole-5-carbaldehyde. Our focus is on anticipating and resolving common experimental challenges, ensuring the integrity and success of your purification workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process. Each issue is analyzed from cause to solution, grounded in the chemical principles governing the separation.

Issue 1: Poor Separation of Product from Impurities

You observe overlapping spots on TLC after the column, or your collected fractions are consistently impure.

  • Probable Cause A: Suboptimal Solvent System. The polarity of your mobile phase (eluent) is not suited for resolving the target compound from its impurities. The goal is to find a solvent system where impurities have significantly different affinities for the stationary phase compared to your product.

    • Solution: Systematic TLC Analysis. Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[1][2][3]

      • Test a Range of Polarities: Start with a non-polar system like Hexane/Ethyl Acetate and a more polar one like Dichloromethane/Methanol.

      • Adjust Ratios: If your compound remains at the baseline (Rf = 0), increase the eluent's polarity. If it runs with the solvent front (Rf = 1), decrease the polarity.[2]

      • Target an Optimal Rf: Aim for an Rf value of 0.20-0.35 for your target compound. This typically provides the best balance for effective separation on a column.

      • Maximize ΔRf: The ideal eluent is one that maximizes the difference in Rf values (ΔRf) between 2-Ethoxy-1,3-thiazole-5-carbaldehyde and its closest-eluting impurity.

  • Probable Cause B: Column Overloading. You have loaded too much crude material onto the column, exceeding the stationary phase's capacity to perform an effective separation.

    • Solution: Adhere to Loading Limits. For standard silica gel, a general rule is to load an amount of crude material that is 1-5% of the total mass of the silica gel used.[2] If you need to purify a large quantity of material, you must scale up your column diameter and silica gel mass accordingly.

  • Probable Cause C: Improper Column Packing or Sample Loading. The presence of air bubbles, cracks (channeling) in the stationary phase, or a diffuse sample band can severely compromise separation efficiency.

    • Solution: Refine Your Technique.

      • Packing: Use the "slurry method" to pack your column, ensuring a uniform and homogenous bed. Gently tap the column as the silica settles to dislodge any trapped air.

      • Loading: Dissolve your crude sample in a minimal amount of solvent (ideally the column eluent or a less polar solvent) and load it as a narrow, concentrated band at the top of the silica bed.[4] For samples that are not very soluble, consider "dry loading" by adsorbing the crude material onto a small amount of silica gel first.

Issue 2: Product Decomposition or Streaking on the Column

Your product appears to be degrading during purification, as evidenced by new spots appearing on TLC of the collected fractions or significant streaking.

  • Probable Cause: Acidity of the Stationary Phase. Standard silica gel is acidic (pH ≈ 4-5) and can cause the degradation of sensitive functional groups. Aldehydes, in particular, can be prone to side reactions like acetal formation (if alcohols are present) or other acid-catalyzed decompositions.[5]

    • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica gel by preparing your eluent with a small amount of a basic modifier. Adding 0.5-1% triethylamine to the solvent system is a common and effective strategy.[4] Always perform a preliminary TLC analysis with the modified eluent to ensure it doesn't negatively affect the separation.

    • Solution 2: Switch to a Neutral Stationary Phase. If decomposition persists, substitute silica gel with neutral alumina . Alumina offers a different selectivity and a non-acidic environment, which can be beneficial for sensitive compounds. Be aware that you will need to re-optimize your solvent system, as compound mobility on alumina differs from silica.

Issue 3: Product Fails to Elute from the Column

You have flushed the column with a large volume of your chosen eluent, but there is no sign of your product in the collected fractions.

  • Probable Cause: Insufficient Eluent Polarity. Your solvent system is too non-polar to displace the compound from the stationary phase. The combination of the polar aldehyde, the ethoxy group, and the nitrogen and sulfur heteroatoms in the thiazole ring results in a molecule with significant polarity that can bind strongly to silica gel.

    • Solution: Implement a Gradient Elution. If your compound is not eluting, you must increase the polarity of the mobile phase.[2]

      • Begin eluting with the solvent system determined by your initial TLC analysis.

      • After eluting less polar impurities, gradually increase the proportion of the more polar solvent in your eluent mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

      • For very polar compounds, adding a small amount of methanol (e.g., 1-5%) to your eluent can be highly effective at eluting them from the column.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when synthesizing 2-Ethoxy-1,3-thiazole-5-carbaldehyde? A1: Impurities can vary based on the synthetic route. Common possibilities include unreacted starting materials (e.g., β-ethoxyacrolein derivatives or thiourea), by-products from side reactions, or the corresponding carboxylic acid if the aldehyde has undergone oxidation.

Q2: How can I monitor the column fractions effectively? A2: TLC is the most efficient method for monitoring your fractions.[6] Spot every few fractions on a TLC plate alongside a spot of your crude starting material and a reference spot of a pure fraction (once identified). This allows you to precisely identify which fractions contain your pure product, which are mixed, and which contain only impurities.

Q3: My purified product is a yellow oil/solid. Is this expected? A3: Many heterocyclic aldehydes and thiazole derivatives are colored. A yellow to light brown appearance is not uncommon.[7] However, a very dark color may indicate the presence of persistent, likely polymeric, impurities. Purity should ultimately be confirmed by analytical methods like NMR, LC-MS, or melting point, not by color alone.

Q4: Is recrystallization a viable alternative to column chromatography for this compound? A4: Recrystallization can be an excellent purification method, especially for removing small amounts of impurities from a solid product that is already of moderate purity.[8][9] The key is to find a suitable solvent or solvent pair in which the compound is soluble when hot but poorly soluble when cold, while the impurities remain soluble at all temperatures. For an oily product, chromatography is generally the preferred method.

Experimental Protocol: Column Chromatography Purification

This protocol provides a detailed, step-by-step methodology for the purification of 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Elute 4. Elute with Solvent (Isocratic or Gradient) Load 3. Load Crude Sample (Concentrated Band) Pack->Load Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Pool 7. Pool Pure Fractions Monitor->Pool Evap 8. Evaporate Solvent (Rotary Evaporator) Pool->Evap Final Pure Product Evap->Final

Caption: Standard workflow for column chromatography purification.

Step-by-Step Methodology
  • Solvent System Selection: Using TLC, determine an optimal eluent. A common starting point for a molecule of this type is a mixture of Hexane and Ethyl Acetate. For example, a 7:3 Hexane:Ethyl Acetate (v/v) system may provide good separation.[8]

  • Column Preparation:

    • Select a glass column of appropriate size for your sample amount (e.g., a 2-3 cm diameter column for 500 mg of crude material).

    • Place a small plug of glass wool or cotton at the bottom and cover it with a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, tapping the column to ensure even settling. Finish with a protective layer of sand on top.

  • Sample Loading:

    • Dissolve the crude 2-Ethoxy-1,3-thiazole-5-carbaldehyde in the minimum required volume of dichloromethane or the eluent.

    • Carefully pipette the solution onto the top layer of sand, ensuring not to disturb the silica bed.

    • Drain the solvent just to the level of the sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions (e.g., 10-15 mL per fraction) as the eluent flows through the column. Maintain a constant flow rate.

    • If a gradient elution is needed, start with the less polar solvent system and gradually introduce the more polar system.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

Data Summary Table
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides good resolving power for most small organic molecules.
Alternative Phase Neutral Alumina or Deactivated SilicaUse if the aldehyde is found to be sensitive to the acidic nature of standard silica.[4][5]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or DCM/MethanolThese solvent systems offer a good polarity range for many heterocyclic compounds.[2]
Target Rf (TLC) 0.20 - 0.35Ensures the compound spends sufficient time on the column for separation without excessive elution times.
Sample Load 1-5 g crude per 100 g silicaPrevents column overloading, which leads to poor separation.[2]
Detection Method UV lamp (254 nm) for TLCThe aromatic thiazole ring is UV active, allowing for easy visualization on TLC plates.

References

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]

  • PubChem. 2-Amino-1,3-thiazole-5-carbaldehyde. Available from: [Link]

  • Abdel-Wahab, B. F., et al. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chilean Chemical Society. Available from: [Link]

  • Kamkhede, D.B. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

  • Pickering Interfaces. HPLC Troubleshooting Guide. Available from: [Link]

  • The Good Scents Company. 2-ethoxythiazole. Available from: [Link]

  • PubMed. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Available from: [Link]

  • PMC - PubMed Central. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Available from: [Link]

  • ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available from: [Link]

  • Digital CSIC. Chemistry—A European Journal. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • PubMed Central. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available from: [Link]

  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. Available from: [Link]

  • PMC - NIH. 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. Available from: [Link]

  • PMC - PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available from: [Link]

  • Cheméo. Chemical Properties of Thiazole, 5-ethoxy- (CAS 25115-63-3). Available from: [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available from: [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

  • MDPI. In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. Available from: [Link]

  • Soleymani, R., et al. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Ethoxy-Thiazole Derivatives

Welcome to the technical support center for the purification of 2-ethoxy-thiazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with solid deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-ethoxy-thiazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with solid derivatives of the 2-ethoxy-thiazole scaffold. The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] As such, achieving high purity of these active pharmaceutical ingredients (APIs) is not merely a procedural step but a critical determinant of a drug candidate's safety, stability, and efficacy.[3][4]

Recrystallization remains the most robust and scalable method for the final purification of solid APIs.[3][][6] This guide provides field-proven protocols, answers to frequently asked questions, and in-depth troubleshooting to address the specific challenges encountered during the crystallization of these valuable compounds.

Important Note on 2-Ethoxy-Thiazole: It is critical to note that 2-ethoxy-thiazole itself is a liquid at room temperature.[7][8] Therefore, this guide is specifically tailored to the recrystallization of solid derivatives and analogues that incorporate the 2-ethoxy-thiazole moiety.

Physicochemical Properties of 2-Ethoxy-Thiazole

This table summarizes the key properties of the parent compound, 2-ethoxy-thiazole, which can inform handling and reaction setup.

PropertyValueSource(s)
Molecular Formula C₅H₇NOS[7][8]
Molecular Weight 129.18 g/mol [7]
Appearance Colorless to pale yellow liquid[7][8][9]
Boiling Point 157-160 °C (at 760 mmHg)[7][9]
Density 1.133 - 1.14 g/mL at 25 °C[7][8][9]
Solubility Slightly soluble in water; Soluble in alcohol and ether[7][10][11]
Storage Store at 2-8 °C in a tightly sealed container[8][10]

Core Protocol: Single-Solvent Recrystallization

This protocol outlines the fundamental steps for purifying a solid 2-ethoxy-thiazole derivative. The central principle is the differential solubility of the compound in a hot versus a cold solvent.[12]

Experimental Workflow Diagram

Recrystallization_Workflow start_end start_end process process decision decision output output A Start: Crude Solid Derivative B Select Appropriate Solvent A->B C Dissolve Solid in MINIMUM Amount of Hot Solvent B->C D Solution Colored? C->D E Add Activated Charcoal, Perform Hot Filtration D->E Yes F Cool Slowly & Undisturbed to Induce Crystallization D->F No E->F G Isolate Crystals via Vacuum Filtration F->G H Wash Crystals with ICE-COLD Solvent G->H I Dry Crystals Under Vacuum H->I J End: Pure Crystalline Product I->J

Caption: Standard workflow for single-solvent recrystallization.

Step-by-Step Methodology
  • Solvent Selection: The most critical step.[13] An ideal solvent should dissolve the thiazole derivative when hot but not when cold.[12] Test small quantities of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixed systems like ethanol/water) to find a suitable one.[13][14]

    • Causality: A steep solubility curve with respect to temperature ensures maximum recovery of the purified solid upon cooling.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the selected solvent dropwise while heating the mixture to the solvent's boiling point. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[16][17]

    • Causality: Using the absolute minimum amount of solvent is crucial for achieving a saturated solution upon cooling, which is necessary for crystallization and a high yield.[17][18] An excess of solvent will keep the product dissolved even at low temperatures, resulting in poor or no yield.[19]

  • Decolorization (Optional): If the hot solution has a color originating from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

    • Causality: The high surface area of activated charcoal adsorbs colored, high-molecular-weight impurities.

  • Hot Filtration (if Decolorization was Performed): To remove the charcoal or any insoluble impurities, perform a gravity filtration of the hot solution into a pre-heated flask.

    • Causality: Using pre-heated glassware prevents premature crystallization of the product on the funnel or filter paper, which would result in product loss.[16]

  • Crystallization: Cover the flask and allow the solution to cool slowly and without disturbance to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[16][20]

    • Causality: Slow cooling promotes the formation of large, well-ordered crystals. Rapid cooling ("crashing out") tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[19]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Causality: Vacuum filtration is an efficient method to separate the solid crystals from the liquid mother liquor, which contains the dissolved impurities.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent.[16]

    • Causality: The cold solvent washes away any residual mother liquor from the crystal surfaces without significantly re-dissolving the purified product.[17][18]

  • Drying: Dry the crystals completely, preferably in a vacuum oven, to remove all traces of the solvent. The presence of residual solvent can affect the melting point and yield calculation.[17]

Frequently Asked Questions (FAQs)

Q1: My recrystallization attempt resulted in an oil, not crystals. What is "oiling out" and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[16] This typically happens for two main reasons:

  • Melting Point Depression: The boiling point of the recrystallization solvent is higher than the melting point of your compound. The compound dissolves in the hot solvent, but upon cooling, it separates as a melt before it can crystallize.

  • High Supersaturation: The solution is too concentrated, or it is cooled too quickly, causing the compound to separate before it has time to organize into a crystal lattice.[16]

Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the concentration, and allow it to cool much more slowly. If the problem persists, you must choose a solvent with a lower boiling point.[16][21]

Q2: The yield of my purified thiazole derivative is very low. What are the most common reasons?

A low yield is a frequent issue, often traced back to several key steps:

  • Excess Solvent: This is the most common cause.[21] Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product in the mother liquor even after cooling.[19]

  • Improper Washing: Washing the collected crystals with room-temperature solvent, or using too large a volume, will redissolve a portion of your purified product.[17][18] Always use a minimal amount of ice-cold solvent for washing.

  • Premature Crystallization: If you performed a hot filtration, product may have crystallized on the filter paper or in the funnel stem. Ensure all glassware is pre-heated.[16]

Q3: How do I know if my compound is pure after one round of recrystallization?

Purity is assessed by analytical methods. The most common in a research setting is melting point analysis . A pure crystalline compound will have a sharp, narrow melting point range (typically < 2 °C) that matches the literature value. Impurities tend to depress and broaden the melting point range. For drug development, more rigorous methods like High-Performance Liquid Chromatography (HPLC) are required to quantify purity.

Q4: What is polymorphism and why is it a concern for APIs like thiazole derivatives?

Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[3] These different forms can have distinct physicochemical properties, including solubility, stability, and bioavailability.[4][] For an API, an unexpected polymorphic transformation can drastically alter the drug's performance.[] Controlling the crystallization process (e.g., solvent choice, cooling rate, seeding) is essential to consistently produce the desired, most stable polymorph.[3][]

Troubleshooting Guide

Use this guide to diagnose and solve specific issues encountered during your experiments.

Troubleshooting Decision Tree

Troubleshooting_Tree problem problem cause cause solution solution P1 No Crystals Form C1a Too much solvent used P1->C1a C1b Solution is supersaturated (needs nucleation site) P1->C1b P2 Compound Oils Out C2a Solvent boiling point > Compound melting point P2->C2a C2b Cooling too rapid or solution too concentrated P2->C2b P3 Product is Colored C3a Colored impurities co-crystallized due to rapid cooling P3->C3a C3b Inherent colored impurities were not removed P3->C3b S1a Reduce solvent volume (boil off excess) and re-cool slowly C1a->S1a S1b 1. Scratch inner surface of flask with glass rod. 2. Add a seed crystal. C1b->S1b S2a Select a solvent with a lower boiling point C2a->S2a S2b Re-heat to dissolve oil, add more solvent, cool very slowly C2b->S2b S3a Perform a second recrystallization with slower cooling C3a->S3a S3b Re-dissolve and treat with activated charcoal, followed by hot filtration C3b->S3b

Caption: Decision tree for troubleshooting common recrystallization issues.

Problem Probable Cause(s) Recommended Solution(s)
No crystals form upon cooling in an ice bath. 1. Too much solvent was used , preventing the solution from becoming saturated.[19][21] 2. The solution is supersaturated and requires a nucleation site to initiate crystal growth.[17][21]1. Reduce the solvent volume by gentle heating or using a rotary evaporator, then attempt to cool again.[21] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a tiny "seed crystal" of the crude material.[17][21]
Crystals form too quickly ("crash out") as a fine powder. 1. The solution was cooled too rapidly .[19] 2. The solvent has very poor solvating power at slightly reduced temperatures.1. Re-heat the mixture to re-dissolve the solid. Add a small amount (1-5%) of additional solvent to slightly decrease saturation.[19] 2. Ensure the flask is allowed to cool slowly on a benchtop before moving to an ice bath. Insulating the flask can help.[19]
The final product's melting point is low and/or has a broad range. 1. The product is still wet with solvent. 2. Impurities are still present , possibly due to co-crystallization from rapid cooling.1. Dry the sample thoroughly under a high vacuum and re-measure the melting point. 2. Perform a second recrystallization, paying close attention to the slow cooling step.[16]
The recrystallized product remains colored. 1. Colored impurities were not fully removed . 2. The compound itself is naturally colored.1. If the color is from an impurity, re-dissolve the product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, perform a hot filtration to remove the charcoal, and then recrystallize.[16] 2. Confirm from literature or spectral data if the pure compound is expected to be colored.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61809, 2-Ethoxythiazole. [Link]

  • The Good Scents Company. 2-ethoxythiazole, 15679-19-3. [Link]

  • FooDB. Showing Compound 2-Ethoxythiazole (FDB021198). [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. IntechOpen.
  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • ResearchGate. Recrystallization of Active Pharmaceutical Ingredients | Request PDF. [Link]

  • LibreTexts, Chemistry. 3.6F: Troubleshooting. [Link]

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Faculty Website. Recrystallization1. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. Recrystallization of Drugs — Effect on Dissolution Rate. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Virtual Amrita Laboratories. Recrystallization. [Link]

  • LibreTexts, Chemistry. 3.3: Choice of Solvent. [Link]

  • Journal of Chemical Health Risks. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. [Link]

  • ResearchGate. Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. [Link]

  • National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Preprints.org. A review on thiazole based compounds & it's pharmacological activities. [Link]

  • ResearchGate. Application and synthesis of thiazole ring in clinically approved drugs. [Link]

  • International Journal of Pharmaceutical Investigation. Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • The Chemical Society of Japan. Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. [Link]

  • FAMLIGHT.EU. Wholesale Food Flavor High Concentrate 2-Ethoxy Thiazole CAS 15679-19-3. [Link]

Sources

Optimization

Technical Support Center: Formylation of 2-Substituted Thiazoles

Welcome to the technical support center for the formylation of 2-substituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of 2-substituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and side reactions encountered during the formylation of the thiazole nucleus, providing field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Introduction: The Challenge of Regioselective Formylation

The introduction of a formyl group onto a 2-substituted thiazole ring, primarily at the C5-position, is a critical step in the synthesis of numerous biologically active compounds. However, the inherent reactivity of the thiazole ring and the influence of the substituent at the 2-position can lead to a variety of side reactions, complicating product purification and reducing yields. This guide will delve into the nuances of the most common formylation techniques—the Vilsmeier-Haack reaction, lithiation-formylation, and the Rieche formylation—to provide a clear path to your desired 2-substituted-5-formylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for formylation on a 2-substituted thiazole?

Generally, electrophilic formylation of a 2-substituted thiazole occurs at the C5-position. The C5 is the most electron-rich position and is sterically more accessible than the C4-position. The substituent at the 2-position significantly influences the reactivity and can sometimes lead to reactions at other sites.

Q2: I am trying to formylate 2-aminothiazole using the Vilsmeier-Haack reaction and I am getting a mixture of products. What is happening?

This is a very common issue. The Vilsmeier-Haack reaction with 2-aminothiazoles can result in formylation at three possible locations: the C5-position of the thiazole ring (desired), the exocyclic amino group (N-formylation), or the formation of an N,N-dimethylformimidamide derivative at the amino group.[1] The reaction conditions, particularly temperature and the stoichiometry of the Vilsmeier reagent, play a crucial role in determining the product distribution.

Q3: My lithiation-formylation reaction is giving a very low yield and a complex mixture of byproducts. What could be the cause?

Low yields in lithiation-formylation of 2-substituted thiazoles are often due to two main side reactions: incorrect regioselectivity of deprotonation or thiazole ring cleavage. The position of lithiation (C5 vs. the substituent) is highly dependent on the nature of the 2-substituent and the reaction conditions. Ring cleavage is a known issue, especially when using n-butyllithium at temperatures above -78 °C.[2]

Q4: Can I use Rieche formylation for my 2-substituted thiazole?

The Rieche formylation is a powerful method for electron-rich aromatic compounds.[3][4] While less commonly reported for thiazoles compared to the Vilsmeier-Haack or lithiation methods, it can be a viable option, particularly for thiazoles with electron-donating substituents at the 2-position. However, the strong Lewis acid catalyst (e.g., TiCl₄) can sometimes lead to complexation with the thiazole nitrogen and potentially promote side reactions. Careful optimization is necessary.

Troubleshooting Guide: Side Reactions and Solutions

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues encountered during the formylation of 2-substituted thiazoles.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocyclic systems.[5][6] The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).

Problem 1.1: My main product from the Vilsmeier-Haack reaction of a 2-aminothiazole is not the desired C5-formylated product, but a species with a higher molecular weight.

Answer: You are likely observing the formation of an N,N-dimethylformimidamide derivative at the exocyclic amino group. This occurs when the Vilsmeier reagent reacts with the nucleophilic amino group instead of the thiazole ring.

Causality: The exocyclic amino group of 2-aminothiazole is a competing nucleophile. The reaction pathway is highly sensitive to reaction conditions. At lower temperatures, the kinetically favored product is often the C5-formylated thiazole. However, at higher temperatures or with an excess of the Vilsmeier reagent, the thermodynamically more stable amidine can become the major product.

Troubleshooting Strategies:

  • Temperature Control: Maintain a low reaction temperature (0-10 °C) during the addition of the Vilsmeier reagent to your 2-aminothiazole solution.[7]

  • Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess can drive the reaction towards amidine formation.

  • Order of Addition: Adding the 2-aminothiazole solution slowly to the pre-formed Vilsmeier reagent at low temperature can favor C5-formylation.[7]

  • Protecting Groups: If selective C5-formylation is still proving difficult, consider protecting the amino group as an amide (e.g., acetamide) prior to the Vilsmeier-Haack reaction. The amide is less nucleophilic and will direct formylation to the C5 position. The protecting group can be removed subsequently.

Identifying the Amidine Side Product:

Technique Expected Observation for N,N-dimethylformimidamide derivative
¹H NMR Appearance of two singlets for the N(CH₃)₂ group around 2.9-3.2 ppm, and a singlet for the N=CH proton around 7.5-8.5 ppm.
¹³C NMR Signals for the N(CH₃)₂ carbons around 35-45 ppm and a signal for the N=CH carbon around 155-165 ppm.
Mass Spec A molecular ion peak corresponding to the addition of a -CH=N(CH₃)₂ group to the starting material.

Problem 1.2: The Vilsmeier-Haack formylation of my 2-alkoxy or 2-halothiazole is not proceeding or is giving a mixture of isomers.

Answer: The electronic nature of the 2-substituent plays a critical role in activating the thiazole ring for electrophilic substitution.

Causality:

  • 2-Alkoxy Thiazoles: An alkoxy group is electron-donating and strongly activates the C5-position for electrophilic attack. These reactions should generally proceed well. If issues arise, it could be due to steric hindrance or suboptimal reaction conditions.

  • 2-Halo Thiazoles: Halogens are deactivating groups, which can make the Vilsmeier-Haack reaction sluggish. The inductive electron-withdrawing effect of the halogen reduces the nucleophilicity of the thiazole ring.

Troubleshooting Strategies:

  • For 2-Alkoxy Thiazoles:

    • Ensure anhydrous conditions, as water will quench the Vilsmeier reagent.

    • Optimize the reaction temperature and time. A slight increase in temperature might be necessary if the reaction is slow, but monitor for potential side reactions.

  • For 2-Halo Thiazoles:

    • Use a higher reaction temperature (e.g., reflux in a suitable solvent like 1,2-dichloroethane) and a longer reaction time.

    • Increase the equivalents of the Vilsmeier reagent (e.g., 2-3 equivalents).

    • Consider an alternative formylation method, such as lithiation-formylation, which is often more effective for less reactive substrates.

Lithiation-Formylation

This method involves the deprotonation of the thiazole ring with a strong organolithium base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with an electrophilic formylating agent like DMF.[8]

Problem 2.1: My lithiation-formylation of a 2-substituted thiazole results in a mixture of the desired 5-formyl product and a product where the formyl group is on the substituent.

Answer: This is a problem of regioselectivity during the lithiation step. The position of deprotonation is directed by the nature of the 2-substituent.

Causality: The acidity of the protons on the thiazole ring and its substituents determines the site of lithiation.

  • Electron-withdrawing/Coordinating Groups (e.g., -Br, -Cl, -SMe): These groups tend to direct lithiation to the adjacent C5-position due to inductive effects and potential coordination with the lithium cation.[9]

  • Alkyl Groups (e.g., -CH₃): Lithiation can occur either at the C5-position or on the alkyl group (benzylic-type position). The outcome is often a mixture and is highly dependent on the base used and the reaction conditions.[3]

Troubleshooting Strategies:

  • Choice of Base:

    • For directing lithiation to the C5-position in the presence of a 2-halo substituent, n-BuLi is often used for halogen-lithium exchange.

    • For deprotonation at the C5-position, a non-nucleophilic base like LDA can be effective.

    • To favor deprotonation of a 2-alkyl group, a stronger base system like the "Schlosser base" (n-BuLi/t-BuOK) might be employed, although this can increase the risk of side reactions.

  • Temperature Control: Strict temperature control at -78 °C or below is crucial to ensure regioselectivity and prevent side reactions.

  • Solvent Effects: The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent. THF is a common choice.

Logical Workflow for Lithiation-Formylation:

lithiation_workflow start 2-Substituted Thiazole base_choice Choose Lithiation Conditions start->base_choice nBuLi n-BuLi (Halogen-Lithium Exchange) base_choice->nBuLi If 2-Halo LDA LDA (Deprotonation) base_choice->LDA If 2-Alkyl/Aryl formylation Quench with DMF at -78 °C nBuLi->formylation LDA->formylation workup Aqueous Work-up formylation->workup product Desired 5-Formyl Product workup->product Successful side_product Isomeric Product/ Ring Cleavage workup->side_product Side Reactions

Caption: Decision workflow for lithiation-formylation.

Problem 2.2: The reaction mixture turns dark, and I isolate very little or no desired product after work-up.

Answer: This is a strong indication of thiazole ring cleavage.

Causality: The thiazole ring is susceptible to nucleophilic attack by strong organolithium bases like n-BuLi, especially at temperatures above -78 °C. The attack can occur at the sulfur atom, leading to a cascade of reactions that ultimately cleave the ring.[2] The use of THF as a solvent can also contribute to this, as n-BuLi can deprotonate THF at higher temperatures, leading to its decomposition and further side reactions.[6]

Troubleshooting Strategies:

  • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the lithiation and quenching steps.

  • Use a Non-Nucleophilic Base: Consider using LDA instead of n-BuLi for deprotonation, as it is less nucleophilic and has a lower tendency to cause ring cleavage.

  • Inverse Addition: Add the organolithium reagent slowly to the thiazole solution at -78 °C to avoid localized high concentrations of the base.

  • Reaction Time: Keep the time between the addition of the organolithium reagent and the DMF quench as short as possible.

Mechanism of Ring Cleavage:

ring_cleavage thiazole 2-Substituted Thiazole attack Nucleophilic attack at Sulfur thiazole->attack + n-BuLi (T > -78 °C) nBuLi n-BuLi intermediate Ring-opened Intermediate attack->intermediate decomposition Decomposition Products intermediate->decomposition

Caption: Simplified mechanism of thiazole ring cleavage by n-BuLi.

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically TiCl₄.[3]

Problem 3.1: I am attempting a Rieche formylation on my 2-substituted thiazole, but the reaction is complex, and the yield is low.

Answer: The Rieche formylation is less predictable for N- and S-containing heterocycles like thiazole compared to simple aromatic systems.

Causality:

  • Lewis Acid Complexation: The thiazole nitrogen can coordinate with the TiCl₄, potentially deactivating the ring towards electrophilic substitution or directing the formylation to an undesired position.

  • Substrate Decomposition: The strong Lewis acid and reactive formylating agent can lead to decomposition of sensitive 2-substituted thiazoles.

Troubleshooting Strategies:

  • Optimize Lewis Acid: Try using a milder Lewis acid, such as SnCl₄ or ZnCl₂.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

  • Stoichiometry: Carefully control the stoichiometry of the Lewis acid and dichloromethyl methyl ether.

  • Alternative Methods: If the Rieche formylation proves problematic, the Vilsmeier-Haack or lithiation-formylation methods are generally more reliable for thiazole substrates.

Experimental Protocols

Protocol 1: Selective C5-Formylation of 2-Aminothiazole via Vilsmeier-Haack Reaction[7][10]
  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: Dissolve 2-aminothiazole (1 equivalent) in anhydrous 1,2-dichloroethane. Cool this solution to 0 °C. Slowly add the 2-aminothiazole solution to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Lithiation-Formylation of 2-Bromothiazole[11]
  • Reaction Setup: To a solution of 2-bromothiazole (1 equivalent) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30 minutes.

  • Formylation: Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature.

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography or distillation.

References

  • Micetich, R. G., & Raap, R. (1971). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Medicinal Chemistry, 14(3), 229-232.
  • Organic Syntheses. (1967). Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses, 47, 1. doi:10.15227/orgsyn.047.0001
  • Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2022). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]

  • Growing Science. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

  • Cornwall, P., Dell, C. P., & Knight, D. W. (1991). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1, 2417-2426.
  • MDPI. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Molecules, 26(24), 7705. [Link]

  • SynArchive. Rieche Formylation. [Link]

  • ResearchGate. (2014). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • Semantic Scholar. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • Wikipedia. (2023). n-Butyllithium. [Link]

  • NROChemistry. (2021). Vilsmeier-Haack Reaction. [Link]

  • International Journal of Scientific Research in Science and Technology. (2020). A REVIEW ON VILSMEIER-HAACK REACTION. [Link]

  • HETEROCYCLES. (2011). SYNTHESIS OF NOVEL 2-BROMO-5-BENZYLOXYPYRIDINE ALDEHYDES. [Link]

  • I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

  • Wiley Online Library. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Google Patents. (2014).
  • Wikipedia. (2023). Thiazole. [Link]

  • ResearchGate. (2020). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

  • SlideShare. (2016). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • PubMed Central. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]

  • RSC Publishing. (1991). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • RSC Publishing. (1982). N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • NIH. (2002). 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

  • ResearchGate. (2015). Formation of benzal chlorides 2 during Rieche formylation. [Link]

  • PubMed Central. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • Google Patents. (2009).
  • PubMed. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. [Link]

  • Science of Synthesis. (2005). Formylation of Aryllithium Reagents. [Link]

  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

  • ScienceDirect. (1997). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]

  • PubMed. (2009). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. [Link]

Sources

Troubleshooting

Overcoming low reactivity of 2-Ethoxy-1,3-thiazole-5-carbaldehyde in condensation reactions

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for overcoming the characteristically low reactivity of 2-Ethoxy-1...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for overcoming the characteristically low reactivity of 2-Ethoxy-1,3-thiazole-5-carbaldehyde in condensation reactions. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested strategies to empower you to solve challenges in your synthetic workflows.

Understanding the Core Challenge: The 'Why' Behind Low Reactivity

Before troubleshooting, it's crucial to understand the root cause of the sluggish reactivity. The aldehyde's reactivity is not an isolated property but a consequence of the electronic environment of the thiazole ring system.

FAQ: Why is 2-Ethoxy-1,3-thiazole-5-carbaldehyde so unreactive compared to other aromatic aldehydes?

Answer: The diminished reactivity stems from a combination of two key electronic factors:

  • Inherent Electron Distribution of the Thiazole Ring: In the thiazole heterocycle, the C5 position is naturally more electron-rich compared to the C2 or C4 positions.[1][2] The C2 position is the most electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms, making aldehydes at this position highly reactive.[1] Conversely, the C5 position does not experience this level of electron withdrawal, rendering a C5-carbaldehyde less electrophilic.

  • The Effect of the 2-Ethoxy Group: The ethoxy group (-OEt) at the C2 position is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the thiazole ring, further enriching the C5 position. This increased electron density on the ring is delocalized to the formyl group, reducing the partial positive charge on the carbonyl carbon. A less electrophilic carbonyl carbon is less susceptible to nucleophilic attack, which is the key first step in most condensation reactions.

This combination of an inherently electron-rich position and a powerful electron-donating group makes the carbonyl carbon of 2-Ethoxy-1,3-thiazole-5-carbaldehyde significantly less "eager" to react with nucleophiles.

G start Low Yield / Slow Reaction in Knoevenagel Condensation q1 Is water being effectively removed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no This is a critical first step q2 Have you optimized the catalyst? a1_yes->q2 sol_a1 Implement water removal: - Dean-Stark trap with toluene/benzene - Add molecular sieves (3Å or 4Å) a1_no->sol_a1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature sufficient? a2_yes->q3 sol_a2 Modify catalyst strategy: - Switch from piperidine to a stronger base (e.g., DBU, t-BuOK) cautiously - Try Lewis acids (e.g., TiCl₄, ZnCl₂) with a base - Use ammonium salts (e.g., NH₄OAc) a2_no->sol_a2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate substrate purity and stoichiometry. Consider alternative synthetic route. a3_yes->end sol_a3 Increase temperature: - Heat to reflux in your chosen solvent (e.g., Ethanol ~78°C, Toluene ~111°C) - Monitor for potential side product formation via TLC a3_no->sol_a3

Caption: Troubleshooting workflow for low-yield Knoevenagel condensations.

FAQ 2: Which catalyst system is best for an unreactive aldehyde like this?

Answer: While weak bases like piperidine or pyridine are standard for Knoevenagel reactions, they may not be sufficient here. [3][4]You need to increase the concentration of the deprotonated, nucleophilic active methylene species.

  • Option 1: Stronger Bases (Use with Caution): Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or even potassium tert-butoxide can be more effective. However, strong bases can also promote self-condensation of the active methylene compound or other side reactions. [5]Use them judiciously, perhaps at lower temperatures initially.

  • Option 2: Lewis Acid/Base Combination: A Lewis acid (e.g., TiCl₄, ZnCl₂) can coordinate to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density, making the carbonyl carbon more electrophilic and "activating" it for attack. This is often used in conjunction with a hindered base (like triethylamine) to deprotonate the active methylene compound.

  • Option 3: Ammonium Salts: Catalysts like ammonium acetate (NH₄OAc) can be particularly effective, especially under refluxing conditions, as they can participate in the catalytic cycle. [6]

Data Summary: Suggested Starting Conditions for Optimization
Condition Option A (Standard) Option B (Moderate Forcing) Option C (High Forcing) Rationale & Notes
Catalyst Piperidine (0.1 eq)Ammonium Acetate (0.2 eq)TiCl₄ (1.1 eq), Et₃N (2.2 eq)Increase in catalytic activity. Option C activates the aldehyde directly.
Solvent EthanolTolueneDichloromethane (DCM)Toluene allows for azeotropic water removal with a Dean-Stark trap. [3][4]DCM is suitable for Lewis acid-mediated reactions.
Temperature Reflux (~78°C)Reflux (~111°C)0°C to RTHigher temperatures increase reaction rates but risk decomposition. Lewis acid reactions are often started cold.
Water Removal 4Å Molecular SievesDean-Stark ApparatusNot directly used; reaction is driven by the potent activator.Water is a byproduct that can inhibit the reaction. [6]Its removal drives the equilibrium to the product side.
Protocol 1: Knoevenagel Condensation using a Dean-Stark Trap

This protocol is a robust starting point for overcoming the low reactivity by actively removing the water byproduct.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Ethoxy-1,3-thiazole-5-carbaldehyde (1.0 eq).

  • Add Reagents: Add the active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq) and the catalyst (e.g., ammonium acetate, 0.2 eq). [4]3. Add Solvent: Add a solvent that forms an azeotrope with water, such as toluene, to a concentration of ~0.5 M.

  • Assemble Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.

  • Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the trap as an azeotrope with toluene. Continue heating until no more water collects and TLC analysis shows consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide: Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes using a phosphorus ylide, is another critical C-C bond-forming reaction. [7][8]The low electrophilicity of 2-Ethoxy-1,3-thiazole-5-carbaldehyde can also be a hurdle here.

FAQ 1: My Wittig reaction is failing. The aldehyde is recovered unchanged. What's the issue?

Answer: This classic symptom points to an ylide that is not nucleophilic enough to attack the deactivated aldehyde. Wittig ylides exist on a reactivity spectrum:

  • Stabilized Ylides: These have an electron-withdrawing group (EWG) like an ester or ketone adjacent to the carbanion (e.g., Ph₃P=CHCO₂Et). They are less reactive, more stable, and typically favor the formation of (E)-alkenes. [9]A stabilized ylide is very likely to fail with this substrate.

  • Non-stabilized (Reactive) Ylides: These have alkyl or hydrogen substituents (e.g., Ph₃P=CH₂, Ph₃P=CHCH₃). They are highly reactive, less stable, and typically favor the formation of (Z)-alkenes. [9][10]You must use a non-stabilized ylide for this reaction.

If your reaction is failing, ensure you are using a non-stabilized ylide, which requires a very strong base for its formation (e.g., n-BuLi, NaH, NaNH₂). [7]

Protocol 2: Wittig Reaction with a Non-Stabilized Ylide

This protocol details the formation and use of a reactive ylide, which is necessary for this substrate. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Ylide Preparation:

    • To an oven-dried, two-neck round-bottom flask under inert atmosphere, add the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) and anhydrous THF. [10] * Cool the resulting suspension to 0°C in an ice bath.

    • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise via syringe. The solution will typically develop a characteristic color (often orange or deep red), indicating ylide formation.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde:

    • Dissolve 2-Ethoxy-1,3-thiazole-5-carbaldehyde (1.0 eq) in a separate flask with anhydrous THF.

    • Cool the ylide solution back down to 0°C (or -78°C for better control).

    • Slowly add the aldehyde solution to the ylide mixture via syringe.

    • Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the aldehyde.

  • Workup:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The major byproduct is triphenylphosphine oxide, which can often be removed (at least partially) by precipitation from a nonpolar solvent like hexanes or by column chromatography.

By understanding the electronic origins of the low reactivity and systematically applying more forcing, optimized conditions, researchers can successfully employ 2-Ethoxy-1,3-thiazole-5-carbaldehyde in a variety of crucial condensation reactions.

References

  • Benchchem. Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers.
  • Benchchem. Troubleshooting low yields in Knoevenagel condensation.
  • Kempe, R. et al. (2018). Catalytic condensation for the formation of polycyclic heteroaromatic compounds. Nature Communications, 9(1), 1751.
  • ResearchGate. Aldol condensation of aromatic aldehydes and heterocyclic ketones catalyzed by PPL in organic solvent.
  • Wikipedia. Thiazole.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Thermo Fisher Scientific. Knoevenagel Condensation.
  • Benchchem. Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
  • Wikipedia. Knoevenagel condensation.
  • Benchchem. Troubleshooting low yield in the synthesis of thiazole compounds.
  • Sigma-Aldrich. Knoevenagel Condensation Reaction.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Ayati, A. et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2149. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction.
  • Mallia, C. J. et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883.
  • NRO CREATIONS. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
  • Abdel-Wahab, B. F. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1546.
  • Barbato, K. S. et al. (2015). Enantioselective Multicomponent Condensation Reactions of Phenols, Aldehydes, and Boronates Catalyzed by Chiral Biphenols. Organic Letters, 17(23), 5836–5839.
  • OC Lectures. (2021). Olefination of Aldehydes, Part 3: Condensations. YouTube.
  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.
  • International Journal of Scientific & Technology Research. (2020). Green Reusable Catalyst For The Formation.
  • Koszelewski, D. & Ostaszewski, R. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Chemistry, 25(43), 10156-10164. Available from: [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples.
  • Okuma, K. et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84.
  • El-Sayed, W. M. et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research, 14(10), 1805.
  • Boston University. (2012). Wittig Reaction. OpenBU.
  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Al-Ostath, A. et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 14(4), 2419-2435.
  • Bouziane, A. et al. Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar.
  • Wang, Y. et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14386–14396. Available from: [Link]

  • Google Patents. The preparation method of 2-thiazole carboxaldehyde compounds.
  • Szafranski, K. et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 23(11), 2992.

Sources

Optimization

Optimizing reaction conditions for synthesizing derivatives from 2-Ethoxy-1,3-thiazole-5-carbaldehyde

Technical Support Center: Synthesis of Derivatives from 2-Ethoxy-1,3-thiazole-5-carbaldehyde Welcome to the technical support center for the synthesis of derivatives from 2-Ethoxy-1,3-thiazole-5-carbaldehyde. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Derivatives from 2-Ethoxy-1,3-thiazole-5-carbaldehyde

Welcome to the technical support center for the synthesis of derivatives from 2-Ethoxy-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The thiazole moiety is a critical component in many biologically active compounds, and understanding the nuances of its derivatization is key to successful synthesis.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

The high reactivity of aldehydes, coupled with the specific electronic nature of the 2-ethoxy-1,3-thiazole ring system, presents unique challenges and opportunities in synthesis.[3][4] This guide will help you navigate these complexities to optimize your reaction conditions and achieve your desired products with high yield and purity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of derivatives from 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

Issue 1: Low or No Yield in Knoevenagel Condensation

Question: I am attempting a Knoevenagel condensation with 2-Ethoxy-1,3-thiazole-5-carbaldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), but I am observing very low to no product formation. What are the likely causes and how can I fix this?

Answer:

The Knoevenagel condensation is a powerful tool for C-C bond formation, but its success hinges on several critical factors.[5] Here’s a breakdown of potential causes and solutions:

  • Insufficient Basicity of the Catalyst: The reaction requires a base to deprotonate the active methylene compound, generating the nucleophilic carbanion. If the base is too weak, the concentration of the carbanion will be too low for the reaction to proceed efficiently.

    • Causality: The acidity of the active methylene compound (pKa) dictates the required strength of the base. For compounds like malononitrile (pKa ~11) or ethyl acetoacetate (pKa ~11), a moderately strong base is needed.

    • Solutions:

      • Switch to a stronger base: If you are using a weak base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or piperidine.

      • Use of a co-catalyst: In some cases, the addition of a Lewis acid or a protic acid (like acetic acid in catalytic amounts with an amine base) can facilitate the reaction by activating the aldehyde carbonyl group towards nucleophilic attack.[6]

  • Steric Hindrance: While 2-Ethoxy-1,3-thiazole-5-carbaldehyde is not exceptionally bulky, significant steric hindrance on your active methylene compound can impede the reaction.

    • Causality: The nucleophilic attack on the carbonyl carbon is sensitive to steric bulk around both reacting centers.

    • Solution: If possible, consider using a less sterically hindered active methylene compound. If this is not an option, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time), but be mindful of potential side reactions.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and equilibrium.

    • Causality: Polar aprotic solvents like DMF or DMSO can solvate the cationic counter-ion of the enolate, increasing its nucleophilicity. Protic solvents can stabilize the reactants more than the transition state, slowing the reaction.

    • Solutions:

      • Solvent Screening: If the reaction is sluggish, consider switching to a polar aprotic solvent.

      • Azeotropic Removal of Water: The condensation reaction produces water, which can be detrimental to the equilibrium. Performing the reaction in a solvent like toluene or benzene with a Dean-Stark apparatus to remove water can drive the reaction to completion.

Issue 2: Formation of Impurities in Reductive Amination

Question: I am performing a reductive amination with 2-Ethoxy-1,3-thiazole-5-carbaldehyde and a primary amine, but I am getting a mixture of the desired secondary amine and a significant amount of the tertiary amine. How can I improve the selectivity?

Answer:

Reductive amination is a go-to method for amine synthesis, but over-alkylation is a common side reaction.[7] Here’s how to address it:

  • Stoichiometry of Reactants: The relative amounts of the aldehyde, amine, and reducing agent are crucial.

    • Causality: If the initially formed secondary amine is more nucleophilic than the starting primary amine, it can react with another molecule of the aldehyde to form an iminium ion, which is then reduced to the tertiary amine.

    • Solutions:

      • Use an excess of the primary amine: Using a 2 to 5-fold excess of the primary amine can statistically favor the reaction of the aldehyde with the primary amine over the secondary amine product.

      • Slow addition of the aldehyde: Adding the aldehyde slowly to the reaction mixture containing the amine and the reducing agent can help to keep the concentration of the aldehyde low, minimizing the chance of the secondary amine reacting with it.

  • Choice of Reducing Agent: The reactivity of the reducing agent plays a key role in the selectivity.

    • Causality: A highly reactive reducing agent might reduce the aldehyde to the corresponding alcohol before it has a chance to form the imine with the amine. A milder reducing agent that selectively reduces the imine/iminium ion in the presence of the aldehyde is ideal.[7]

    • Solutions:

      • Use a selective reducing agent: Sodium triacetoxyborohydride (STAB) is an excellent choice for reductive aminations as it is less reactive towards aldehydes and ketones but readily reduces iminium ions. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic.[7]

      • Avoid strong reducing agents: Avoid using strong hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a one-pot procedure, as they will readily reduce the starting aldehyde.

  • Reaction pH: The pH of the reaction medium can influence the rate of imine formation and the stability of the reactants.

    • Causality: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, at very low pH, the amine will be protonated and non-nucleophilic.

    • Solution: Maintain the reaction pH in the optimal range by using a buffer or adding a catalytic amount of a weak acid like acetic acid.

Issue 3: Low Yield in Wittig Reaction

Question: My Wittig reaction with 2-Ethoxy-1,3-thiazole-5-carbaldehyde is giving a low yield of the desired alkene. What could be the problem?

Answer:

The Wittig reaction is a reliable method for alkene synthesis, but its success depends on the proper generation and reactivity of the phosphorus ylide.[8][9]

  • Incomplete Ylide Formation: The first step of the Wittig reaction is the deprotonation of the phosphonium salt to form the ylide. Incomplete deprotonation is a common cause of low yields.

    • Causality: The acidity of the α-proton on the phosphonium salt determines the required base strength. For unstabilized ylides, a very strong base is necessary.

    • Solutions:

      • Ensure anhydrous conditions: The strong bases used for ylide generation (e.g., n-butyllithium, sodium hydride) react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

      • Use an appropriate base: For simple alkyltriphenylphosphonium salts, strong bases like n-BuLi, NaH, or NaNH2 are required. For stabilized phosphonium salts (e.g., those with an adjacent carbonyl group), weaker bases like sodium ethoxide or potassium carbonate may suffice.[10]

      • Verify ylide formation: The formation of the ylide is often accompanied by a distinct color change (often to orange or deep red).

  • Ylide Reactivity and Stability: The nature of the R group on the phosphonium salt affects the ylide's reactivity.

    • Causality: Electron-withdrawing groups stabilize the ylide, making it less reactive. These "stabilized ylides" often require higher temperatures or longer reaction times. Unstabilized ylides are highly reactive and may decompose if not used promptly.

    • Solution: Adjust the reaction conditions based on the type of ylide. For stabilized ylides, heating the reaction may be necessary. For unstabilized ylides, perform the reaction at low temperatures (e.g., -78 °C to room temperature) and use the ylide immediately after its formation.

  • Side Reactions of the Aldehyde: The aldehyde itself can undergo side reactions under the strongly basic conditions of the Wittig reaction.

    • Causality: Aldehydes with α-protons can undergo self-condensation (aldol reaction). Aldehydes can also be enolized by the ylide, which acts as a base.

    • Solution: Add the aldehyde to the pre-formed ylide solution at a low temperature to minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the 2-ethoxy group on the thiazole ring?

The 2-ethoxy group is an electron-donating group. This influences the electronic properties of the thiazole ring, potentially affecting the reactivity of the aldehyde at position 5. It can also influence the biological activity of the final derivatives.

Q2: How can I purify the derivatives of 2-Ethoxy-1,3-thiazole-5-carbaldehyde?

Standard purification techniques are generally applicable. Column chromatography on silica gel is a common and effective method. The choice of eluent will depend on the polarity of your product. Recrystallization can also be an effective method for obtaining highly pure solid products. It is crucial to obtain a Certificate of Analysis (CoA) for the starting material to ensure its purity, as impurities can lead to side reactions and complicate purification.[11]

Q3: Are there any specific safety precautions I should take when working with 2-Ethoxy-1,3-thiazole-5-carbaldehyde and its derivatives?

As with all chemical syntheses, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thiazole derivatives can have diverse biological activities, and their toxicological properties may not be fully known. Therefore, it is prudent to handle all compounds with care.

Q4: Can I use microwave irradiation to accelerate my reactions?

Yes, microwave-assisted organic synthesis can be a very effective technique for accelerating reactions involving thiazole derivatives, often leading to shorter reaction times and higher yields.[12] However, it is important to optimize the reaction conditions (temperature, time, and power) for each specific transformation to avoid decomposition of the starting materials or products.

Experimental Protocols

General Protocol for Knoevenagel Condensation
  • To a solution of 2-Ethoxy-1,3-thiazole-5-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., ethanol, toluene, or DMF), add the base (e.g., piperidine, 0.1 eq).

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

General Protocol for Reductive Amination
  • To a solution of the primary amine (1.2 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol), add 2-Ethoxy-1,3-thiazole-5-carbaldehyde (1.0 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Wittig Reaction
  • To a suspension of the phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add the strong base (e.g., n-butyllithium, 1.1 eq) at the appropriate temperature (e.g., -78 °C or 0 °C).

  • Stir the mixture for 30-60 minutes to allow for ylide formation.

  • Add a solution of 2-Ethoxy-1,3-thiazole-5-carbaldehyde (1.0 eq) in the same anhydrous solvent dropwise at a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed ReactionType Identify Reaction Type Start->ReactionType Knoevenagel Knoevenagel Condensation ReactionType->Knoevenagel ReductiveAmination Reductive Amination ReactionType->ReductiveAmination Wittig Wittig Reaction ReactionType->Wittig CheckBase Check Base Strength & Concentration Knoevenagel->CheckBase CheckStoichiometry Verify Stoichiometry ReductiveAmination->CheckStoichiometry CheckYlideFormation Confirm Ylide Formation Wittig->CheckYlideFormation IncreaseBase Use Stronger Base (e.g., DBU) CheckBase->IncreaseBase AddCatalyst Add Co-catalyst (e.g., AcOH) CheckBase->AddCatalyst ExcessAmine Use Excess Amine CheckStoichiometry->ExcessAmine SlowAddition Slow Aldehyde Addition CheckStoichiometry->SlowAddition AnhydrousConditions Ensure Anhydrous Conditions CheckYlideFormation->AnhydrousConditions CorrectBase Use Appropriate Strong Base CheckYlideFormation->CorrectBase OptimizeSolvent Optimize Solvent IncreaseBase->OptimizeSolvent AddCatalyst->OptimizeSolvent SelectiveReductant Use Selective Reducing Agent (e.g., STAB) ExcessAmine->SelectiveReductant SlowAddition->SelectiveReductant CheckPurity Check Purity of Starting Materials AnhydrousConditions->CheckPurity CorrectBase->CheckPurity OptimizeSolvent->CheckPurity SelectiveReductant->CheckPurity Purify Purify Starting Materials CheckPurity->Purify Impure Success Yield Improved CheckPurity->Success Pure Purify->Success

Caption: A decision tree for troubleshooting low reaction yields.

General Reaction Scheme for Derivatization

Derivatization_Reactions Start 2-Ethoxy-1,3-thiazole- 5-carbaldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel + Active Methylene + Base ReductiveAmination Reductive Amination Start->ReductiveAmination + Amine + Reducing Agent Wittig Wittig Reaction Start->Wittig + Phosphorus Ylide Product1 Alkene Derivative Knoevenagel->Product1 Product2 Amine Derivative ReductiveAmination->Product2 Product3 Alkene Derivative Wittig->Product3

Caption: Common derivatization reactions of 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

References

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Addison Wesley.
  • Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Conditions for the palladium-catalyzed direct arylation of a wide range of heterocycles with aryl bromides. Journal of Organic Chemistry, 74(5), 1826-1834. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-rahman, A. H. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

  • Kumar, A., & Sharma, S. (2013). Recent developments in Knoevenagel condensation reaction: A review. International Journal of ChemTech Research, 5(2), 779-796.
  • Singh, S., & Kaur, A. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 46(3), 235-252.
  • Prajapati, S. M., & Patel, K. D. (2013). Wittig reaction approach for the synthesis of 7-methoxy-2-[4-alkyl/aryl]-l-benzofuran-5-carboxaldehyde. International Journal of ChemTech Research, 5(5), 2235-2240.
  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Hildebrandt, J. P., et al. (2012). 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1403. [Link]

  • Kim, S., & Lee, P. H. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(23), 10847-10855. [Link]

  • Fang, F. G., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • Park, S., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20006-20017. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4948. [Link]

  • El-Metwally, A. M. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. International Journal of Organic Chemistry, 6, 1-13. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Deshmukh, R. S., & Jirole, D. J. (2009). Ecofriendly solvent free microwave induced Knoevenagel condensation of 2-benzo[1][13] dioxol. International Journal of ChemTech Research, 1(4), 857-860.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kumar, A., & Sharma, S. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry, 14(1), 1-20. [Link]

  • Kumar, D., & Singh, S. (2012). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 36(6), 1350-1355. [Link]

  • Anwar, R., & Koparir, P. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Journal of Chemical and Pharmaceutical Sciences, 14(2).
  • Hunt, D. F., & Shabanowitz, J. (1982). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Capuano, A., & Miele, M. (2022). Aldehydes: What We Should Know About Them. International Journal of Molecular Sciences, 23(19), 11621. [Link]

  • LibreTexts Chemistry. (2023, January 22). The Wittig Reaction. [Link]

  • Rosdi, M. N. H., & Zin, D. M. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 48-62.
  • Bhattacharyya, S. (2006). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Tetrahedron Letters, 47(11), 1861-1864. [Link]

  • Boston University. (2012). Wittig Reaction. [Link]

  • Li, J., et al. (2016). Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. Organic Letters, 18(15), 3834-3837. [Link]

  • Kumar, D., & Singh, S. (2012). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 36(6), 1350-1355. [Link]

Sources

Troubleshooting

Preventing degradation of thiazole aldehydes during synthesis and storage

Welcome to the Technical Support Center for thiazole aldehyde chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often sensitive het...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for thiazole aldehyde chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often sensitive heterocyclic compounds. Thiazole aldehydes are key building blocks in the synthesis of numerous pharmacologically active molecules. However, their inherent reactivity can lead to degradation during both synthesis and storage, compromising yield, purity, and the integrity of your research.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome common challenges. Our approach is rooted in explaining the chemical principles behind the protocols, enabling you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common initial queries regarding the stability of thiazole aldehydes.

Q1: What are the primary degradation pathways for thiazole aldehydes?

A1: Thiazole aldehydes are susceptible to several degradation pathways targeting both the thiazole ring and the aldehyde functional group. The main routes include:

  • Oxidation: The aldehyde group is easily oxidized to the corresponding carboxylic acid, a very common impurity. The thiazole ring's sulfur atom can also be oxidized to a non-aromatic sulfoxide or sulfone, particularly with strong oxidizing agents.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation. For thiazoles with aryl substituents, a common mechanism involves a [4+2] Diels-Alder cycloaddition with singlet oxygen, forming an unstable endoperoxide that rearranges into cleavage products.[2][3]

  • pH Sensitivity: Thiazole aldehydes can be unstable under both strongly acidic and basic conditions. Basic conditions can catalyze disproportionation (Cannizzaro reaction) for aldehydes lacking α-hydrogens or promote aldol condensation for those that possess them. Acidic conditions can lead to cleavage of the thiazole ring, especially for certain substitution patterns.[4]

  • Thermal Degradation: High temperatures can cause fragmentation of the molecule, including cleavage of the thiazole ring.[3]

Q2: I've just received a shipment of thiazole-2-carboxaldehyde. What are the ideal storage conditions?

A2: Proper storage is critical to maintain the purity and reactivity of your thiazole aldehyde. The ideal conditions are as follows:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.[5]

  • Light: Protect from light by using an amber vial or by storing the vial in a dark container.

  • Container: Ensure the container has a tight-fitting cap to prevent moisture ingress. For long-term storage, consider a container with a PTFE-lined cap.

Q3: How does the position of the aldehyde group (C2, C4, or C5) on the thiazole ring affect its stability?

A3: The electronic properties of the thiazole ring significantly influence the reactivity and stability of the aldehyde group based on its position.

  • C2-Position: The C2 position is the most electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms.[1][6] This makes 2-thiazolecarboxaldehyde the most electrophilic and generally the most reactive of the isomers. This heightened reactivity can also make it more susceptible to nucleophilic attack and subsequent degradation pathways.

  • C5-Position: The C5 position is the most electron-rich, making it the primary site for electrophilic substitution.[1][6] Consequently, 5-thiazolecarboxaldehydes are generally less electrophilic and more stable compared to the C2 isomer.

  • C4-Position: The C4 position has an intermediate electronic character, and its reactivity falls between the C2 and C5 isomers.

Q4: What are the first analytical tests I should run on a newly acquired or synthesized batch of a thiazole aldehyde?

A4: To establish a baseline purity and identity, the following analyses are recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities. The aldehyde proton typically appears as a singlet between δ 9-10 ppm in the ¹H NMR spectrum.[7][8][9]

  • HPLC/UPLC with UV detector: To determine the purity profile. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Part 2: Troubleshooting Guide for Thiazole Aldehyde Synthesis

This section provides solutions to specific problems you may encounter during the synthesis of thiazole aldehydes.

Problem 1: Low or No Yield of the Desired Thiazole Aldehyde

  • Q: My Hantzsch synthesis is giving a low yield. What are the likely causes?

    • A: Purity of Starting Materials: The Hantzsch synthesis is sensitive to the purity of the α-haloketone (or α-haloaldehyde) and the thioamide.[10] Impurities can lead to side reactions. Solution: Ensure your α-halocarbonyl is fresh or purified before use. Thioamides can also degrade; use a high-purity source.

    • A: Reaction Conditions: Temperature and solvent play a crucial role.[10] Solution: Systematically screen different solvents (e.g., ethanol, DMF) and temperatures. Some reactions require heating to proceed efficiently. Monitor the reaction by TLC to avoid prolonged heating that could degrade the product.

    • A: Premature Aldehyde Degradation: If you are forming the aldehyde in situ or it is present during the ring formation, it might be degrading under the reaction conditions. Solution: Consider a synthetic route where the aldehyde functionality is introduced in the final step or use a protecting group.

Problem 2: Presence of a Carboxylic Acid Impurity in the Final Product

  • Q: My NMR and HPLC show a significant amount of the corresponding thiazole carboxylic acid. How can I prevent this and remove it?

    • A: Cause - Oxidation: This is the most common cause, occurring during the reaction or work-up due to exposure to atmospheric oxygen.

    • Prevention during Synthesis:

      • Inert Atmosphere: Run the reaction and work-up under an inert atmosphere (N₂ or Ar).[5]

      • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas.

      • Antioxidants: For particularly sensitive aldehydes, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during work-up and storage can be beneficial.

    • Removal during Purification:

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the aldehyde remains in the organic layer.

      • Column Chromatography: Careful column chromatography on silica gel can separate the aldehyde from the more polar carboxylic acid. However, prolonged exposure to silica gel can sometimes cause degradation, so this should be done efficiently.[10]

Problem 3: Formation of Unexpected Side Products

  • Q: I see multiple spots on my TLC, and the NMR is complex. What could these byproducts be?

    • A: Isomeric Products: In some variations of the Hantzsch synthesis, particularly under acidic conditions, you can form isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[10] Solution: Try running the reaction under neutral or slightly basic conditions to favor the desired product.

    • A: Aldol Condensation: If your aldehyde has α-hydrogens and the reaction or work-up involves basic conditions, you may be forming self-condensation products. Solution: Maintain a neutral or slightly acidic pH during work-up and purification.

    • A: Cannizzaro Reaction: If your aldehyde lacks α-hydrogens (e.g., thiazole-2-carboxaldehyde) and is exposed to strong base, it can undergo disproportionation to the corresponding alcohol and carboxylic acid. Solution: Avoid strong bases during work-up. Use weak bases like NaHCO₃ for neutralization.

Experimental Protocol: Purification of a Thiazole Aldehyde from its Carboxylic Acid Impurity

Objective: To remove the thiazole carboxylic acid impurity from a crude thiazole aldehyde product.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified thiazole aldehyde.

  • Analysis: Confirm the purity of the product by HPLC and NMR.

Part 3: Troubleshooting Guide for Thiazole Aldehyde Storage

Proper storage is crucial for ensuring the long-term stability and usability of your thiazole aldehydes.

Problem 1: The solid/liquid has turned yellow/brown over time.

  • Q: My previously pure thiazole aldehyde has discolored. What does this indicate?

    • A: Cause - Minor Degradation/Polymerization: Discoloration is often the first sign of degradation, which could be due to slow oxidation or polymerization, often initiated by light or trace impurities.

    • Solution:

      • Re-purification: If the discoloration is minor, the material may be salvageable by re-purification (e.g., column chromatography or recrystallization).

      • Check Storage Conditions: Ensure the compound is stored strictly according to the recommended conditions (2-8°C, inert atmosphere, protection from light).

      • Aliquot: For frequently used aldehydes, consider aliquoting the material into smaller vials upon receipt. This minimizes the exposure of the entire batch to air and moisture with each use.

Problem 2: Decreased Purity Observed by HPLC Over Time

  • Q: I've analyzed a stored sample and see new impurity peaks, including the carboxylic acid. How can I improve its long-term stability?

    • A: Cause - Inadequate Storage Atmosphere: This strongly suggests that oxygen and/or moisture are accessing the compound.

    • Solution:

      • Inert Gas Blanket: Before sealing the container for storage, flush the headspace with a stream of dry argon or nitrogen.

      • Use of a Glove Box/Bag: For highly sensitive compounds, handle and aliquot them inside an inert atmosphere glove box or glove bag.

      • Solvent Storage: If the aldehyde is stable in solution, dissolving it in a dry, deoxygenated aprotic solvent (like anhydrous THF or toluene) under an inert atmosphere can sometimes improve stability compared to storing it neat. Note: The stability in solution must be verified for your specific compound.

Part 4: Visualization of Degradation & Stability

Key Degradation Pathways

The following diagram illustrates the major vulnerabilities of a generic thiazole aldehyde.

G cluster_oxidation Oxidation cluster_ph pH-Mediated cluster_photo Photodegradation main Thiazole Aldehyde carboxylic_acid Thiazole Carboxylic Acid main->carboxylic_acid [O] / O₂ sulfoxide Thiazole Sulfoxide (Non-aromatic) main->sulfoxide mCPBA, etc. cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) main->cannizzaro Strong Base (no α-H) aldol Aldol Condensation Products main->aldol Base (with α-H) endoperoxide Endoperoxide Intermediate main->endoperoxide ¹O₂ / hν cleavage Ring Cleavage Products endoperoxide->cleavage Rearrangement

Caption: Major degradation pathways affecting thiazole aldehydes.

Decision Workflow for Storage

This workflow helps in determining the appropriate storage conditions for a new thiazole aldehyde.

G start New Thiazole Aldehyde Sample check_purity Analyze Purity (NMR, HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify Sample (Chromatography/ Recrystallization) is_pure->purify No storage_conditions Store at 2-8°C Protect from Light is_pure->storage_conditions Yes purify->storage_conditions check_atmosphere Is it highly sensitive to oxidation? storage_conditions->check_atmosphere inert_storage Store under Inert Atmosphere (Ar/N₂) Aliquot if necessary check_atmosphere->inert_storage Yes end_storage Stable Storage check_atmosphere->end_storage No inert_storage->end_storage

Sources

Optimization

Troubleshooting guide for Hantzsch thiazole synthesis side products

Technical Support Center: Hantzsch Thiazole Synthesis Introduction Welcome to the technical support guide for the Hantzsch thiazole synthesis. This document is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hantzsch Thiazole Synthesis

Introduction

Welcome to the technical support guide for the Hantzsch thiazole synthesis. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with this otherwise robust and reliable reaction. The Hantzsch synthesis, which combines an α-haloketone and a thioamide to form a thiazole, is a cornerstone of heterocyclic chemistry[1][2]. However, like any chemical transformation, it is susceptible to side reactions and suboptimal conditions that can lead to low yields, impure products, and difficult purifications.

This guide moves beyond simple procedural outlines to provide in-depth, mechanism-driven troubleshooting. By understanding the causal relationships between reaction parameters and outcomes, you can diagnose issues and implement effective, validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the primary factors to investigate?

Low conversion is a frequent issue that can often be resolved by systematically optimizing reaction conditions. Several parameters are critical.[3]

  • Causality & Explanation: The Hantzsch synthesis involves an initial S-alkylation (an SN2 reaction) followed by an intramolecular cyclization and dehydration[4][5]. Each of these steps has an activation energy barrier that must be overcome. If the energy input is insufficient, the reaction will stall.

  • Troubleshooting Steps:

    • Temperature Optimization: Many Hantzsch syntheses require heating to proceed at an appreciable rate[3][6]. If you are running the reaction at room temperature, consider gently heating to 40–60 °C. For less reactive starting materials, refluxing in an appropriate solvent may be necessary. Conversely, be aware that excessive heat can promote the decomposition of reactants, especially the α-haloketone.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after your planned reaction time, extend the duration until the limiting reagent is consumed.

    • Solvent Choice: The polarity and protic nature of the solvent are crucial. Alcohols like ethanol and methanol are most common as they effectively solvate the intermediates.[6] In some cases, solvent mixtures like ethanol/water can improve results and yields[7]. For microwave-assisted syntheses, polar solvents are also highly effective and can dramatically reduce reaction times.[8]

Q2: I've isolated a major byproduct that appears to be an isomer of my target 2-aminothiazole. What is it and how can I prevent its formation?

You have likely formed a 3-substituted 2-imino-2,3-dihydrothiazole. This is a well-documented side product, especially when using N-monosubstituted thioureas under acidic conditions.[9][10]

  • Causality & Explanation: The regioselectivity of the cyclization step is highly pH-dependent. The key intermediate, formed after the initial S-alkylation of the thioamide, has two nitrogen atoms.

    • Under neutral or basic conditions , the exocyclic (amino) nitrogen is more nucleophilic and attacks the carbonyl carbon, leading to the desired 2-aminothiazole after dehydration.

    • Under acidic conditions , the endocyclic (thioamide) nitrogen can be protonated. This makes the exocyclic nitrogen less nucleophilic, allowing the other nitrogen to attack the carbonyl. This alternative cyclization pathway results in the 2-imino-2,3-dihydrothiazole isomer.[9]

  • Troubleshooting Steps:

    • Control pH: Ensure your reaction medium is neutral or slightly basic. While the reaction generates H-X (e.g., HBr, HCl), it is often performed without an external base. If isomer formation is significant, consider adding a non-nucleophilic base like sodium carbonate or bicarbonate during the work-up to isolate the product[4][6]. For the reaction itself, avoiding acidic solvents or additives is key.

    • Purification: If the isomer has already formed, careful column chromatography can often separate the two products, as their polarity is typically different.

Q3: My reaction mixture is turning dark, and I'm isolating a complex mixture of unidentifiable products. What's causing this decomposition?

This issue typically points to the instability of one or more reactants or intermediates under the reaction conditions.

  • Causality & Explanation:

    • α-Haloketone Instability: α-haloketones can be unstable, particularly in the presence of base or heat. They can undergo self-condensation or other decomposition pathways.

    • Thioamide Self-Condensation: Although less common in this specific reaction, thioamides can potentially self-condense or react with impurities, especially at high temperatures[11]. Purity is paramount.

  • Troubleshooting Steps:

    • Check Reagent Purity: Use freshly purified or high-purity α-haloketone and thioamide. The α-haloketone should be stored protected from light and moisture.

    • Control Temperature: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A systematic temperature screen (e.g., 40 °C, 60 °C, 80 °C) can identify the optimal balance.

    • Order of Addition: Consider adding the α-haloketone slowly to the solution of the thioamide. This maintains a low instantaneous concentration of the ketone, minimizing its opportunity to undergo self-condensation.

Visualizing the Reaction: Main vs. Side Pathway

The following diagram illustrates the critical branch point in the Hantzsch synthesis mechanism that leads to either the desired product or the isomeric side product.

Hantzsch_Mechanism reactants α-Haloketone + Thioamide intermediate S-Alkylated Intermediate (Isothiourea) reactants->intermediate S-Alkylation main_cyclization Cyclization (Exocyclic N attacks C=O) intermediate->main_cyclization Neutral / Basic pH side_cyclization Cyclization (Endocyclic N attacks C=O) intermediate->side_cyclization Acidic pH hydroxy 4-Hydroxy-4,5-dihydrothiazole main_cyclization->hydroxy product Desired 2-Aminothiazole hydroxy->product Dehydration side_product 2-Imino-2,3-dihydrothiazole side_cyclization->side_product Dehydration

Caption: Reaction pathways in Hantzsch synthesis.

Troubleshooting Summary Table

Problem Observed Potential Root Cause Recommended Solution & Rationale
Low Yield / Incomplete Reaction Insufficient thermal energy; Suboptimal solvent; Short reaction time.Increase temperature systematically (e.g., 40-80 °C)[6]. Ensure solvent (e.g., ethanol) properly dissolves reactants. Monitor reaction by TLC and extend time as needed.[3]
Formation of Isomeric Byproduct Acidic reaction conditions favoring alternative cyclization pathway.[9]Maintain neutral pH. Avoid acidic solvents or catalysts. If necessary, use a mild base in the work-up (e.g., NaHCO₃) to neutralize generated acid and aid precipitation.[4][10]
Dark Reaction Color / Decomposition Impure or unstable α-haloketone; Excessive heat.Use high-purity starting materials. Run the reaction at the lowest effective temperature. Consider slow addition of the α-haloketone to the thioamide solution.
Product Fails to Precipitate Product is soluble in the work-up solution; Insufficient basification.If product does not precipitate upon adding the reaction mixture to aqueous base, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Ensure the aqueous layer is sufficiently basic (pH > 8).[6]

Validated Experimental Protocols

Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard example known to be high-yielding.[4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • Combine 2-bromoacetophenone and thiourea in a 20 mL vial equipped with a magnetic stir bar.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to a gentle heat (around 60-70 °C) for 30-45 minutes.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate/hexanes) until the 2-bromoacetophenone spot is consumed.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution. Stir to mix.

  • A precipitate of the neutral thiazole product should form immediately.[5]

  • Collect the solid product by suction filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with water to remove any inorganic salts and excess thiourea.

  • Allow the solid to air dry on a watch glass to obtain the final product.

Protocol 2: Purification of Thiazole Product from Isomeric Impurity

If side-product formation is unavoidable, this column chromatography protocol can be used for purification.

Procedure:

  • Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or methanol) and adding silica, then evaporating the solvent under reduced pressure.

  • Prepare a silica gel column using a suitable solvent system. The ideal eluent polarity will depend on the specific product, but a gradient elution starting with a less polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing polarity is a good starting point.

  • Load the dry, adsorbed crude product onto the top of the column.

  • Elute the column, collecting fractions and monitoring them by TLC. The desired 2-aminothiazole and the 2-imino-2,3-dihydrothiazole isomer typically have different Rf values, allowing for their separation.

  • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Al-Aabed, Y., & El-Kashef, H. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Kamila, S., et al. (2010). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from SynArchive website. [Link]

  • Benchchem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Chem Help Asap website. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Diagram]. Retrieved from ResearchGate. [Link]

  • Al-Aabed, Y., & El-Kashef, H. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Diagram]. Retrieved from ResearchGate. [Link]

  • Al-Aabed, Y. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde for Library Synthesis

Welcome to the technical support center for the synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize this key building block on a larger scale for library synthesis. Here, we provide not just a protocol, but a comprehensive resource that includes troubleshooting guides and frequently asked questions to address the practical challenges you may encounter. Our aim is to equip you with the knowledge to not only successfully synthesize the target compound but also to understand the underlying chemistry and make informed decisions during your experimental work.

Synthetic Overview

The synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is most effectively achieved via a two-step process. The first step is the synthesis of the precursor, 2-ethoxythiazole. The second, and more critical step, is the formylation of this electron-rich heterocycle at the 5-position using the Vilsmeier-Haack reaction.[1][2][3] This reaction is well-suited for this transformation due to its reliability with electron-rich aromatic and heteroaromatic systems.[4]

Below is a workflow diagram illustrating the key stages of the synthesis.

G cluster_0 Step 1: Synthesis of 2-Ethoxythiazole cluster_1 Step 2: Vilsmeier-Haack Formylation start 2-Chlorothiazole product1 2-Ethoxythiazole start->product1 Nucleophilic Aromatic Substitution reagent1 Sodium Ethoxide reagent1->product1 product2 Iminium Salt Intermediate product1->product2 Electrophilic Aromatic Substitution reagent2 Vilsmeier Reagent (POCl3/DMF) reagent2->product2 final_product 2-Ethoxy-1,3-thiazole-5-carbaldehyde product2->final_product Aqueous Workup (Hydrolysis)

Caption: Synthetic workflow for 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxythiazole

This procedure is adapted from standard methodologies for the synthesis of 2-alkoxythiazoles via nucleophilic aromatic substitution.

Materials:

  • 2-Chlorothiazole

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol at 0 °C, add 2-chlorothiazole (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-ethoxythiazole.

  • Purify the crude product by vacuum distillation to obtain pure 2-ethoxythiazole as a colorless to pale yellow liquid.

Protocol 2: Vilsmeier-Haack Formylation of 2-Ethoxythiazole

This protocol is a robust method for the formylation of 2-ethoxythiazole.

Materials:

  • 2-Ethoxythiazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and cool to 0 °C in an ice bath.

  • Add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-ethoxythiazole (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice with stirring.

  • Basify the aqueous solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Ethoxy-1,3-thiazole-5-carbaldehyde as a solid.[5]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Low or no conversion during Vilsmeier-Haack formylation. 1. Inactive Vilsmeier reagent: Moisture can deactivate the POCl₃ and the Vilsmeier reagent. 2. Insufficient reaction temperature or time: The thiazole ring may not be sufficiently activated for the reaction to proceed at lower temperatures.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen). Use anhydrous DMF and fresh POCl₃. 2. After the initial addition at 0 °C, gradually increase the temperature to 40-50 °C and monitor the reaction over a longer period.
Formation of a dark, tarry substance. 1. Reaction temperature too high: The Vilsmeier-Haack reaction can be exothermic. Uncontrolled temperature can lead to decomposition of the starting material or product. 2. Decomposition of the starting material: 2-Alkoxythiazoles can be sensitive to strongly acidic conditions at high temperatures.1. Maintain strict temperature control during the addition of POCl₃ and the substrate. Use an efficient cooling bath. 2. Ensure the reaction is not heated for an unnecessarily long time after completion.
Difficult purification: multiple spots on TLC. 1. Incomplete reaction: The presence of starting material complicates purification. 2. Formation of byproducts: Potential byproducts include di-formylated products or products from reaction at other positions on the thiazole ring.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Use the recommended stoichiometry to minimize side reactions. A careful column chromatography with a shallow solvent gradient is often necessary for good separation.[5]
Low yield after workup. 1. Incomplete hydrolysis of the iminium salt: The intermediate iminium salt needs to be fully hydrolyzed to the aldehyde. 2. Product loss during extraction: The product may have some solubility in the aqueous phase.1. Ensure the aqueous workup is stirred for a sufficient time to allow for complete hydrolysis. 2. Perform multiple extractions with ethyl acetate to ensure complete recovery of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction preferred for the formylation of 2-ethoxythiazole?

A1: The Vilsmeier-Haack reaction is ideal for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The ethoxy group at the 2-position of the thiazole ring is an electron-donating group, which activates the ring towards electrophilic substitution, making the Vilsmeier reagent, a mild electrophile, a suitable choice.[1]

Q2: Can I use other formylating agents?

A2: While other formylating agents exist, they may be less suitable for this specific substrate. For example, Duff or Reimer-Tiemann reactions typically require phenolic substrates. The Vilsmeier-Haack reaction offers a good balance of reactivity and selectivity for this system.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate) to achieve good separation between the starting material (2-ethoxythiazole) and the product (2-Ethoxy-1,3-thiazole-5-carbaldehyde). The product, being more polar, will have a lower Rf value.

Q4: What is the stability of the final product, and how should it be stored?

A4: Aldehydes can be susceptible to oxidation to carboxylic acids over time. While specific stability data for 2-Ethoxy-1,3-thiazole-5-carbaldehyde is not extensively reported, it is advisable to store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation. For use in library synthesis, it is recommended to use the compound relatively soon after purification or to re-analyze its purity if stored for an extended period.

Q5: For library synthesis, what is the most critical aspect of the final product's quality?

A5: For library synthesis, the purity of the building block is paramount. Impurities can lead to the formation of undesired side products in subsequent reactions, complicating the purification of the library members and potentially leading to false positives in biological screening. Therefore, a thorough purification, typically by column chromatography, to achieve >95% purity is essential.

Data Summary Table

Parameter Synthesis of 2-Ethoxythiazole Vilsmeier-Haack Formylation
Key Reagents 2-Chlorothiazole, Sodium Ethoxide2-Ethoxythiazole, POCl₃, DMF
Solvent EthanolDichloromethane, DMF
Temperature Reflux0 °C to 50 °C
Reaction Time 4-6 hours2-4 hours
Workup Liquid-liquid extractionQuenching with ice, extraction
Purification Vacuum distillationColumn chromatography
Typical Yield 60-75%50-70%

References

  • J Org Chem. 2001 Nov 16;66(23):7925-9.
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (URL not provided)
  • Alkoxy‐amine linker‐supported synthesis of 2‐substituted benzothiazoles.,[6][7] - ResearchGate. ([Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. ([Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not provided)
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. ([Link])

  • Vilsmeier–Haack reaction - Wikipedia. ([Link])

  • Synthesis of 2-hydroxythiazole derivatives. | Download Scientific Diagram - ResearchGate. ([Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. ([Link])

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. ([Link])

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (URL not provided)
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (URL not provided)
  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
  • Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC - PubMed Central. ([Link])

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. (URL not provided)
  • CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. ([Link])

  • 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione - PMC - NIH. ([Link])

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. ([Link])

Sources

Optimization

Identifying impurities in 2-Ethoxy-1,3-thiazole-5-carbaldehyde via TLC and HPLC

Welcome to the technical support center for the analytical characterization of 2-Ethoxy-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 2-Ethoxy-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common analytical challenges, ensuring the integrity and quality of your results.

Section 1: Thin-Layer Chromatography (TLC) Analysis - FAQs and Troubleshooting

Thin-Layer Chromatography is a fundamental technique for the rapid, qualitative assessment of sample purity and for monitoring reaction progress. Due to the aromatic and conjugated nature of 2-Ethoxy-1,3-thiazole-5-carbaldehyde, specific considerations are necessary for optimal results.

Frequently Asked Questions (TLC)

Q1: What is the most effective method for visualizing 2-Ethoxy-1,3-thiazole-5-carbaldehyde and its potential impurities on a TLC plate?

A1: Given the molecular structure, which includes a thiazole ring and a carbaldehyde group, the compound is expected to be UV active. Therefore, the primary and non-destructive visualization method is exposure to short-wave ultraviolet (UV) light (254 nm).[1][2][3] The aromatic and conjugated system will absorb UV light and appear as dark spots against the fluorescent background of the TLC plate.[1][2][3] As a secondary, semi-destructive method, an iodine chamber can be used.[1][3][4] Iodine vapor reacts with many organic compounds, especially those with unsaturation or aromaticity, to produce brownish-yellow spots.[1][3][4]

Q2: I am not seeing any spots on my TLC plate after development, even though I am confident the compound is present in my sample. What could be the issue?

A2: This is a common issue that can stem from several factors:

  • Insufficient Concentration: The concentration of your sample may be too low for detection. Try spotting the sample multiple times at the same origin point, allowing the solvent to evaporate between applications.

  • Inappropriate Visualization Technique: While 2-Ethoxy-1,3-thiazole-5-carbaldehyde should be UV active, some impurities may not be. If you are only using a UV lamp, try a chemical stain like iodine or a p-anisaldehyde stain, which is effective for aldehydes.[3][5]

  • Solvent Level in Developing Chamber: If the solvent level in the developing chamber is above the spotting line, your compound will dissolve into the solvent pool instead of migrating up the plate.

Q3: My spots are streaking or tailing. How can I achieve well-defined, compact spots?

A3: Streaking or tailing of spots on a TLC plate can be attributed to several factors:

  • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[6][7] Prepare a more dilute solution of your sample and re-spot.

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal. If the solvent is too polar, the compound may travel with the solvent front, leading to streaking. Conversely, if it's not polar enough, it may remain at the baseline. A systematic trial of solvent systems with varying polarities is recommended.

  • Acidic or Basic Nature of the Compound: The thiazole moiety can interact with the acidic silica gel stationary phase, causing tailing. Adding a small amount of a modifier to your mobile phase, such as a few drops of acetic acid or triethylamine, can often resolve this issue by neutralizing active sites on the silica gel.[7]

Troubleshooting Guide: TLC

This workflow provides a systematic approach to diagnosing and resolving common TLC issues when analyzing 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

Caption: Troubleshooting workflow for common TLC problems.

Experimental Protocol: TLC Analysis

1. Plate Preparation:

  • Use commercially available silica gel 60 F254 plates.

  • With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

2. Sample Preparation:

  • Dissolve a small amount (approx. 1 mg) of your 2-Ethoxy-1,3-thiazole-5-carbaldehyde sample in a volatile solvent like ethyl acetate or dichloromethane (approx. 1 mL).

3. Spotting:

  • Using a capillary tube, spot a small amount of the dissolved sample onto the origin line.

  • Ensure the spot is small and concentrated. Allow the solvent to fully evaporate.

4. Development:

  • Prepare a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Pour a small amount of the mobile phase into a developing chamber lined with filter paper to ensure saturation.

  • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

5. Visualization:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[1][3]

  • If necessary, place the plate in a chamber containing a few crystals of iodine for further visualization.[1][3][4]

Table 1: Example TLC Data for 2-Ethoxy-1,3-thiazole-5-carbaldehyde and Potential Impurities

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf Value (Approx.)
2-Ethoxy-1,3-thiazole-5-carbaldehyde7:30.45
Starting Material (e.g., 2-chlorothiazole-5-carbaldehyde)7:30.60
Over-oxidized product (carboxylic acid)7:30.10

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis - FAQs and Troubleshooting

HPLC is a powerful technique for the separation, identification, and quantification of impurities. A well-developed, stability-indicating HPLC method is crucial for quality control in drug development.

Frequently Asked Questions (HPLC)

Q1: What are the key considerations for developing a stability-indicating HPLC method for 2-Ethoxy-1,3-thiazole-5-carbaldehyde?

A1: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[8][9] Key steps include:

  • Forced Degradation Studies: The compound should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[10][11][12]

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography of moderately polar compounds like this.[10][13][14]

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all impurities.[10][14]

  • Wavelength Selection: The UV detection wavelength should be chosen at the absorbance maximum of the parent compound to ensure high sensitivity.

Q2: I'm observing peak fronting or tailing in my chromatogram. What are the likely causes and solutions?

A2: Asymmetrical peaks can compromise resolution and integration accuracy.

  • Peak Tailing: This is often caused by secondary interactions between basic functional groups (like the nitrogen in the thiazole ring) and residual silanols on the silica-based column packing. Lowering the pH of the mobile phase (e.g., to pH 3) can protonate the silanols and reduce these interactions. Using a highly end-capped column can also mitigate this issue.

  • Peak Fronting: This is typically a sign of column overload.[15] Reduce the concentration of your sample or the injection volume.

Q3: My retention times are drifting from one injection to the next. How can I improve reproducibility?

A3: Retention time instability can be caused by several factors:

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run, especially when using a gradient method.[16][17]

  • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[17]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[16][17]

  • Pump Issues: Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate.[16][17]

Troubleshooting Guide: HPLC

This decision tree will guide you through troubleshooting common HPLC issues encountered during the analysis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

Caption: Decision tree for troubleshooting HPLC peak issues.

Experimental Protocol: Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV detector, gradient pump, and column oven.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of 2-Ethoxy-1,3-thiazole-5-carbaldehyde in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • For analysis, dilute to a working concentration of approximately 50 µg/mL.

Table 2: Potential Degradation Products of 2-Ethoxy-1,3-thiazole-5-carbaldehyde

Stress ConditionPotential Degradation Product
Acid/Base Hydrolysis2-Hydroxy-1,3-thiazole-5-carbaldehyde (loss of ethyl group)
Oxidation (H₂O₂)2-Ethoxy-1,3-thiazole-5-carboxylic acid (oxidation of aldehyde)
PhotodegradationPotential for ring cleavage or rearrangement products[18][19]
Thermal DegradationFragmentation of the molecule[18]

References

  • 5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2025, August 21). Retrieved from Chemistry LibreTexts website: [Link]

  • TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd. (n.d.). Retrieved from Scribd website: [Link]

  • TLC Visualization Methods - Theory pages - Labster. (n.d.). Retrieved from Labster website: [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • Kamkhede, D. B. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from ResearchGate website: [Link]

  • TLC Visualization Methods. (n.d.). Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester website: [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Retrieved from Bitesize Bio website: [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Retrieved from [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved from University of Colorado Boulder website: [Link]

  • TLC troubleshooting | - ChemBAM. (n.d.). Retrieved from ChemBAM website: [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Retrieved from Aurigene Pharmaceutical Services website: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (2025, November 30). Retrieved from MicroSolv Technology Corporation website: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007, July 27). Retrieved from PubMed website: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from SCION Instruments website: [Link]

  • Forced degradation studies - MedCrave online. (2016, December 14). Retrieved from MedCrave online website: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from Pharmaguideline website: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved from Phenomenex website: [Link]

  • 2-ethoxythiazole, 15679-19-3 - The Good Scents Company. (n.d.). Retrieved from The Good Scents Company website: [Link]

  • 2-Ethoxythiazole | C5H7NOS | CID 61809 - PubChem - NIH. (n.d.). Retrieved from PubChem website: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC - NIH. (n.d.). Retrieved from National Institutes of Health website: [Link]

  • Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products - PubMed Central. (2025, November 15). Retrieved from National Institutes of Health website: [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022, April 5). Retrieved from ResearchGate website: [Link]

  • 2-ethoxy-1,3-thiazole-5-carbaldehyde,价格-幺米Lab实验室. (n.d.). Retrieved from 118lab.com website: [Link]

  • 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione - PMC - NIH. (n.d.). Retrieved from National Institutes of Health website: [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - An-Najah journals. (n.d.). Retrieved from An-Najah National University website: [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH. (2023, June 7). Retrieved from National Institutes of Health website: [Link]

  • Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde - ResearchGate. (2025, August 7). Retrieved from ResearchGate website: [Link]

  • 2-thiazole carboxaldehyde, 10200-59-6 - The Good Scents Company. (n.d.). Retrieved from The Good Scents Company website: [Link]

  • 2-Ethoxy-1,3-thiazole-5-carbaldehyde价格 - CAS号查询. (2024, September 18). Retrieved from Chemsrc website: [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Strategic Importance of 2-Alkoxy-Thiazole-5-Carbaldehydes

An In-Depth Guide to the Reactivity of 2-Alkoxy-Thiazole-5-Carbaldehydes for Synthetic and Medicinal Chemistry Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reactivity of 2-Alkoxy-Thiazole-5-Carbaldehydes for Synthetic and Medicinal Chemistry

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The 2-alkoxy-thiazole-5-carbaldehyde scaffold is particularly valuable, serving as a versatile synthetic intermediate. The aldehyde group at the C5 position is a key functional handle for a multitude of transformations, including nucleophilic additions, condensations, and redox reactions, allowing for the construction of complex molecular architectures.[1]

However, the reactivity of this aldehyde is not constant; it is subtly but significantly modulated by the nature of the alkoxy group at the C2 position. For researchers in drug development and organic synthesis, understanding these nuances is critical for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This guide provides a comparative analysis of the reactivity of different 2-alkoxy-thiazole-5-carbaldehydes (where the alkoxy group varies in steric bulk, e.g., methoxy, ethoxy, isopropoxy), supported by mechanistic principles and detailed experimental protocols.

The Underlying Principle: Electronic and Steric Modulation by the 2-Alkoxy Group

The reactivity of the carbaldehyde at the C5 position is fundamentally governed by the electrophilicity of the carbonyl carbon. The thiazole ring itself possesses a complex electronic profile. While the C2 position is the most electron-deficient, the C5 position is comparatively electron-rich.[2][3] This inherent property tends to reduce the reactivity of a C5-aldehyde compared to aldehydes on more electron-poor aromatic systems.

The introduction of a 2-alkoxy group further influences this electronic landscape. The oxygen atom of the alkoxy group exerts two opposing effects:

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can be delocalized into the thiazole ring, increasing the electron density of the system. This electron-donating effect deactivates the C5-aldehyde towards nucleophilic attack by making the carbonyl carbon less electrophilic.

  • Inductive Effect (-I): Due to its high electronegativity, the oxygen atom pulls electron density away from the C2 carbon, which can have a minor, distance-dependent withdrawing effect on the rest of the ring.

Generally, for oxygen-based substituents on an aromatic ring, the resonance effect is dominant. Therefore, all 2-alkoxy groups will decrease the intrinsic reactivity of the 5-carbaldehyde. The primary differentiator in reactivity among different 2-alkoxy-thiazole-5-carbaldehydes is not electronic, but steric hindrance . As the alkyl portion of the alkoxy group increases in size (methyl -> ethyl -> isopropyl), it creates a more crowded environment around the thiazole ring, which can impede the approach of nucleophiles to the C5-aldehyde. Aldehydes are inherently more reactive than ketones precisely because they have less steric hindrance around the carbonyl carbon[4][5]; this same principle applies to the influence of nearby bulky substituents.

G cluster_0 Electronic & Steric Effects on Reactivity cluster_1 Factors start 2-Alkoxy-Thiazole-5-Carbaldehyde alkoxy_group Alkoxy Group (e.g., Methoxy, Ethoxy) start->alkoxy_group aldehyde_group C5-Carbaldehyde start->aldehyde_group electronic Electronic Effect (+M > -I) (Generally Deactivating) alkoxy_group->electronic steric Steric Hindrance (Increases with Alkyl Size) alkoxy_group->steric reactivity Overall Reactivity aldehyde_group->reactivity electronic->reactivity Decreases steric->reactivity Decreases (Major Differentiator) G cluster_workflow Comparative Knoevenagel Condensation Workflow prep Preparation 1. Set up three identical flasks. 2. Add thiazole aldehyde (1 mmol) to each. reagents Reagent Addition 1. Add Malononitrile (1.1 mmol). 2. Add Ethanol (10 mL). 3. Add Piperidine (0.1 mmol). prep->reagents Flask 1: 2-Methoxy... Flask 2: 2-Ethoxy... Flask 3: 2-Isopropoxy... reaction Reaction 1. Stir at room temperature. 2. Monitor by TLC. reagents->reaction workup Workup 1. Pour into ice-water. 2. Acidify with HCl. 3. Filter the precipitate. reaction->workup When starting material is consumed analysis Analysis 1. Dry the solid product. 2. Record yield. 3. Characterize (NMR, MS). workup->analysis

Caption: Experimental workflow for the comparative Knoevenagel study.

Protocol: Comparative Knoevenagel Condensation of 2-Alkoxy-Thiazole-5-Carbaldehydes with Malononitrile

This protocol describes a parallel synthesis to directly compare the reactivity of the three aldehydes under identical conditions.

Materials:

  • 2-methoxy-thiazole-5-carbaldehyde

  • 2-ethoxy-thiazole-5-carbaldehyde

  • 2-isopropoxy-thiazole-5-carbaldehyde

  • Malononitrile

  • Ethanol (Absolute)

  • Piperidine

  • Hydrochloric Acid (1 M)

  • Standard laboratory glassware, magnetic stirrers, TLC plates (silica gel)

Procedure:

  • Reaction Setup:

    • In three separate 50 mL round-bottom flasks, place a magnetic stir bar.

    • To Flask 1, add 2-methoxy-thiazole-5-carbaldehyde (1.0 mmol).

    • To Flask 2, add 2-ethoxy-thiazole-5-carbaldehyde (1.0 mmol).

    • To Flask 3, add 2-isopropoxy-thiazole-5-carbaldehyde (1.0 mmol).

  • Reagent Addition:

    • To each flask, add malononitrile (1.1 mmol, 1.1 eq).

    • To each flask, add absolute ethanol (10 mL). Stir the mixtures until all solids are dissolved.

    • To each flask, add piperidine (0.1 mmol, 0.1 eq) as the catalyst. The use of a weak base is crucial to facilitate the deprotonation of malononitrile without inducing self-condensation of the aldehyde. [6]

  • Reaction Monitoring:

    • Stir all three reactions at room temperature.

    • Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) every hour. Use a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the aldehyde spot and the appearance of a new, lower Rf product spot indicates reaction progress.

  • Workup and Isolation:

    • Once a reaction is deemed complete by TLC (i.e., consumption of the starting aldehyde), pour the reaction mixture into a beaker containing 50 mL of an ice-water slurry.

    • While stirring, slowly add 1 M HCl dropwise until the mixture is acidic (pH ~5-6). This neutralizes the piperidine catalyst and protonates any phenoxide intermediates.

    • A solid precipitate of the product should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).

  • Analysis:

    • Dry the collected solid in a vacuum oven at 40°C overnight.

    • Measure the mass of the dried product for each reaction and calculate the isolated yield.

    • Confirm the structure of each product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Outlook for Researchers

The reactivity of 2-alkoxy-thiazole-5-carbaldehydes in common synthetic transformations is inversely proportional to the steric bulk of the alkoxy substituent. While the electronic donation from the alkoxy group renders the 5-carbaldehyde less reactive than unsubstituted analogs, it is the steric hindrance that serves as the primary point of differentiation among methoxy, ethoxy, and isopropoxy derivatives.

For drug development professionals and synthetic chemists, this understanding provides a clear rationale for substrate selection. When rapid, high-yielding reactions are desired, the 2-methoxy derivative is the superior choice. Conversely, if a more sluggish, controlled reaction is needed, or if the larger alkoxy groups are required for downstream biological activity or to modulate physicochemical properties like solubility, then the ethoxy or isopropoxy analogs can be employed, with the expectation that more forcing reaction conditions (e.g., longer times, higher temperatures) may be necessary. This predictive power is essential for the efficient and rational design of complex molecules.

References

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry. [Link]

  • electron-withdrawing thiazole derivatives: Topics by Science.gov. Science.gov. [Link]

  • Thiazole. Wikipedia. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Wittig Reaction - Common Conditions. Organic-Reaction.com. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. ResearchGate. [Link]

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Developments on Five-Component Reactions. MDPI. [Link]

  • The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Wiley Online Library. [Link]

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. ResearchGate. [Link]

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry (RSC Publishing). [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • The preparation method of 2-thiazole carboxaldehyde compounds.
  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. [Link]

  • 2-(dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde. PubChemLite. [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave. YouTube. [Link]

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). RSC Publishing. [Link]

  • 2-Ethoxy-5-methoxybenzaldehyde. PubChem. [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[6][7][8]riazole Derivatives. ChemRxiv. [Link]

  • 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. ResearchGate. [Link]

  • 2-Ethoxythiazole. PubChem. [Link]

  • (PDF) Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of C2-Substituted Thiazoles: The Ethoxy Group versus Other C2 Moieties

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in drug discovery. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile framework in a vast number of pharmacologically active compounds.[1][2][3][4][5][6] Clinically approved drugs incorporating the thiazole nucleus span a wide therapeutic spectrum, including antiretrovirals (Ritonavir), anticancer agents (Dasatinib), and anti-inflammatory drugs (Meloxicam).[3][4] The biological profile of a thiazole derivative is profoundly influenced by the nature and position of its substituents. The C2 position, in particular, is a critical determinant of molecular interactions and subsequent biological activity.

This guide provides an in-depth, objective comparison of the biological performance of C2-ethoxy thiazole derivatives against analogs bearing other common C2 substituents, such as methoxy, amino, alkyl, and halogen groups. By synthesizing data from multiple experimental studies, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy in key therapeutic areas, providing researchers and drug development professionals with actionable insights.

The C2 Position: A Locus of Bioactivity Modulation

The substituent at the C2 position of the thiazole ring directly impacts the molecule's physicochemical properties, including its electron density distribution, lipophilicity, steric profile, and hydrogen bonding capacity. These parameters are fundamental to how the molecule interacts with its biological target. For instance, an electron-donating group like ethoxy can increase the electron density of the ring system, potentially enhancing interactions with electron-deficient pockets in a target protein. Conversely, an electron-withdrawing group can alter binding modes or metabolic stability. This guide will explore these nuances through the lens of experimental data.

subst C2 Substituent (e.g., Ethoxy, Amino, Halogen) props Physicochemical Properties elec Electronic Effects (Donating/Withdrawing) subst->elec steric Steric Hindrance subst->steric lipo Lipophilicity (logP) subst->lipo hbond H-Bonding (Donor/Acceptor) subst->hbond interact Molecular Interactions with Biological Target elec->interact steric->interact lipo->interact hbond->interact activity Biological Activity (e.g., Inhibition, Cytotoxicity) interact->activity caption C2 Substituent Influence on Biological Activity

Caption: Logical flow of how C2 substituents modulate biological activity.

Comparative Analysis of Biological Activities

Anticancer Activity

The thiazole scaffold is a component of numerous compounds investigated for their anticancer properties, acting through mechanisms such as topoisomerase inhibition, apoptosis induction, and disruption of tubulin assembly.[7][8][9][10] The choice of substituent at the C2 position is pivotal for optimizing cytotoxicity and selectivity against cancer cell lines.

Causality Behind Experimental Choices: When comparing C2 substituents, medicinal chemists often progress from simple to more complex groups to probe the SAR. A comparison between methoxy and ethoxy, for example, investigates the effect of a subtle increase in alkyl chain length and lipophilicity. Including an amino group introduces hydrogen bonding potential, while a halogen explores the impact of a strong electron-withdrawing group.

Experimental Data Summary: While direct side-by-side comparisons including C2-ethoxy in large matrices are not abundant in the reviewed literature, we can synthesize findings from various studies to draw logical conclusions. SAR studies have frequently shown that the nature of the C2 substituent dramatically affects potency. For instance, some studies have indicated that a methoxy group can confer higher anticancer activity than a halogen group.[2] This suggests that electron-donating alkoxy groups may be favorable for certain targets.

C2 Substituent ClassRepresentative GroupGeneral Observation on Anticancer ActivityReference
Alkoxy -OCH3, -OCH2CH3Often associated with potent activity. The methoxy group has been shown to be superior to halogens in some series.[2] Increased lipophilicity of ethoxy may enhance cell permeability.[2]
Amino/Amide -NH2, -NHCORThe 2-aminothiazole is a very common and potent scaffold. Amide derivatives are frequently synthesized to modulate properties.[11][12]
Aryl/Heteroaryl -PhenylCan form crucial π-stacking interactions within target binding sites.[13]
Halogen -Cl, -BrElectron-withdrawing nature can significantly alter ring electronics; activity is highly context-dependent.[14]

The data suggests that small alkoxy groups like methoxy and, by extension, ethoxy are highly effective substituents for enhancing anticancer activity. The slight increase in lipophilicity from methoxy to ethoxy can be a critical factor in improving membrane transport and target engagement, although this must be balanced to avoid off-target effects.

Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents.[15][16] They can target essential bacterial enzymes or disrupt cell wall synthesis. The C2 position is a key handle for modifying the spectrum and potency of these agents.

Experimental Data Summary: Structure-activity relationship studies consistently reveal the importance of the C2 position. The presence of a 2-aminothiazole moiety is a recurring theme in potent antibacterial agents.[11] However, modifications are crucial. For example, in some series, the introduction of bulky or specific aryl groups at the C2-amino position enhances activity. When considering alkoxy groups, their ability to act as hydrogen bond acceptors and their contribution to the molecule's overall lipophilicity are key.

C2 Substituent ClassGeneral Observation on Antimicrobial ActivityKey Physicochemical ContributionReference
Alkoxy (-OEt) Can contribute to favorable lipophilicity for membrane passage. The oxygen atom can act as a hydrogen bond acceptor.Moderate Lipophilicity, H-bond Acceptor-
Amino (-NH2) A foundational group for potent activity. Often derivatized to amides or Schiff bases to tune activity.[11]H-bond Donor/Acceptor[11]
Substituted Phenyl Activity is highly dependent on the phenyl ring's substitution pattern (electron-donating vs. withdrawing).[14][15]Sterics, Electronics, π-interactions[14][15]
Thioether (-SMe) Less common but offers a different electronic and steric profile compared to alkoxy groups.Lipophilicity, Potential for oxidation-

While 2-aminothiazoles are a more extensively studied class, the favorable properties of alkoxy groups in other therapeutic areas suggest that C2-ethoxy thiazoles are strong candidates for antimicrobial development, particularly where moderate lipophilicity is required to penetrate bacterial cell walls.

Anti-inflammatory Activity

Many thiazole derivatives exhibit anti-inflammatory effects, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS).[17][18][19][20]

Experimental Data Summary: Studies have demonstrated that thiazoles bearing C2-amino and C2-acetamide groups can effectively and selectively inhibit COX-2, reducing prostaglandin production.[18] In other work, a para-methoxyphenyl substituent was found to be beneficial for inhibiting TNFα, a key inflammatory cytokine.[21] This finding strongly supports the potential of alkoxy groups at various positions, including C2, for anti-inflammatory activity. The ethoxy group, being slightly more lipophilic than methoxy, could potentially enhance binding in hydrophobic pockets of inflammatory enzymes.

C2 SubstituentTarget/AssayPotency (IC50 / % Inhibition)Reference
-NH-CO-CH3 COX-2 (PGE2 Production)Significant Inhibition at 25-100 µM[18]
-NH2 COX-2 (PGE2 Production)Significant Inhibition at 25-100 µM[18]
-NH-(p-methoxyphenyl) TNFα InhibitionActive[21]
-NH-(quinoxaline) TNFα InhibitionIC50 in µM range[21]

The data from related alkoxy-phenyl structures suggests that a C2-ethoxy group is a highly promising substituent for designing novel anti-inflammatory agents. Its electronic and steric profile is well-suited for interaction with the active sites of enzymes like COX and iNOS.

Methodologies: Self-Validating Experimental Protocols

To ensure the integrity and reproducibility of the comparative data discussed, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7][8]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., C2-ethoxy thiazole vs. C2-amino thiazole) in culture medium. Add 100 µL of each concentration to the appropriate wells. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Thiazole Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Remove Medium, Add DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end caption MTT Assay Experimental Workflow

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Protocol 3: COX-2 Inhibition Pathway in Inflammation

The following diagram illustrates the pathway targeted by many anti-inflammatory thiazole derivatives.

stimulus Inflammatory Stimuli (e.g., LPS) cell Macrophage / Cell stimulus->cell cox2_exp ↑ COX-2 Gene Expression cell->cox2_exp cox2_enz COX-2 Enzyme cox2_exp->cox2_enz pgs Prostaglandins (PGE2) cox2_enz->pgs aa Arachidonic Acid aa->cox2_enz inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation thiazole Thiazole Inhibitor (e.g., C2-Ethoxy derivative) thiazole->cox2_enz Inhibition caption COX-2 Inflammatory Pathway and Thiazole Inhibition

Caption: Site of action for thiazole-based COX-2 inhibitors.

Conclusion and Future Perspectives

This comparative guide demonstrates that the substituent at the C2 position of the thiazole ring is a powerful modulator of biological activity. While 2-aminothiazoles represent a heavily researched and highly potent class, the data suggests that C2-alkoxy groups, including ethoxy, are extremely promising alternatives across anticancer, antimicrobial, and anti-inflammatory applications.

The C2-ethoxy group offers a compelling balance of properties:

  • Electron-donating character that can be favorable for target binding.

  • Moderate lipophilicity that can enhance cell membrane permeability without being excessive.

  • Hydrogen bond accepting capability via the oxygen atom.

The subtle difference between a methoxy and an ethoxy group—a single methylene unit—can be the key to unlocking enhanced potency or a superior pharmacokinetic profile. Future research should focus on systematic, head-to-head comparisons of C2-ethoxy derivatives against other C2 analogs within the same molecular series. Such studies will provide the high-quality, quantitative data needed to definitively establish the position of the ethoxy group in the hierarchy of privileged C2 substituents and accelerate the development of next-generation thiazole-based therapeutics.

References

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
  • Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. PubMed.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIV
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold.
  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
  • An Overview of Thiazole Derivatives and its Biological Activities.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
  • Thiazole-bearing molecules which possess anticancer activity.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Thiazole derivatives: prospectives and biological applications.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Biological Potential of Thiazole Derivatives of Synthetic Origin.
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. PubMed.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.

Sources

Validation

A Comparative Spectroscopic Guide to the Characterization of 2-Ethoxy-1,3-thiazole-5-carbaldehyde and Its Synthetic Precursors

Introduction: The Importance of Structural Verification in Heterocyclic Synthesis In the landscape of pharmaceutical and materials science, thiazole derivatives are foundational scaffolds, lauded for their diverse biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Structural Verification in Heterocyclic Synthesis

In the landscape of pharmaceutical and materials science, thiazole derivatives are foundational scaffolds, lauded for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] 2-Ethoxy-1,3-thiazole-5-carbaldehyde, in particular, serves as a versatile synthetic intermediate, where its aldehyde functionality provides a reactive handle for constructing more complex molecular architectures. The unambiguous structural confirmation of this target molecule and the careful monitoring of its synthesis from key precursors are paramount to ensuring the integrity of downstream applications.

This guide provides an in-depth comparative analysis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde and its precursors using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the data but also delve into the causal relationships between structural modifications at each synthetic step and their corresponding spectroscopic signatures. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently navigate the synthesis and characterization of this important heterocyclic system.

The Synthetic Pathway: A Roadmap for Spectroscopic Analysis

The formation of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is efficiently achieved via the Vilsmeier-Haack reaction, a robust method for formylating electron-rich aromatic and heteroaromatic rings.[3] The logical synthetic route begins with the construction of the core thiazole ring, followed by the introduction of the ethoxy group, and culminates in the site-selective formylation at the C-5 position. The chosen pathway allows for a clear, stepwise spectroscopic comparison.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis P1 Ethyl 2-aminothiazole-5-carboxylate P2 2-Ethoxythiazole P1->P2 Diazotization & Ethoxylation Target 2-Ethoxy-1,3-thiazole-5-carbaldehyde P2->Target Vilsmeier-Haack Formylation (POCl₃, DMF)

Caption: Synthetic route to 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Detailed Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[4] The transition from precursor to final product is marked by distinct and predictable changes in both ¹H and ¹³C NMR spectra.

Causality of Chemical Shift Changes:

The primary transformation of interest is the Vilsmeier-Haack formylation of 2-Ethoxythiazole. This reaction involves electrophilic substitution at the C-5 position of the thiazole ring, which is activated by the electron-donating ethoxy group at C-2. The introduction of the strongly electron-withdrawing aldehyde group (-CHO) at C-5 has two profound effects:

  • Disappearance of the H-5 Proton: The proton at the C-5 position is substituted, leading to the disappearance of its corresponding signal in the ¹H NMR spectrum.

  • Appearance of the Aldehyde Proton: A new, highly deshielded singlet appears far downfield (typically δ 9.5-10.5 ppm), a characteristic resonance for an aldehyde proton.[5][6]

  • Deshielding of Adjacent Protons: The electron-withdrawing nature of the aldehyde group deshields the remaining thiazole ring proton (H-4), causing a downfield shift.

  • Emergence of the Aldehyde Carbonyl: In the ¹³C NMR spectrum, a new signal appears in the characteristic carbonyl region (δ 180-195 ppm).

Comparative NMR Data Summary
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Ethyl 2-aminothiazole-5-carboxylate (Precursor 1)~7.9 (s, 1H, H-4), ~7.0 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃)~162 (Ester C=O), ~170 (C-2), ~145 (C-5), ~120 (C-4), ~60 (OCH₂), ~14 (CH₃)
2-Ethoxythiazole (Precursor 2)~7.2 (d, 1H, H-4), ~6.8 (d, 1H, H-5), 4.5 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃)~170 (C-2), ~138 (C-4), ~110 (C-5), ~68 (OCH₂), ~14 (CH₃)
2-Ethoxy-1,3-thiazole-5-carbaldehyde (Target)~9.9 (s, 1H, CHO) , ~8.2 (s, 1H, H-4) , 4.6 (q, 2H, OCH₂), 1.5 (t, 3H, CH₃)~185 (Aldehyde C=O) , ~172 (C-2), ~155 (C-5), ~130 (C-4), ~70 (OCH₂), ~15 (CH₃)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from typical values for thiazole derivatives.[4][5][6]

Part 2: Infrared (IR) Spectroscopy - Tracking Functional Group Transformations

FT-IR spectroscopy excels at identifying functional groups, making it an ideal tool for monitoring the key chemical changes during the synthesis. The introduction of the aldehyde group provides a distinct and easily identifiable set of vibrational bands.

Causality of IR Spectral Changes:

The conversion of 2-Ethoxythiazole to 2-Ethoxy-1,3-thiazole-5-carbaldehyde is characterized by the appearance of two critical vibrational modes associated with the new aldehyde group:

  • C=O Stretch: A strong, sharp absorption band appears in the region of 1680-1710 cm⁻¹. This is the carbonyl stretch of the aromatic aldehyde, a definitive marker of a successful formylation.

  • Aldehydic C-H Stretch: Two weaker bands, often referred to as a "Fermi doublet," typically appear around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of these bands is a highly reliable indicator of an aldehyde C-H bond.

Comparative IR Data Summary
CompoundKey IR Absorption Bands (cm⁻¹)Interpretation
Ethyl 2-aminothiazole-5-carboxylate (Precursor 1)~3400-3200 (two bands), ~1680, ~1620, ~1250N-H stretch (primary amine), C=O stretch (ester), C=N stretch (ring), C-O stretch
2-Ethoxythiazole (Precursor 2)~3100, ~1610, ~1500, ~1200=C-H stretch (aromatic), C=N stretch (ring), C=C stretch (ring), C-O-C stretch (ether)
2-Ethoxy-1,3-thiazole-5-carbaldehyde (Target)~2820, ~2720 , ~1695 (very strong) , ~1600, ~1510Aldehyde C-H stretch , Aldehyde C=O stretch , C=N stretch (ring), C=C stretch (ring)

Note: Wavenumbers are approximate. Data is based on typical values for the respective functional groups.[7][8]

Part 3: Experimental Protocols and Workflow

Scientific integrity demands reproducible and self-validating methodologies. The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data.

Workflow for Spectroscopic Characterization

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Weigh Sample (5-10 mg for ¹H NMR) (20-50 mg for ¹³C NMR) B Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) A->B F Acquire IR Spectrum (ATR or KBr pellet) A->F IR Analysis G Acquire Mass Spectrum (EI or ESI) A->G MS Analysis C Filter into NMR Tube B->C D Acquire ¹H NMR Spectrum C->D NMR Analysis E Acquire ¹³C NMR Spectrum C->E NMR Analysis H Process & Integrate Spectra D->H E->H F->H G->H I Assign Peaks & Compare to Precursors H->I J Confirm Structure I->J

Caption: Standard workflow for spectroscopic sample analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample completely. The choice of CDCl₃ is predicated on its excellent solubilizing properties for many thiazole derivatives and its well-separated residual solvent peak, which minimizes spectral overlap.[4]

  • Transfer: Using a Pasteur pipette plugged with a small amount of glass wool, transfer the solution into a 5 mm NMR tube to filter out any particulate matter.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire spectra using standard instrument parameters. For ¹H NMR, a 30-degree pulse angle and a 1-2 second relaxation delay are typical. For ¹³C NMR, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Acquisition: Apply pressure using the instrument's anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Conclusion: A Synthesis of Spectroscopic Evidence

The successful synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is unequivocally confirmed by a confluence of spectroscopic data. Each analytical technique provides a unique piece of the structural puzzle, and together they create a self-validating system. The most definitive evidence for the final product is the simultaneous observation of:

  • An aldehyde proton signal around δ 9.9 ppm in the ¹H NMR spectrum.

  • An aldehyde carbonyl carbon signal around δ 185 ppm in the ¹³C NMR spectrum.

  • A strong C=O stretching vibration around 1695 cm⁻¹ in the IR spectrum.

  • The characteristic aldehyde C-H stretches near 2820 and 2720 cm⁻¹ in the IR spectrum.

By systematically comparing these key signatures against the spectra of the synthetic precursors, researchers can confidently track the reaction's progress and verify the identity and purity of their final product, ensuring the reliability of their subsequent research and development efforts.

References

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH. (URL not available)
  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (URL not available)
  • Sim, M., Lee, S., & Han, Y. (2022). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Applied Sciences, 12(1), 78. [Link]

  • Mohamed, T. A., et al. (2016). Infrared, Raman and NMR spectral analysis, vibrational assignments, normal coordinate analysis, and quantum mechanical calculations of 2-Amino-5-ethyl-1,3,4-thiadiazole. Journal of Molecular Structure, 1103, 70-81. [Link]

  • Ayati, A., et al. (2015). Thiazole-containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 97, 68-91. [Link]

  • Khazi, I. A. M., et al. (2005). Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b][1][9][10]thiadiazole-5-carbaldehyde. Journal of Chemical Research, 2005(11), 732-734. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Çelik, S., et al. (2012). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Thiazole-Based Derivatives Against Resistant Bacterial Strains

In the global fight against antimicrobial resistance (AMR), the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. The thiazole ring, a five-membered aromatic heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against antimicrobial resistance (AMR), the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a "wonder nucleus" in medicinal chemistry due to its presence in numerous clinically approved drugs and its versatile biological activities.[1][2] This guide provides a comprehensive comparison of thiazole-based compounds, with a particular focus on the potential of derivatives synthesized from the versatile thiazole-5-carbaldehyde intermediate.

While extensive data on specific 2-ethoxy-1,3-thiazole-5-carbaldehyde derivatives is not yet widely published, this guide will establish the foundational rationale for their investigation. We will delve into the synthesis of the core scaffold, compare the efficacy of structurally related thiazole derivatives against key resistant pathogens, elucidate known mechanisms of action, and provide the detailed experimental frameworks necessary for future evaluation.

The Synthetic Gateway: Thiazole-5-carbaldehyde

The aldehyde functional group at the C5 position of the thiazole ring is a powerful synthetic handle. It allows for the straightforward generation of a vast library of derivatives, such as Schiff bases, hydrazones, and oximes, enabling systematic exploration of the chemical space for antibacterial activity. A recently developed method highlights an efficient, Dess-Martin periodinane (DMP)-mediated cascade reaction of tertiary enaminones with potassium thiocyanate (KSCN) to produce thiazole-5-carbaldehydes.[3] This approach represents a novel and efficient pathway to the core intermediate.

The general workflow, from the core synthesis to subsequent derivatization, is outlined below. This strategic approach allows researchers to rapidly produce a diverse set of candidate molecules for screening.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Screening Enaminone Tertiary Enaminone Core Thiazole-5-carbaldehyde Enaminone->Core Cascade Annulation [9] KSCN KSCN KSCN->Core DMP Dess-Martin Periodinane (DMP) DMP->Core SchiffBase Schiff Base Derivatives Core->SchiffBase Condensation Hydrazone Hydrazone Derivatives Core->Hydrazone Condensation Amine Primary Amine (R-NH2) Amine->SchiffBase Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazone Screening Antibacterial Screening SchiffBase->Screening Hydrazone->Screening

Caption: Synthetic workflow from thiazole-5-carbaldehyde to derivative screening.

Putative Mechanisms of Antibacterial Action

The efficacy of thiazole derivatives has been attributed to their ability to inhibit essential bacterial processes. While the precise target can vary based on the substitution pattern, a prominent mechanism is the inhibition of DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for bacterial DNA replication, relaxation, and decatenation, making them validated and highly attractive targets for antibiotic development.

The proposed mechanism involves the thiazole derivative binding to the ATP-binding site (e.g., the GyrB subunit of DNA gyrase), preventing the conformational changes necessary for enzyme function. This leads to a halt in DNA replication and, ultimately, bacterial cell death.

G Thiazole Thiazole Derivative GyrB DNA Gyrase (GyrB Subunit) Thiazole->GyrB Competitively Binds Block Inhibition of ATP Hydrolysis Thiazole->Block DNA_Relaxed Relaxed DNA GyrB->DNA_Relaxed Relaxes GyrB->Block ATP ATP ATP->GyrB Binds ADP ADP + Pi DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->GyrB ReplicationBlock DNA Replication Blocked & Cell Death Block->ReplicationBlock Leads to

Caption: Inhibition of DNA Gyrase by a thiazole derivative.

Comparative Efficacy of Thiazole Derivatives

To contextualize the potential of the thiazole scaffold, this section compares the in vitro activity of various reported thiazole derivatives against clinically relevant resistant bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth, is the standard metric for comparison. The data below, synthesized from multiple studies, demonstrates the broad-spectrum potential of this class of compounds.

Thiazole Derivative ClassBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Source
4-(4-bromophenyl)-thiazol-2-amine Staphylococcus aureus10.45Norfloxacin-[5]
4-(4-bromophenyl)-thiazol-2-amine Escherichia coli10.45Norfloxacin-[5]
2,4-disubstituted thiazole S. aureus ATCC 2921350Ciprofloxacin25[6]
2,4-disubstituted thiazole Klebsiella pneumoniae ATCC 1388350Ciprofloxacin25[6]
2-(3-pyridyl)-4,5-disubstituted thiazole S. aureus>100--[7]
2-(3-pyridyl)-4,5-disubstituted thiazole Haemophilus influenzae>100--[7]

Note: The MIC values are converted from µM to µg/mL where necessary for comparison, using representative molecular weights. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Analysis of Structure-Activity Relationships (SAR)

The data reveals several key insights into the SAR of antibacterial thiazoles:

  • Substitution at C2 and C4/C5: The nature and position of substituents on the thiazole ring are paramount for activity. A 2-aminothiazole core is a common feature in many active compounds.[5][8]

  • Aryl Groups: The presence of aryl or heteroaryl groups, particularly at the C4 position, often enhances antibacterial action. Modifications to these rings, such as halogenation (e.g., bromo-phenyl group), can significantly modulate potency.[5]

  • Hybrid Molecules: Combining the thiazole nucleus with other heterocyclic scaffolds like pyrazoline or triazole has been a successful strategy to enhance the spectrum and potency of antibacterial activity.[5][6]

Essential Experimental Protocols

For researchers aiming to evaluate novel thiazole derivatives, adherence to standardized protocols is crucial for generating reproducible and comparable data.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only) and vehicle control (broth + DMSO)

Procedure:

  • Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at 2x the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (vehicle control) and 12 (negative control) should contain only 50 µL of broth (and DMSO for well 11).

  • Inoculation: Prepare a bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Adding Inoculum: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection.

Protocol 2: Cytotoxicity Assay (MTT/MTS)

Objective: To assess the toxicity of the test compound against a mammalian cell line (e.g., HEK293 or HepG2) to determine its selectivity.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound stock solution

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of MTS reagent (or 20 µL of MTT reagent) to each well and incubate for 1-4 hours.

  • Measurement: If using MTS, measure the absorbance directly at 490 nm. If using MTT, first add 100 µL of solubilization solution, incubate for another 2-4 hours to dissolve the formazan crystals, and then measure absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 (concentration inhibiting 50% of cell growth) can be determined by plotting viability versus compound concentration.

Conclusion and Future Perspectives

The thiazole scaffold remains a highly promising platform for the development of new antibacterial agents to combat resistant pathogens. While the existing literature focuses on derivatives such as 2-aminothiazoles and 2,4-disubstituted thiazoles, the fundamental insights into their synthesis, mechanism of action, and structure-activity relationships provide a compelling rationale for exploring new chemical space within this class.

The 2-ethoxy-1,3-thiazole-5-carbaldehyde core represents a logical and underexplored starting point for novel drug discovery campaigns. The ethoxy group at the C2 position may offer advantages in metabolic stability and pharmacokinetic properties compared to the more common amino group. The C5-carbaldehyde provides a reactive site for building diverse chemical libraries.

Future research should prioritize the synthesis of a focused library of derivatives from this scaffold and their systematic evaluation against a broad panel of drug-resistant bacteria, including MRSA, VRE, and carbapenem-resistant Enterobacteriaceae. Such studies, guided by the protocols and comparative data outlined in this guide, will be instrumental in unlocking the full potential of thiazole derivatives in the urgent quest for next-generation antibiotics.

References

  • Gomha, S. M., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research, 16(11), 2723-2731. [Link]

  • Di Martino, R. M. C., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(11), 5289-5323. [Link]

  • Jisha, J., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-243. [Link]

  • Stana, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(23), 7793. [Link]

  • Stana, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Kumar, A., & Rajput, C. S. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]

  • Ahmad, I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Chem. Proc., 12, 36. [Link]

  • Kumar, D., et al. (2020). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1614. [Link]

  • Li, P., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14957-14964. [Link]

  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]

  • Ahmed, A., et al. (2020). Synthesis, biological evaluation and molecular docking studies of some novel trisubstituted thiazole derivatives as anti-inflammatory and antibacterial agents. Journal of Infection and Public Health, 13(4), 472-479. [Link]

  • Sharma, P., & Kumar, H. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 118-126. [Link]

  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. [Link]

  • Bräuer, N., et al. (2006). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Kumar, P., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 1-12. [Link]

  • Al-Ostath, A. I. N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 14(3), 1774-1793. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Developed Using Thiazole-Based Haptens

Introduction: The Critical Role of Specificity in Thiazole-Targeted Immunoassays The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. Conseque...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Specificity in Thiazole-Targeted Immunoassays

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. Consequently, the development of specific antibodies against these small molecules (haptens) is paramount for therapeutic drug monitoring, diagnostic assays, and environmental analysis. However, generating antibodies with high specificity is a significant challenge. When an antibody, designed to bind a specific thiazole-based hapten, also binds to other structurally related molecules, this phenomenon is known as cross-reactivity.[1]

Cross-reactivity can lead to erroneous, often false-positive, results, compromising the reliability of an immunoassay.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies developed against thiazole-based haptens. We will delve into the causality behind experimental choices, provide validated protocols, and present a comparative analysis to illustrate the impact of hapten design on antibody specificity.

Part 1: The Foundation – Hapten Design and Its Impact on Specificity

The journey to a specific antibody begins with the hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein.[2] The chemical structure of the hapten and, crucially, the point at which it is conjugated to the carrier protein, are determinants of the resulting antibody's specificity.[3]

Causality in Hapten Design: The immune system generates antibodies against the parts of the hapten-carrier conjugate that it recognizes as foreign. If the most structurally unique region of the thiazole hapten is obscured by the linker used for conjugation, the resulting antibodies may primarily recognize common substructures shared by other molecules, leading to high cross-reactivity. Conversely, designing the hapten so that its most distinctive functional groups are exposed will favor the generation of highly specific antibodies.[3][4] For instance, in developing an immunoassay for the insecticide triazophos, haptens were synthesized by introducing spacers at a less critical site of the molecule to ensure the primary epitopes were available for immune recognition, resulting in antibodies with high affinity and specificity.[5]

Part 2: Designing and Executing Cross-Reactivity Studies: A Comparative Approach

The most common and robust method for evaluating antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (cELISA) . This assay quantifies the ability of various structurally related compounds (analogs) to compete with the target analyte for binding to the antibody.

Principle of Competitive ELISA

In a cELISA for hapten analysis, a microtiter plate is coated with a hapten-protein conjugate (coating antigen). A fixed amount of the specific antibody is pre-incubated with either a standard solution of the target analyte or a sample containing a potential cross-reactant. This mixture is then added to the coated plate. The more analyte or cross-reactant present in the solution, the fewer antibody binding sites will be available to bind to the coated antigen on the plate.[6] This results in a lower signal when the secondary enzyme-conjugated antibody and substrate are added. The signal is therefore inversely proportional to the concentration of the free analyte in the sample.

Below is a diagram illustrating the fundamental principle of the competitive immunoassay.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration FreeAb Antibody Complex1 Antibody-Analyte Complex (High Amount) FreeAb->Complex1 Analyte Free Thiazole Analyte (High Conc.) Analyte->Complex1 Binds CoatedAg1 Coated Hapten-Protein Conjugate Result1 Low Signal CoatedAg1->Result1 Leads to Complex1->CoatedAg1 Few binding sites available FreeAb2 Antibody Complex2 Antibody-Coated Hapten Complex (High Amount) FreeAb2->Complex2 Binds Analyte2 Free Thiazole Analyte (Low Conc.) Analyte2->FreeAb2 Few analytes bind CoatedAg2 Coated Hapten-Protein Conjugate CoatedAg2->Complex2 Result2 High Signal Complex2->Result2 Leads to

Caption: Principle of competitive ELISA for hapten detection.

Experimental Workflow

A rigorous cross-reactivity study follows a systematic workflow, from initial reagent optimization to final data analysis. Each step is critical for generating reliable and reproducible data.

G start Start: Design Study select_analytes Select Cross-Reactants (Metabolites, Structural Analogs) start->select_analytes optimize Optimize Assay (Checkerboard Titration of Coating Antigen & Antibody) select_analytes->optimize std_curve Generate Standard Curve (Target Thiazole Hapten) optimize->std_curve cr_curves Generate Inhibition Curves (For Each Cross-Reactant) std_curve->cr_curves calc_ic50 Calculate IC50 Values For All Compounds cr_curves->calc_ic50 calc_cr Calculate Cross-Reactivity (%) calc_ic50->calc_cr analyze Compare & Analyze Results calc_cr->analyze end_node End: Report Findings analyze->end_node

Caption: Workflow for a comprehensive antibody cross-reactivity study.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a self-validating system for assessing cross-reactivity.

Materials:

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., PBST with 1% BSA)

  • Target thiazole hapten and potential cross-reactants

  • Thiazole-specific antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

Procedure:

  • Antigen Coating:

    • Dilute the hapten-protein coating antigen to its optimal concentration (predetermined by checkerboard titration) in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Cover the plate and incubate overnight at 4°C.[7]

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well to remove unbound antigen.[7]

    • Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature (RT).[7]

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the target thiazole hapten (for the standard curve) and each potential cross-reactant in Assay Buffer (e.g., PBST).

    • In a separate dilution plate, add 50 µL of each standard/cross-reactant dilution and 50 µL of the primary antibody (at its optimal working concentration). This pre-incubation step is crucial for allowing the competition to occur in the liquid phase.

    • Incubate this mixture for 1 hour at RT.[7]

    • Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at RT.[7]

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Wash Buffer, to each well.

    • Incubate for 1 hour at RT.[7]

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer to remove unbound secondary antibody.

    • Add 100 µL of substrate solution to each well and incubate in the dark at RT. Monitor color development.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Part 3: Data Analysis and Interpretation

1. Calculating IC50: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (B₀). This value is determined for the target analyte and for each potential cross-reactant by fitting the data to a four-parameter logistic curve.[4] A lower IC50 value indicates a higher binding affinity of the antibody for that compound.

2. Calculating Cross-Reactivity Percentage (%CR): The cross-reactivity is calculated using the IC50 values.[8] The formula is:

%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [4]

By definition, the cross-reactivity of the antibody with the target analyte itself is 100%.

Part 4: Comparative Guide – The Impact of Hapten Structure on Antibody Specificity

To illustrate these principles, let's compare two hypothetical monoclonal antibodies (mAbs) developed against different haptens of the same parent thiazole-containing drug, "Thiazolam."

  • Hapten A: Conjugated to the carrier protein via a linker attached to a common, less structurally distinct part of the Thiazolam molecule.

  • Hapten B: Conjugated via a linker attached to a site that leaves the most unique functional groups of Thiazolam exposed.

The resulting antibodies, mAb-A and mAb-B , are tested against Thiazolam and its key metabolites and structural analogs.

Table 1: Comparative Cross-Reactivity Data for mAb-A and mAb-B

Competing AnalyteChemical Difference from ThiazolamIC50 (nM) for mAb-A%CR for mAb-AIC50 (nM) for mAb-B%CR for mAb-B
Thiazolam (Target) -5.2100% 4.8100%
Metabolite 1Hydroxylation on phenyl ring15.832.9%240.52.0%
Metabolite 2N-dealkylation8.958.4%485.1<1.0%
Analog XThiazole ring replaced with oxazole>10,000<0.05%>10,000<0.05%
Analog YDifferent substituent on thiazole55.19.4%98.24.9%

Interpretation of Results:

  • mAb-A (from Hapten A): This antibody shows significant cross-reactivity with both Metabolite 1 (32.9%) and Metabolite 2 (58.4%). The immunoassay using this antibody would likely overestimate the concentration of Thiazolam in samples where these metabolites are present. This is a direct consequence of the hapten design, which failed to direct the immune response towards the unique features of the parent drug.

  • mAb-B (from Hapten B): This antibody demonstrates vastly superior specificity. The cross-reactivity with the major metabolites is minimal (<2.0%). This high degree of specificity is attributable to the strategic design of Hapten B, which successfully presented the unique epitopes of Thiazolam to the immune system.[3] This antibody is a much better candidate for a selective and reliable immunoassay.

Both antibodies show negligible reactivity with Analog X, where the core thiazole ring is altered, indicating that the thiazole scaffold itself is a key part of the epitope for both.

Conclusion

The specificity of an antibody is not an inherent, immutable property but is profoundly influenced by the design of the hapten used for its generation. This guide demonstrates that a rigorous, systematic approach to evaluating cross-reactivity is essential for validating antibodies intended for quantitative applications. By employing competitive immunoassays, carefully selecting potential cross-reactants, and correctly interpreting the resulting data, researchers can objectively compare antibody performance. As shown in our comparative example, a well-designed hapten (like Hapten B) is the cornerstone for developing highly specific antibodies, which in turn are the foundation of accurate and trustworthy immunoassays for thiazole-based compounds. This ensures that assays used in clinical diagnostics, drug development, and safety monitoring are reliable and fit for purpose.[9][10]

References

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021). International Journal of Molecular Sciences. [Link]

  • Cross-reactivity – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. (2020). International Journal of Molecular Sciences. [Link]

  • Competitive ELISA Protocol. (n.d.). Bio-Rad. [Link]

  • Calculating an IC50 value and its Margin of Error. (2020). YouTube. [Link]

  • Competitive ELISA Protocol and Animation. (2010). Microbe Notes. [Link]

  • Hapten-conjugated antibodies and visual markers used to label cell-surface antigens for electron microscopy. (1973). Proceedings of the National Academy of Sciences. [Link]

  • Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (2020). Molecules. [Link]

  • In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. (n.d.). ResearchGate. [Link]

  • Using hapten design to discover therapeutic monoclonal antibodies for treating methamphetamine abuse. (2007). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. (2020). Food Chemistry. [Link]

  • Antibody validation. (2014). BioTechniques. [Link]

  • Hapten synthesis for enzyme-linked immunoassay of the insecticide triazophos. (2012). Journal of Environmental Science and Health, Part B. [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]

  • Antibody binding to free hapten? (2024). ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of Synthesized 2-Ethoxy-1,3-thiazole-5-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise structural eluci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise structural elucidation of novel thiazole derivatives, such as 2-Ethoxy-1,3-thiazole-5-carbaldehyde, is a critical step in the drug discovery pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous structural validation of this class of compounds. We delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of spectroscopic and crystallographic methods, supported by experimental data from relevant literature.

Introduction: The Imperative of Unambiguous Structural Validation

The synthesis of the target molecule and its derivatives can be achieved through various established methods. A common route involves the Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide.[4][5][6][7][8] Subsequent functionalization, such as the introduction of the carbaldehyde group at the C5 position, can be accomplished via electrophilic substitution reactions like the Vilsmeier-Haack formylation.[9][10][11][12][13] Given the potential for regioisomers and unexpected rearrangements during these synthetic steps, a multi-faceted analytical approach is essential for unequivocal structural confirmation.

This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography in the structural elucidation of 2-Ethoxy-1,3-thiazole-5-carbaldehyde derivatives.

A Multi-Pronged Approach to Structural Validation: A Comparative Overview

No single analytical technique provides a complete structural picture. A synergistic combination of methods is paramount for a self-validating system of analysis. The workflow typically begins with spectroscopic techniques for preliminary characterization and culminates in X-ray crystallography for definitive structural determination, when feasible.

Caption: Workflow for the structural validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[14][15] It provides detailed information about the connectivity of atoms and their chemical environment.

Causality of NMR in Thiazole Derivative Analysis

For 2-Ethoxy-1,3-thiazole-5-carbaldehyde, ¹H and ¹³C NMR are indispensable. The chemical shifts of the thiazole ring protons and carbons are highly sensitive to the electronic effects of the substituents. The ethoxy group at C2 and the carbaldehyde group at C5 will significantly influence the positions of the remaining ring proton at C4. Two-dimensional NMR techniques, such as COSY and HSQC, are then used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity.

Expected Spectral Data

The following table summarizes the anticipated chemical shifts for the core structure of 2-Ethoxy-1,3-thiazole-5-carbaldehyde, based on known data for similar thiazole derivatives.[16][17][18]

Nucleus Position Expected Chemical Shift (δ, ppm) Multiplicity Notes
¹HThiazole H-48.0 - 8.5SingletDownfield shift due to the electron-withdrawing aldehyde group.
¹HAldehyde -CHO9.8 - 10.2SingletCharacteristic chemical shift for an aldehyde proton.
¹HEthoxy -OCH₂-4.4 - 4.8QuartetCoupled to the methyl protons.
¹HEthoxy -CH₃1.4 - 1.6TripletCoupled to the methylene protons.
¹³CThiazole C2165 - 175-Carbon bearing the ethoxy group.
¹³CThiazole C4140 - 150-
¹³CThiazole C5120 - 130-Carbon bearing the aldehyde group.
¹³CAldehyde -CHO180 - 190-Characteristic chemical shift for an aldehyde carbon.
¹³CEthoxy -OCH₂-65 - 75-
¹³CEthoxy -CH₃14 - 16-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve any structural ambiguities.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and correlations from 2D spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14][19]

The Role of IR in Validating Thiazole Derivatives

For 2-Ethoxy-1,3-thiazole-5-carbaldehyde, IR spectroscopy is crucial for confirming the presence of the key carbonyl (C=O) stretch of the aldehyde and the characteristic vibrations of the thiazole ring. The absence of certain bands, such as a broad O-H stretch, can also confirm the purity of the sample and the absence of hydrated aldehyde forms.

Characteristic IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C-HStretch2820 - 2880 and 2720 - 2780Medium to Weak
Aldehyde C=OStretch1680 - 1710Strong
Thiazole RingC=N Stretch1635 - 1590Medium to Strong
Thiazole RingSkeletal Vibrations1570 - 1470Medium to Strong
C-O-C (Ethoxy)Asymmetric Stretch1200 - 1275Strong
Thiazole RingC-S Stretch750 - 650Medium to Weak

Data compiled from references[16][20][21][22][23].

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and valuable structural information from its fragmentation pattern.[14][19][24][25][26]

Utility of MS for Thiazole Carbaldehydes

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the synthesized molecule, which provides strong evidence for its chemical formula. The fragmentation pattern observed in the mass spectrum can also help to confirm the structure. For 2-Ethoxy-1,3-thiazole-5-carbaldehyde, key fragmentations would include the loss of the ethoxy group, the aldehyde group, or cleavage of the thiazole ring.[27][28]

Expected Mass Spectral Data
  • Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound should be observed. For C₇H₉NO₂S, the expected exact mass is 171.0354.

  • Key Fragments:

    • [M - C₂H₅O]⁺: Loss of the ethoxy radical.

    • [M - CHO]⁺: Loss of the formyl radical.

    • Fragments corresponding to the cleavage of the thiazole ring.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or via direct insertion for Electron Ionization (EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., ESI or EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., TOF, Quadrupole, or Orbitrap).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence.[29][30] It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[31][32][33]

Why X-ray Crystallography is the Gold Standard

While spectroscopic methods provide strong evidence for a proposed structure, they are often inferential. X-ray crystallography, on the other hand, provides a direct visualization of the molecule. For complex heterocyclic systems or in cases where regio- or stereoisomers are possible, X-ray crystallography is the ultimate arbiter.[34]

Experimental Workflow

Caption: The workflow for single-crystal X-ray crystallography.

Data Presentation: Hypothetical Crystallographic Data

The following table presents hypothetical crystallographic data for a 2-Ethoxy-1,3-thiazole-5-carbaldehyde derivative, based on published data for similar structures.[30]

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.2 Å, b = 17.5 Å, c = 12.4 Å, β = 98.8°
Thiazole Ring C-S Bond Lengths~1.72 Å
Thiazole Ring C-N Bond Lengths~1.37 Å
Aldehyde C=O Bond Length~1.21 Å

Comparative Summary and Conclusion

The structural validation of synthesized 2-Ethoxy-1,3-thiazole-5-carbaldehyde derivatives requires a judicious and integrated application of multiple analytical techniques.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, chemical environment of atomsProvides detailed structural information in solution.Can be complex to interpret for highly substituted or impure samples.
IR Spectroscopy Presence of functional groupsRapid, non-destructive, and excellent for functional group identification.Provides limited information on the overall molecular skeleton.
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, provides elemental composition (HRMS).Fragmentation can be complex; does not provide stereochemical information.
X-ray Crystallography Unambiguous 3D structure in the solid stateThe "gold standard" for definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. Synthesis of thiazoles. (2019-01-19). Available from: [Link]

  • Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • NIH. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Available from: [Link]

  • ResearchGate. Formylation reactions of some thiazole. Available from: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Available from: [Link]

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available from: [Link]

  • NIH. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • MDPI. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Available from: [Link]

  • ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... Available from: [Link]

  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

  • ResearchGate. (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • PubMed Central. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available from: [Link]

  • MDPI. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Available from: [Link]

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]

  • Semantic Scholar. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available from: [Link]

  • ResearchGate. X-ray crystal structure of thiazole 3fa. The thermal ellipsoids are at... Available from: [Link]

  • ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available from: [Link]

  • PubMed Central. MASS SPECTROMETRY OF FATTY ALDEHYDES. Available from: [Link]

  • OMICS International. Comparative Method Validation: Evaluating New Techniques Against Established Standards. Available from: [Link]

  • Google Books. Mass Spectrometry of Heterocyclic Compounds.
  • PubMed Central. Comparison of analytical techniques for the identification of bioactive compounds from natural products. Available from: [Link]

  • NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Ashdin Publishing. Review Article. Available from: [Link]

  • DTIC. Mass Spectrometry of Heterocyclic Compounds. Available from: [Link]

  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Available from: [Link]

  • bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Semantic Scholar. Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. Available from: [Link]

  • RSC Publishing. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Available from: [Link]

  • PubMed Central. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Available from: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 2-Ethoxy-1,3-thiazole-5-carbaldehyde

The primary objective is to create a self-validating system of safety, where the reasoning behind each procedural step is clear, empowering researchers to work with confidence and security. Hazard Analysis: A Synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

The primary objective is to create a self-validating system of safety, where the reasoning behind each procedural step is clear, empowering researchers to work with confidence and security.

Hazard Analysis: A Synthesis of Structural Risks

Understanding the "why" behind safety protocols is paramount. The potential hazards of 2-Ethoxy-1,3-thiazole-5-carbaldehyde are best understood by examining its constituent functional groups.

  • The Thiazole Moiety: Thiazole and its derivatives are common heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[2][3] From a safety perspective, related thiazole compounds are frequently cited as causing skin, eye, and respiratory irritation.[4][5]

  • The Aldehyde Functional Group: Aldehydes as a class are reactive compounds.[6] Aromatic aldehydes, in particular, can act as irritants and sensitizers.[6] Inhalation of aldehyde vapors can lead to irritation of the nose and throat, and direct contact can be harmful to the skin and eyes.[6][7][8]

  • Ethoxy Group Context: The related compound, 2-ethoxythiazole, is classified as a flammable liquid that is irritating to the eyes, respiratory system, and skin.[5][9][10] This suggests that 2-Ethoxy-1,3-thiazole-5-carbaldehyde should also be treated as a potential irritant and flammable substance.

Given these factors, we must assume the compound is, at a minimum, a skin, eye, and respiratory irritant, is harmful if swallowed, and should be handled with precautions to prevent fire.

Summary of Assessed Hazards
Hazard TypePotential EffectRationale
Skin Contact Causes skin irritation.[4][7]Based on hazard classifications for similar thiazole and aldehyde compounds.
Eye Contact Causes serious eye irritation.[4][7]A common hazard for aldehydes and functionalized thiazoles.
Inhalation May cause respiratory irritation.[4][5]Aldehyde vapors are known irritants to the respiratory tract.
Ingestion Harmful if swallowed.[11]A standard precautionary statement for compounds of this nature.
Flammability Potential for being a flammable liquid and vapor.[5][9]Based on data for the structurally similar 2-ethoxythiazole.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is a critical barrier designed to mitigate the specific risks identified above. All PPE should be inspected for integrity before each use.[12]

Mandatory PPE Ensemble
EquipmentSpecificationPurpose & Rationale
Ventilation Certified Chemical Fume Hood To prevent the inhalation of potentially harmful and irritating vapors and to contain any accidental spills. This is the primary engineering control.
Eye/Face Protection Chemical Safety Goggles or a Face Shield worn over Safety Glasses To protect eyes from splashes. Aldehydes can cause serious, irreversible eye damage. Standard safety glasses are insufficient.[13][14]
Hand Protection Nitrile or Neoprene Gloves To prevent direct skin contact. Nitrile gloves offer good resistance to a range of organic chemicals. Always double-check glove compatibility charts if available and change gloves immediately if contamination is suspected.[13][15]
Body Protection Flame-Resistant Laboratory Coat To protect skin and personal clothing from spills and splashes. A flame-resistant coat is recommended due to the potential flammability of the compound.[13]
Respiratory Use in Fume Hood is Sufficient If work must be conducted outside a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is required.[15][16]
PPE Selection and Donning Workflow

The following diagram outlines the logical sequence for selecting and wearing the appropriate PPE before handling 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence start Start: Prepare to Handle Chemical risk_assessment Assess Risks: - Irritant (Skin, Eye, Resp.) - Harmful if Swallowed - Flammable start->risk_assessment Consult Hazard Analysis lab_coat 1. Don Lab Coat (Flame-Resistant) risk_assessment->lab_coat Select PPE goggles 2. Don Safety Goggles & Face Shield lab_coat->goggles gloves 3. Don Nitrile Gloves (Inspect First) goggles->gloves fume_hood 4. Verify Fume Hood Operation gloves->fume_hood end_node Ready to Begin Experiment fume_hood->end_node Proceed

Caption: Logical workflow for PPE selection and donning.

Operational and Disposal Plans

Adherence to a strict, step-by-step operational plan minimizes risk during handling and ensures proper disposal, safeguarding both the researcher and the environment.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • PPE: Don the complete PPE ensemble as described in the table and workflow diagram above.

  • Chemical Handling:

    • Conduct all manipulations of 2-Ethoxy-1,3-thiazole-5-carbaldehyde, including weighing and transfers, inside the certified chemical fume hood.[12]

    • Use glassware that has been inspected for cracks or defects.[14]

    • Keep the container tightly closed when not in use to minimize vapor release.[11]

    • Avoid creating dust or aerosols. If handling a solid form, sweep up spills carefully; do not blow or use a dry cloth.[11]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after the procedure is complete, even if no direct contact occurred.[11]

    • Decontaminate the work surface within the fume hood.

    • Remove PPE in the reverse order it was put on, taking care to not cross-contaminate. Dispose of gloves immediately.

Spill and Waste Disposal Plan
  • Minor Spills (inside fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste.[17]

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Major Spills (outside fume hood):

    • Evacuate the immediate area and alert laboratory personnel and safety officers.

    • Prevent entry into the contaminated area.

    • Follow your institution's emergency response procedures.

  • Waste Disposal:

    • Dispose of all waste, including empty containers and contaminated materials (gloves, absorbent pads), in a designated hazardous chemical waste container.[8][11]

    • The container must be clearly labeled as "Hazardous Waste" and list "2-Ethoxy-1,3-thiazole-5-carbaldehyde" as a component.

    • Never dispose of this chemical down the drain.[4]

    • Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11]

By integrating this expert-derived knowledge of chemical hazards with a systematic and cautious procedural framework, you can ensure a safe and effective research environment when working with 2-Ethoxy-1,3-thiazole-5-carbaldehyde.

References

  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet for ACTICIDE LT 2. Retrieved from [Link]

  • Tetrahedron. (n.d.). 2-Ethoxy-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Rocchetti, G., et al. (2022). Aldehydes: What We Should Know About Them. MDPI. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Thiazole, 25g, Each. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethoxythiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxythiazole. PubChem Compound Database. Retrieved from [Link]

  • Synerzine. (2018, June 22). Safety Data Sheet for 2-Ethoxy Thiazole. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiazole, 5-ethoxy- (CAS 25115-63-3). Retrieved from [Link]

  • Cascioferro, S., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. Retrieved from [Link]

  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. MDPI. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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